2-Chloro-4-isocyanato-1-methoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-isocyanato-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRDQHNCDBDNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182620 | |
| Record name | 2-Chloro-4-isocyanatoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28395-76-8 | |
| Record name | 3-Chloro-4-methoxyphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28395-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-isocyanatoanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028395768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-isocyanatoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-isocyanatoanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-isocyanato-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-isocyanato-1-methoxybenzene, a substituted aromatic isocyanate of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes the known properties with established principles of isocyanate chemistry and the well-documented influence of chloro and methoxy substituents on molecular behavior. The content herein is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, safety protocols, and the strategic application of this molecule in the synthesis of novel compounds.
Introduction: The Strategic Value of Substituted Aryl Isocyanates
Aryl isocyanates are a pivotal class of reagents in organic synthesis, renowned for their high reactivity towards a plethora of nucleophiles. This reactivity profile makes them indispensable building blocks for the construction of a wide array of functional groups, including ureas, carbamates, and amides. In the realm of drug discovery, the strategic incorporation of specific substituents onto the aromatic ring can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity.
The subject of this guide, this compound, presents an intriguing combination of functionalities. The isocyanate group serves as a reactive handle for derivatization, while the chloro and methoxy substituents are known to modulate electronic and steric properties, which can be leveraged to fine-tune the characteristics of resultant molecules.[1][2] This guide will delve into the known and inferred properties of this compound, its potential synthetic utility, and the critical safety considerations for its handling.
Physicochemical and Structural Properties
While comprehensive, peer-reviewed data for this compound is scarce, some fundamental properties have been reported by chemical suppliers. It is crucial to note that these should be considered as reference values and may require experimental verification.
| Property | Value | Source |
| CAS Number | 28395-76-8 | [3][4] |
| Molecular Formula | C₈H₆ClNO₂ | [3][4] |
| Molecular Weight | 183.59 g/mol | [3] |
| Melting Point | 30-33 °C | [3][5] |
| Boiling Point | 271.7 °C at 760 mmHg | [3] |
| Density | 1.22 g/cm³ | [3] |
| Flash Point | 230 °F (110 °C) | [3] |
| Synonyms | 3-Chloro-4-methoxyphenyl isocyanate | [3] |
Structural Elucidation:
The structure of this compound is characterized by a benzene ring substituted with a chloro group at position 2, an isocyanato group at position 4, and a methoxy group at position 1.
Caption: Chemical structure of this compound.
-
IR Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2275 cm⁻¹.
-
¹H NMR Spectroscopy: Signals corresponding to the aromatic protons and the methoxy group protons would be observed. The splitting patterns of the aromatic protons would be influenced by the substitution pattern.
-
¹³C NMR Spectroscopy: Resonances for the aromatic carbons, the methoxy carbon, and the highly deshielded carbon of the isocyanate group would be present.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight, along with characteristic fragmentation patterns.
Synthesis and Reactivity
General Synthetic Approaches
While a specific, detailed synthesis protocol for this compound is not published, aryl isocyanates are typically synthesized from the corresponding aniline. A common laboratory and industrial method involves the reaction of the aniline with phosgene or a phosgene equivalent, such as triphosgene.[6]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Illustrative Experimental Protocol (General):
Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aniline. The final product can be purified by distillation or crystallization, and its identity and purity confirmed by spectroscopic methods (IR, NMR) and melting point analysis.
-
Reaction Setup: In a well-ventilated fume hood, a solution of 3-chloro-4-methoxyaniline in an inert, dry solvent (e.g., toluene, dichloromethane) is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acidic gases.
-
Phosgenation: A solution of phosgene or triphosgene in the same solvent is added dropwise to the aniline solution at a controlled temperature (often starting at low temperatures and gradually warming). A non-nucleophilic base (e.g., triethylamine) may be added to neutralize the HCl generated.
-
Reaction Monitoring: The reaction is monitored until the starting material is consumed.
-
Workup and Purification: The reaction mixture is filtered to remove any precipitated salts. The solvent is removed under reduced pressure, and the crude isocyanate is purified, typically by vacuum distillation.
Reactivity Profile
The isocyanate group is a highly electrophilic functionality, making it susceptible to nucleophilic attack. The reactivity of this compound is dominated by this group.
General Reaction Scheme with Nucleophiles:
Caption: General reaction of an aryl isocyanate with a nucleophile.
-
Reaction with Alcohols: Forms carbamates. This reaction is often catalyzed by tertiary amines or organotin compounds.[7]
-
Reaction with Amines: Forms ureas. This reaction is typically very rapid and exothermic.[8]
-
Reaction with Water: Initially forms a carbamic acid, which is unstable and decarboxylates to yield an amine. This amine can then react with another molecule of isocyanate to form a disubstituted urea. This sensitivity to moisture necessitates handling under anhydrous conditions.[9]
-
Reaction with Thiols: Forms thiocarbamates.[10]
The electronic properties of the chloro and methoxy substituents will influence the reactivity of the isocyanate group. The methoxy group is an electron-donating group, which can slightly decrease the electrophilicity of the isocyanate carbon. Conversely, the chloro group is an electron-withdrawing group, which will increase the electrophilicity. The overall effect will be a balance of these electronic influences.
Role in Drug Discovery and Development
While there are no specific examples of this compound in approved drugs, its structural motifs are highly relevant in medicinal chemistry.
-
Urea and Carbamate Linkers: The ability to form stable urea and carbamate linkages is widely exploited in drug design to connect different pharmacophoric elements.
-
Influence of Chloro and Methoxy Groups:
-
Chloro Group: The introduction of a chlorine atom can enhance metabolic stability by blocking sites of oxidation. It can also increase lipophilicity, which may improve membrane permeability. In some cases, the "magic chloro" effect has been observed, where a chlorine substitution leads to a dramatic increase in potency.[2]
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and can influence the conformation of the molecule. It is also a common feature in many natural products and approved drugs, where it can improve physicochemical properties and target binding.[1][11]
-
Safety, Handling, and Storage
Isocyanates as a class of compounds are hazardous and require strict safety protocols for handling.[12][13] Although a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards associated with other aryl isocyanates should be assumed.
General Safety Precautions:
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15] For operations that may generate aerosols or vapors, respiratory protection is essential.[12]
-
Handling: Avoid contact with skin and eyes. Prevent inhalation of vapors. This compound is moisture-sensitive; handle under inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, alcohols, and amines.[4]
-
Spill and Waste Disposal: Absorb spills with an inert material and dispose of as hazardous waste in accordance with local, state, and federal regulations.
Hazard Identification (Based on general isocyanate properties):
-
Inhalation: May cause respiratory irritation and sensitization, potentially leading to asthma-like symptoms.
-
Skin Contact: May cause skin irritation and allergic reactions.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: Harmful if swallowed.
Conclusion
This compound is a valuable, albeit under-characterized, reagent for organic synthesis and potential applications in drug discovery. Its utility stems from the reactive isocyanate handle, which allows for the straightforward introduction of urea and carbamate functionalities. The presence of both a chloro and a methoxy group on the aromatic ring provides opportunities for fine-tuning the properties of derivative compounds. Researchers utilizing this compound must proceed with a thorough understanding of the general reactivity and hazards of aryl isocyanates, as detailed in this guide, and should perform their own risk assessments and experimental verifications of its properties.
References
-
MySkinRecipes. (n.d.). 3-Chloro-4-methoxyphenyl isocyanate. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]
-
Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. Retrieved from [Link]
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
-
DOD Technologies. (2021, August 26). The Risks of Isocyanates and Staying Safe. Retrieved from [Link]
-
Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Chloro-4-methoxyphenyl isocyanate. Retrieved from [Link]
-
Alizadeh, A., & Esmaelli, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(52), 38047-38072. [Link]
-
Various Authors. (2025, August 7). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate. Retrieved from [Link]
- Bacaloglu, R., Cotarca, L., Marcu, N., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal für Praktische Chemie, 330(3), 428-434.
-
de Arriba, Á. L., & Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(23), 7865. [Link]
-
Coles, M. P., & Whitby, R. J. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition, 48(43), 8031-8034. [Link]
-
Various Authors. (n.d.). The role of the methoxy group in approved drugs. ResearchGate. Retrieved from [Link]
-
Bailey, M. E., Kirss, V., & Spaunburgh, R. G. (1956). Reactivity of Organic Isocyanates. Industrial & Engineering Chemistry, 48(4), 794-797. [Link]
-
Ishihara, Y., & Baran, P. S. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5319-5332. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methylphenyl isocyanate. PubChem. Retrieved from [Link]
-
Baker, J. W., & Holdsworth, J. B. (1947). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part IV. The evidence of infra-red absorption spectra regarding alcohol–amine association in the base-catalysed reaction of phenyl isocyanate with alcohols. Journal of the Chemical Society (Resumed), 713-726. [Link]
-
Wu, R., et al. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 126(50), 9419-9433. [Link]
-
Various Authors. (n.d.). Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. Angewandte Chemie International Edition. Retrieved from [Link]
-
Various Authors. (n.d.). Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Various reactions of Isocyanates. ResearchGate. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-chloro-4-methylphenyl isocyanate (C8H6ClNO). Retrieved from [Link]
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An In-Depth Technical Guide to 2-Chloro-4-isocyanato-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Reactive Landscape of a Niche Isocyanate
This document serves as a comprehensive technical guide to 2-Chloro-4-isocyanato-1-methoxybenzene (CAS Number: 920524-21-6), a substituted aromatic isocyanate with potential applications in organic synthesis and drug discovery. Due to the specialized nature of this compound, publicly available data is limited. This guide, therefore, synthesizes foundational principles of isocyanate chemistry, safety protocols for hazardous materials, and extrapolated data from analogous structures to provide a robust framework for its handling, application, and characterization. It is imperative for the user to recognize that while the principles outlined herein are based on established chemical science, they should be supplemented with rigorous in-lab experimental validation for this specific molecule.
Molecular Profile and Physicochemical Properties
This compound is a trifunctional aromatic compound, incorporating a chloro group, a methoxy group, and a highly reactive isocyanate moiety on a benzene ring. This unique combination of functional groups imparts a specific set of electronic and steric properties that can be leveraged in targeted chemical synthesis.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Remarks |
| Molecular Formula | C₈H₆ClNO₂ | - |
| Molecular Weight | 183.59 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar substituted isocyanates. |
| Boiling Point | Not available | Expected to be elevated due to molecular weight and polarity. |
| Melting Point | Not available | - |
| Solubility | Soluble in common aprotic organic solvents (e.g., DCM, THF, Toluene). Reactive with protic solvents (e.g., water, alcohols, amines). | The isocyanate group's high reactivity dictates solvent choice. |
Note: The properties in Table 1 are predicted based on the structure and data for analogous compounds. Experimental verification is essential.
The Chemistry of the Isocyanate Group: A Gateway to Diverse Functionality
The isocyanate group (-N=C=O) is a powerful electrophile, making it highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility in chemical synthesis. The presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the aromatic ring will modulate the reactivity of the isocyanate moiety.
Key Reactions of Aryl Isocyanates
The primary reactions of this compound will involve nucleophilic addition to the central carbon of the isocyanate group.
-
Reaction with Alcohols: Forms carbamates (urethanes). This is a fundamental reaction in polyurethane chemistry and can be used for linker conjugation in drug delivery systems.[1][2]
-
Reaction with Amines: Forms ureas. This reaction is typically very rapid and is a common method for bioconjugation and derivatization of amine-containing molecules.[3][4]
-
Reaction with Water: Initially forms a carbamic acid, which is unstable and decarboxylates to yield an amine. This resultant amine can then react with another molecule of the isocyanate to form a urea. This reactivity with water necessitates handling under anhydrous conditions to prevent unwanted side reactions and product degradation.[5][6]
-
Reaction with Thiols: Forms thiocarbamates. This reaction is useful for conjugating molecules to cysteine residues in proteins.[3]
Caption: General reaction pathways of this compound with common nucleophiles.
Synthesis and Purification: A Proposed Approach
Proposed Synthetic Pathway: Curtius Rearrangement
A viable laboratory-scale synthesis could involve the Curtius rearrangement of a corresponding acyl azide.
Caption: Proposed synthetic pathway for this compound via Curtius rearrangement.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Chloro-4-methoxybenzoyl chloride
-
To a solution of 2-chloro-4-methoxybenzoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of DMF.
-
Reflux the mixture until the reaction is complete (monitor by TLC or IR).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride.
Step 2: Synthesis of 2-Chloro-4-methoxybenzoyl azide
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., acetone or THF).
-
Cool the solution in an ice bath and add a solution of sodium azide in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for a few hours at room temperature.
-
Extract the product with a suitable organic solvent and dry the organic layer over anhydrous sodium sulfate.
Step 3: Curtius Rearrangement to this compound
-
Carefully concentrate the solution of the acyl azide. Caution: Acyl azides can be explosive and should be handled with care.
-
In a suitable high-boiling, inert solvent (e.g., toluene or diphenyl ether), heat the acyl azide solution. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas.
-
The reaction progress can be monitored by the disappearance of the azide peak in the IR spectrum and the appearance of the isocyanate peak.
Purification
Purification of the final product should be performed with care due to its reactivity.
-
Distillation under reduced pressure: This is the preferred method for purifying liquid isocyanates.
-
Crystallization: If the product is a solid, recrystallization from a non-reactive solvent (e.g., hexane) may be possible.
Spectroscopic Characterization: Expected Signatures
The structure of this compound can be confirmed using standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Frequencies | Key Features |
| ¹H NMR | Aromatic region (δ 6.5-7.5 ppm), Methoxy group (δ ~3.8 ppm) | The aromatic protons will show a specific splitting pattern based on their substitution. The methoxy protons will appear as a singlet. |
| ¹³C NMR | Isocyanate carbon (δ ~120-130 ppm), Aromatic carbons (δ ~110-160 ppm), Methoxy carbon (δ ~55 ppm) | The isocyanate carbon will be a key diagnostic peak. |
| FT-IR | Strong, sharp peak at ~2250-2275 cm⁻¹ | This is the characteristic stretching frequency of the N=C=O group and is a definitive indicator of the presence of the isocyanate. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight (183.59) and characteristic fragmentation patterns. | The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable in the mass spectrum. |
Safety, Handling, and Storage: A Non-Negotiable Protocol
Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[5][7][8]
Personal Protective Equipment (PPE)
-
Respiratory Protection: A full-face respirator with an appropriate cartridge for organic vapors and isocyanates is recommended.[7]
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or laminate film). Double gloving is advisable.
-
Skin Protection: A lab coat, closed-toe shoes, and additional protective clothing as needed.
Handling
-
Always work in a well-ventilated fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Use and store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[5][6]
-
Keep away from incompatible materials such as water, alcohols, amines, and strong bases.
Storage
-
Store in a tightly sealed container under an inert atmosphere.[5]
-
Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.
-
Protect from moisture.
Spill and Waste Disposal
-
In case of a spill, decontaminate the area with a solution of 5% ammonia, 2% detergent, and 93% water. Allow to react for at least 10 minutes before cleanup.
-
Dispose of waste in accordance with local, state, and federal regulations.
Caption: A workflow diagram for the safe handling and storage of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique reactivity of this compound makes it a valuable building block in drug discovery and development.
-
Bioconjugation: The isocyanate group can be used to covalently link this molecule to proteins, peptides, or other biomolecules containing nucleophilic functional groups.[9][10][11][12][13] This is particularly useful for creating antibody-drug conjugates (ADCs) or for attaching probes and tags to biological targets.
-
Scaffold for Novel Compounds: The trifunctional nature of this molecule allows for sequential or orthogonal derivatization, enabling the synthesis of complex molecular architectures and libraries of compounds for high-throughput screening.
-
Prodrug Design: The formation of carbamate linkages with hydroxyl-containing drugs can be employed as a strategy for prodrug development, potentially improving pharmacokinetic properties.[9]
Conclusion: A Versatile Reagent for the Prepared Mind
This compound is a chemical entity with significant potential for the discerning synthetic chemist. Its utility is intrinsically linked to its high reactivity, which demands a thorough understanding of its chemical properties and a strict adherence to safety protocols. This guide has provided a comprehensive overview based on established principles to empower researchers to handle and utilize this compound effectively and safely. As with any specialized reagent, the key to success lies in careful planning, meticulous execution, and a commitment to safety.
References
- How to Enhance Isocyanate Storage and Handling Safety?
- GUIDE TO HANDLING ISOCYAN
- The Role of Isocyanates in Modern Pharmaceuticals - P
- 2-Chloro-4-isocyano-1-methoxybenzene - High purity | EN - Georganics.
- Safety aspects of handling isocyanates in urethane foam production - IChemE.
- Isocyanates technical fact sheet | SafeWork NSW.
- A Comprehensive Technical Guide to the Safe Handling of Isocyan
- Thermal, Spectroscopic and Chemical Characterization of Biofield Energy Tre
- Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions | Request PDF. (2025, August 7).
- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules | Bioconjugate Chemistry. (2023, December 5).
- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar.
- Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC. NIH.
- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC. (2023, December 5). NIH.
- 2-Chloro-4-isocyano-1-methoxybenzene - Hohe reinheit | DE - Georganics.
- Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F. (2024, December 12).
- Induced Bioconjugation via On-Demand Isocyanate Form
- Induced Bioconjugation via On-Demand Isocyanate Formation - ResearchG
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- 11. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induced Bioconjugation via On-Demand Isocyanate Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"2-Chloro-4-isocyanato-1-methoxybenzene" molecular structure
An In-depth Technical Guide to 2-Chloro-4-isocyanato-1-methoxybenzene: Structure, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive analysis of this compound, a substituted aromatic isocyanate of significant interest in synthetic and medicinal chemistry. We will dissect its molecular structure, supported by predictive spectroscopic analysis, and explore its electronic properties as influenced by its substituent groups. The guide details common synthetic strategies and the compound's characteristic reactivity, focusing on the highly electrophilic isocyanate moiety. Furthermore, we present its practical applications as a versatile building block in drug discovery and provide a representative experimental protocol for its use in forming urea derivatives. Safety and handling protocols are also summarized to ensure its proper use in a research setting. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical intermediate.
Introduction
This compound is a multifunctional organic compound featuring a benzene ring substituted with three distinct functional groups: a chloro group, a methoxy group, and a highly reactive isocyanate group. This unique combination makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science.[1][2] The isocyanate group (–N=C=O) is a potent electrophile, readily reacting with a wide array of nucleophiles to form stable linkages such as ureas and carbamates (urethanes).[3][4] The chloro and methoxy substituents on the aromatic ring not only define its specific isomeric identity but also modulate the molecule's overall reactivity, solubility, and electronic properties, which can be strategically exploited in drug design to influence protein-ligand interactions and metabolic stability.[5]
Molecular Structure and Physicochemical Properties
Systematic Naming and Chemical Identifiers
A clear identification is critical for sourcing and regulatory compliance. The properties of this molecule are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 920524-21-6 | [1] |
| Molecular Formula | C₈H₆ClNO₂ | Calculated |
| Molecular Weight | 183.59 g/mol | Calculated |
| Canonical SMILES | COC1=CC(=C(C=C1)Cl)N=C=O | N/A |
| InChI Key | UYFVWYXJPEYJGW-UHFFFAOYSA-N | N/A |
Structural Elucidation via Spectroscopic Analysis
While specific experimental spectra for this exact isomer are not publicly available, its structure can be confidently predicted based on the well-established principles of NMR and IR spectroscopy and data from analogous compounds.[6][7][8]
| Technique | Feature | Predicted Observation and Rationale |
| Infrared (IR) Spectroscopy | Isocyanate (–N=C=O) Stretch | A very strong, sharp absorption band is expected between 2240–2275 cm⁻¹. This is highly characteristic of the asymmetric stretching of the cumulene N=C=O system.[9] |
| C–O–C (Aryl Ether) Stretch | A strong band around 1250 cm⁻¹ (asymmetric) and a medium band near 1040 cm⁻¹ (symmetric) are anticipated for the aryl-alkyl ether linkage. | |
| Aromatic C=C Bending | Multiple peaks in the 1450-1600 cm⁻¹ region. | |
| C–Cl Stretch | A band in the 1000-1100 cm⁻¹ region. | |
| ¹H NMR Spectroscopy | Methoxy Protons (–OCH₃) | A singlet integrating to 3 protons, expected around δ 3.8-3.9 ppm. The exact shift is influenced by the adjacent chloro group. |
| Aromatic Protons | Three protons on the benzene ring will show a complex splitting pattern. Proton H-6 (adjacent to the methoxy group) would likely appear as a doublet. Proton H-5 (between the isocyanate and chloro groups) would appear as a doublet of doublets. Proton H-3 (adjacent to the isocyanate) would likely appear as a doublet. Their chemical shifts would be in the δ 6.8-7.5 ppm range. | |
| ¹³C NMR Spectroscopy | Isocyanate Carbon (–N=C=O ) | A peak in the δ 120-130 ppm region. |
| Aromatic Carbons | Six distinct peaks are expected in the aromatic region (δ 110-160 ppm), including two oxygen- and chlorine-bearing carbons at the downfield end. | |
| Methoxy Carbon (–OC H₃) | A peak around δ 55-60 ppm. | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | A prominent peak at m/z = 183, with a characteristic M+2 isotope peak at m/z = 185 (approximately one-third the intensity of M⁺) due to the presence of the ³⁷Cl isotope. |
Synthesis and Reactivity
Plausible Synthetic Pathway
Isocyanates are most commonly synthesized from their corresponding primary amines via phosgenation.[3] A plausible and industrially relevant route to this compound would start from the commercially available 3-chloro-4-methoxyaniline. This amine is treated with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene or diphosgene, in an inert solvent. The reaction proceeds through a carbamoyl chloride intermediate which then eliminates HCl to yield the final isocyanate product.[3]
Caption: Plausible synthetic workflow for this compound.
Alternative, less hazardous laboratory-scale syntheses include the Curtius or Lossen rearrangements of corresponding acyl azides or hydroxamic acids, respectively.[3]
Reactivity Profile
The chemistry of this compound is dominated by the electrophilicity of the central carbon atom in the isocyanate group. This carbon is highly susceptible to attack by a wide range of nucleophiles.[4][10]
The general order of nucleophile reactivity with isocyanates is: Primary Amines > Secondary Amines > Alcohols ≈ Thiols > Water[11]
-
Reaction with Amines: Forms substituted ureas. This is a rapid and often quantitative reaction.[3]
-
Reaction with Alcohols: Forms carbamates (urethanes). This reaction is typically slower than with amines and is often catalyzed by tertiary amines or organotin compounds.[3][12]
-
Reaction with Water: Initially forms an unstable carbamic acid, which rapidly decarboxylates to yield the corresponding primary amine (3-chloro-4-methoxyaniline) and carbon dioxide gas.[3] This reaction is why isocyanates must be handled under anhydrous conditions to prevent degradation and pressure buildup.
Caption: General reactivity of the isocyanate group with common nucleophiles.
Applications in Drug Development
The structural features of this compound make it a highly effective building block in medicinal chemistry.
-
Scaffold for Bioactive Molecules: The urea and carbamate linkages formed from the isocyanate group are prevalent in many approved drugs due to their stability and ability to act as hydrogen bond donors and acceptors, facilitating strong binding to protein targets.[4]
-
Modulation of Physicochemical Properties: The chloro and methoxy groups play crucial roles.[5] The chlorine atom can engage in halogen bonding and increase metabolic stability, while the methoxy group can act as a hydrogen bond acceptor and improve solubility. Their specific placement on the benzene ring allows for fine-tuning of a drug candidate's steric and electronic profile to optimize potency and pharmacokinetic properties.
Experimental Protocol: Synthesis of a Disubstituted Urea
This protocol describes a general procedure for the reaction of this compound with a generic primary amine (R-NH₂) to yield a urea derivative.
WARNING: Isocyanates are potent respiratory sensitizers and are toxic if inhaled or swallowed. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15][16]
Materials:
-
This compound (1.0 eq)
-
Primary amine (R-NH₂) (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Addition funnel (optional)
Procedure:
-
Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: Dissolve the primary amine (1.0 eq) in anhydrous solvent (e.g., DCM) in the reaction flask.
-
Isocyanate Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous solvent. Add this solution dropwise to the stirred amine solution at room temperature. The reaction is often exothermic; for sensitive substrates, cooling in an ice bath may be necessary.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Workup:
-
Once the reaction is complete, the urea product may precipitate directly from the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of the final urea product using NMR, IR, and Mass Spectrometry.
Safety and Handling
Isocyanates are hazardous compounds requiring strict safety protocols. The following is a summary of key safety information derived from data on analogous compounds like 4-chlorophenyl isocyanate.[13][17]
-
Acute Toxicity: Fatal if inhaled and toxic if swallowed. Vapors and mists are extremely hazardous.[15][16]
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. Can cause allergic skin reactions. Individuals with prior respiratory issues should not handle this material.[14][15]
-
Corrosivity: Causes severe skin burns and serious eye damage.[15]
-
Reactivity: Moisture-sensitive. Reacts with water to release CO₂, which can cause pressure buildup in sealed containers. Incompatible with strong acids, bases, alcohols, and amines.[13]
-
Handling:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]
Conclusion
This compound is a synthetically valuable compound defined by the predictable and versatile reactivity of its isocyanate group. Its substituted aromatic core provides a robust scaffold for the development of new chemical entities in drug discovery and materials science. A thorough understanding of its molecular structure, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory. The strategic placement of the chloro and methoxy groups offers medicinal chemists a tool to modulate molecular properties, making this compound and its derivatives important subjects for ongoing research.
References
-
Wikipedia. Isocyanate. [Link]
-
Georganics. 2-Chloro-4-isocyano-1-methoxybenzene - High purity. [Link]
-
RSC Publishing. Isocyanate-based multicomponent reactions - RSC Advances. [Link]
-
ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. [Link]
-
Semantic Scholar. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. [Link]
-
Covestro Solution Center. SAFETY DATA SHEET. [Link]
-
Georganics. 2-Chloro-4-isocyano-1-methoxybenzene - Hohe reinheit. [Link]
-
NIST WebBook. Benzene, 2-chloro-1-methoxy-4-nitro-. [Link]
-
YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]
-
PubChem. 2-Chloro-1-methoxy-4-nitrobenzene. [Link]
- Google Patents.
-
YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Chloro-4-isocyanato-1-methoxybenzene from 3-chloro-4-methoxyaniline
This guide provides a comprehensive technical overview for the synthesis of 2-Chloro-4-isocyanato-1-methoxybenzene, a key intermediate in pharmaceutical and organic synthesis, from 3-chloro-4-methoxyaniline. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and analytical characterization of the final product.
Introduction: The Significance of Aryl Isocyanates in Medicinal Chemistry
Aryl isocyanates are a class of highly reactive organic compounds that serve as crucial building blocks in the synthesis of a wide array of functional molecules. Their utility is particularly prominent in the pharmaceutical industry, where the isocyanate group is a versatile precursor for the formation of ureas, carbamates, and other functionalities commonly found in biologically active compounds. The target molecule, this compound, incorporates a chlorinated and methoxylated phenyl ring, features that are often exploited in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The presence of chlorine, for instance, can enhance metabolic stability and cell membrane permeability.[1][2]
The synthesis of this specific isocyanate from 3-chloro-4-methoxyaniline is a critical transformation for medicinal chemists seeking to incorporate the this compound moiety into their lead compounds. This guide will focus on the well-established method of converting an aromatic amine to an isocyanate using a phosgene equivalent, with a particular emphasis on the use of triphosgene as a safer and more manageable alternative to gaseous phosgene.
Chemical Principles and Reaction Mechanism
The conversion of a primary amine to an isocyanate is fundamentally a carbonylation reaction. The most common and industrially significant method involves the use of phosgene (COCl₂) or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).
The reaction proceeds through a multi-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (3-chloro-4-methoxyaniline) attacks the electrophilic carbonyl carbon of phosgene (or a phosgene molecule generated in situ from triphosgene). This forms a carbamoyl chloride intermediate.
-
Deprotonation: A base, typically a tertiary amine like triethylamine, removes a proton from the nitrogen atom, leading to a more stable intermediate.
-
Elimination: The intermediate then undergoes elimination of a chloride ion and a proton (facilitated by the base) to form the isocyanate and hydrochloric acid. The base neutralizes the generated HCl.
Triphosgene is a solid and therefore safer to handle than gaseous phosgene. In the presence of a base, triphosgene decomposes to generate three molecules of phosgene in situ, which then react with the amine.[3]
Caption: Reaction mechanism for the synthesis of an aryl isocyanate from an aniline using triphosgene.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and the scale of the reaction.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 3-chloro-4-methoxyaniline | C₇H₈ClNO | 157.60 | ≥98% |
| Triphosgene | C₃Cl₆O₃ | 296.75 | ≥98% |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | ≥99%, anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |
| Saturated aq. NaHCO₃ | - | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - |
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add triphosgene (e.g., 1.0 equivalent) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Dissolve 3-chloro-4-methoxyaniline (e.g., 3.0 equivalents) in anhydrous DCM. Slowly add this solution to the stirred triphosgene solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Base Addition: In a separate flask, prepare a solution of triethylamine (e.g., 3.3 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.
-
Reaction Progression: After the addition of triethylamine is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the N=C=O stretch of the isocyanate).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic species.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude this compound can be purified by vacuum distillation.[4][5] The distillation should be performed with care due to the thermal sensitivity of some isocyanates.
Caption: Experimental workflow for the synthesis and purification of this compound.
Safety Considerations
-
Triphosgene: Although safer than phosgene gas, triphosgene is toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Isocyanates: Isocyanates are potent respiratory and skin sensitizers. All handling of the final product should be done in a fume hood, and appropriate PPE should be worn.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation of vapors.
-
Quenching: The quenching step with sodium bicarbonate can be exothermic and may produce gas. Add the quenching solution slowly and with cooling.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as a multiplet in the range of δ 7.0-7.5 ppm. The methoxy group protons will appear as a singlet around δ 3.8-4.0 ppm. |
| ¹³C NMR | The isocyanate carbon will appear around δ 120-130 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm, and the methoxy carbon will be around δ 55-60 ppm. |
| IR Spectroscopy | A strong, characteristic absorption band for the isocyanate group (N=C=O) is expected around 2250-2275 cm⁻¹.[6][7][8] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₆ClNO₂ = 183.59 g/mol ). The isotopic pattern for chlorine (approximately 3:1 ratio for M and M+2) should be observed. |
Conclusion
The synthesis of this compound from 3-chloro-4-methoxyaniline using triphosgene is a reliable and scalable method for producing this valuable synthetic intermediate. By following the detailed protocol and adhering to the necessary safety precautions, researchers can efficiently obtain the target compound in high purity. The versatility of the isocyanate functional group makes this molecule an attractive starting material for the development of novel pharmaceuticals and other functional organic materials.
References
-
Supporting Information for: 13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Method for the purification of isocyanates. (2005). Google Patents.
- David, D. J. (1963). A Study of the Near-Infrared Spectra of Some Aliphatic and Aromatic Isocyanates. Analytical Chemistry, 35(1), 37–41.
-
Method for the purification of isocyanates. (2006). Justia Patents. Retrieved from [Link]
- Purification of organic isocyanates. (1977). Google Patents.
-
Supporting Information for: A copper-catalyzed aerobic oxidative C–H/N–H annulation of arylhydrazines and terminal alkynes for the synthesis of 1,3,4-trisubstituted pyrazoles. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Bello, D., Smith, T. J., Woskie, S. R., Streicher, R. P., Boeniger, M. F., Redlich, C. A., & Liu, Y. (2006). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 8(5), 583–591.
- The chemical synthesis method of aryl isocyanate. (2004). Google Patents.
-
How To Get Isocyanate? (2023). ACS Omega. Retrieved from [Link]
- Liberatori, A., et al. (n.d.). DETERMINATION OF ISOCYANATES IN WATER SAMPLES BY IR SPECTROPHOTOMETRY. Environment Protection Engineering.
-
Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. (2022). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Supporting Information for Rhenium-Catalyzed C–H Aminocarbonylation of Azobenzenes with Isocyanates. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Amer, A. (2020). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? ResearchGate. Retrieved from [Link]
-
INFRARED SPECTRA OF THE HALOGEN ISOCYANATE AND THIOCYANATE. (n.d.). The Ohio State University. Retrieved from [Link]
-
Thomson, M., Melling, P. J., & Slepski, A. M. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1... ResearchGate. Retrieved from [Link]
- Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)
- Process for preparing organic isocyanates. (1985). Google Patents.
-
2-Chloro-4-isocyano-1-methoxybenzene. (n.d.). Georganics. Retrieved from [Link]
-
Phosgene Chemistry. (n.d.). Scribd. Retrieved from [Link]
-
2-Chloro-4-methoxy-1-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]
-
Introduction to the Phosgenation Process for Amine--Basic Principles. (2024). Sabtech Machine. Retrieved from [Link]
-
Benzene, 2-chloro-1-methoxy-4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Benzene, 1-chloro-4-isocyanato-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved from [Link]
-
Novel synthetic pathway for the production of phosgene. (2021). ResearchGate. Retrieved from [Link]
-
Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
-
The Role of Isocyanates in Modern Pharmaceuticals. (2025). Patsnap Eureka. Retrieved from [Link]
-
Theory analysis of mass spectra of long-chain isocyanates. (2009). ResearchGate. Retrieved from [Link]
-
2-Chloro-1-(4-chlorophenoxy)-4-methoxybenzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Chloro-1-isocyanato-2-methoxybenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Intermediate
4-Chloro-1-isocyanato-2-methoxybenzene, a substituted aromatic isocyanate, is a key chemical intermediate with significant potential in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique structural arrangement, featuring a reactive isocyanate group alongside chloro and methoxy substituents on a benzene ring, imparts a distinct reactivity profile that makes it a valuable building block for the construction of complex molecular architectures. The chloro and methoxy groups can influence the electronic properties and steric environment of the isocyanate, thereby modulating its reactivity and providing opportunities for selective chemical transformations. This guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of 4-Chloro-1-isocyanato-2-methoxybenzene, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 4-Chloro-1-isocyanato-2-methoxybenzene is paramount for its safe handling and successful application in synthesis. The following table summarizes its key properties.
| Property | Value | Source |
| IUPAC Name | 4-Chloro-1-isocyanato-2-methoxybenzene | N/A |
| CAS Number | 55440-54-5 | [1] |
| Molecular Formula | C₈H₆ClNO₂ | [1] |
| Molecular Weight | 183.59 g/mol | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | General knowledge |
| Boiling Point | Not available | [1] |
| Storage | Store in an inert atmosphere at 2-8°C | [1] |
-
¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm), with their chemical shifts and coupling patterns influenced by the positions of the chloro, methoxy, and isocyanato groups. The methoxy group would exhibit a characteristic singlet at approximately 3.8-4.0 ppm.
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the methoxy carbon, and the highly deshielded carbonyl carbon of the isocyanate group (typically in the range of 120-130 ppm).
-
IR Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) would be observed in the region of 2250-2275 cm⁻¹. Other notable peaks would include C-O stretching for the methoxy group and C-Cl stretching.
Synthesis Methodologies: Pathways to a Key Intermediate
The synthesis of 4-Chloro-1-isocyanato-2-methoxybenzene can be approached through established methods for the preparation of aryl isocyanates. The most common and industrially relevant method is the phosgenation of the corresponding aniline derivative. An alternative, often preferred in a laboratory setting due to the avoidance of highly toxic phosgene, is the Curtius rearrangement of a corresponding acyl azide.
Phosgenation of 4-Chloro-2-methoxyaniline
This is the most direct route and involves the reaction of 4-chloro-2-methoxyaniline with phosgene (COCl₂) or a phosgene equivalent like triphosgene. The reaction proceeds through the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.
Reaction Workflow:
Sources
A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-4-isocyanato-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a formal safety data sheet (SDS) or comprehensive, site-specific risk assessments. All laboratory personnel must consult the manufacturer's SDS and adhere to their institution's established safety protocols before handling 2-Chloro-4-isocyanato-1-methoxybenzene.
Section 1: Introduction and Hazard Analysis
This compound is a substituted aromatic isocyanate. The isocyanate functional group (-N=C=O) is highly reactive, making this class of compounds valuable in organic synthesis, particularly in the formation of polyurethanes and other polymers.[1][2] However, this high reactivity is also the source of significant health hazards.[2]
The primary routes of exposure are inhalation and skin contact. Isocyanates are potent respiratory and skin sensitizers.[3][4] Initial exposure may cause irritation, but repeated or significant single exposures can lead to sensitization.[3][5] Once sensitized, an individual can experience severe allergic reactions, including life-threatening asthma attacks, even at very low concentrations.[4] Some isocyanates are also suspected carcinogens.[3][5]
This guide provides a detailed framework for the safe handling of this compound in a laboratory setting, emphasizing the causality behind each procedural step to foster a deep understanding of the required safety measures.
Section 2: Toxicological Profile and Health Effects
The toxicity of isocyanates is well-documented. Exposure can lead to a range of acute and chronic health effects.
Acute Effects:
-
Respiratory: Inhalation can cause irritation of the nose, throat, and lungs, leading to symptoms such as coughing, wheezing, chest tightness, and shortness of breath.[1][5]
-
Dermal: Skin contact can result in irritation, redness, blistering, and swelling.[3]
-
Ocular: Direct contact with the eyes can cause severe irritation and chemical conjunctivitis.[3][4]
-
Gastrointestinal: Ingestion may lead to irritation of the digestive tract, with symptoms like nausea and vomiting.[5]
Chronic Effects:
-
Sensitization: The most significant long-term risk is sensitization. Both respiratory and dermal sensitization can occur.[3][4] Once an individual is sensitized, subsequent exposure, even at levels below established exposure limits, can trigger a severe allergic reaction.
-
Occupational Asthma: Isocyanate-induced asthma is a leading cause of work-related lung disease. Symptoms may develop immediately upon exposure or be delayed by several hours.[4]
-
Other: Chronic exposure may also lead to a decline in lung function and, in some cases, is associated with liver and kidney disease.[5]
Section 3: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Source |
| CAS Number | 28395-76-8 | [6] |
| Molecular Formula | C8H6ClNO2 | [6] |
| Molecular Weight | 183.59 g/mol | [6] |
| Melting Point | 30-33 °C (lit.) | [6] |
| Boiling Point | 271.7ºC at 760mmHg | [6] |
| Flash Point | 230 °F | [6] |
Reactivity Profile:
-
Moisture Sensitivity: Isocyanates react with water, including atmospheric moisture, to produce amines and carbon dioxide gas.[2] This reaction can lead to a dangerous pressure buildup in sealed containers.[2][7]
-
Incompatible Materials: This compound is incompatible with strong acids, strong oxidizing agents, strong bases, alcohols, and amines.[8]
Section 4: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, starting with robust engineering controls and supplemented by appropriate PPE.
Engineering Controls
-
Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] The fume hood should have adequate airflow and be kept free of clutter to ensure proper function.[9]
-
Ventilation: General laboratory ventilation should be maintained to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment. The following provides a baseline recommendation:
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific isocyanate being used.[9][10] Latex gloves are not suitable as they can be permeable and may cause allergic reactions.[3][10]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[8] A full-face shield should be worn when there is a risk of splashes.[11]
-
Skin and Body Protection: A lab coat should be worn at all times.[8] For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls or an apron should be used.[3][12]
-
Respiratory Protection: In most cases, working within a certified fume hood will provide adequate respiratory protection.[9] However, in situations of inadequate ventilation or during spill cleanup, a respirator may be necessary.[3][8] The type of respirator should be selected based on the potential exposure concentration and must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[7]
Donning and Doffing PPE Workflow
Caption: Correct sequence for donning and doffing PPE.
Section 5: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing exposure and ensuring laboratory safety.
Handling
-
Work in a Fume Hood: As previously stated, all manipulations of this compound must occur within a certified chemical fume hood.[9]
-
Avoid Inhalation and Contact: Do not breathe dust, fumes, gas, mist, vapors, or spray.[8] Avoid contact with skin, eyes, and clothing.[13]
-
Use Appropriate Tools: Use tools and equipment that minimize the generation of aerosols. For instance, use brushing or rolling techniques for application instead of spraying where possible.[3]
-
Hygiene Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.[8][14] Contaminated work clothing should not be allowed out of the workplace.[7][15]
Storage
-
Container Integrity: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][13]
-
Inert Atmosphere: Due to its moisture sensitivity, store under an inert gas.[15]
-
Segregation: Store away from incompatible materials such as acids, strong oxidizing agents, bases, alcohols, and amines.[8]
-
Security: Store in a locked-up area or one that is only accessible to qualified or authorized personnel.[8][15]
Section 6: Spill and Emergency Procedures
Prompt and correct response to a spill is critical to mitigating the associated hazards.
Spill Cleanup
The procedure for cleaning up a spill will depend on its size and location.
Minor Spill (inside a fume hood):
-
Containment: Create a dike around the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[16][17]
-
Absorption: Add absorbent material to the spill, working from the outside in.
-
Collection: Carefully collect the absorbed material into an open-top container. Do not seal the container , as the reaction with moisture can generate CO2 gas and cause pressure buildup.[18]
-
Decontamination: Decontaminate the spill area with a suitable solution. A common decontamination solution consists of 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water.[18]
-
Disposal: Dispose of all cleanup materials as hazardous waste in accordance with local, state, and federal regulations.[16][18]
Major Spill (outside a fume hood):
-
Evacuate: Immediately evacuate the area.[18]
-
Isolate: Isolate the spill area and prevent unauthorized entry.[17]
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Emergency Response: Contact your institution's emergency response team.
Spill Response Decision Tree
Caption: Decision-making process for spill response.
First Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[7][8] Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing and wash it before reuse.[7] If skin irritation or a rash occurs, get medical attention.[7]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][8]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[15] Seek immediate medical attention.[8]
Section 7: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in properly labeled, compatible containers.[16] As with spill cleanup, do not seal containers tightly if there is a possibility of reaction with moisture.[18]
-
Disposal: Dispose of waste through a licensed hazardous waste disposal contractor in accordance with all applicable federal, state, and local regulations.[18]
Section 8: Conclusion
This compound is a valuable research chemical, but its inherent reactivity necessitates a thorough understanding and strict implementation of safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment.
References
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Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
-
California Department of Public Health. (2014, May). Isocyanates: Working Safely. HESIS. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. United States Department of Labor. Retrieved from [Link]
-
Health and Safety Executive for Northern Ireland. (n.d.). Isocyanates. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]
-
Reddit. (2021, February 5). Safety measures for working with isocyanate. r/chemistry. Retrieved from [Link]
-
(n.d.). Safe Use of Di-Isocyanates. Retrieved from [Link]
-
RSC Publishing. (2025, June 16). Lab safety alert: a real case of isocyanate exposure. Polymer Chemistry. Retrieved from [Link]
-
Regulations.gov. (2014, July 10). CPAR, MCCP. Retrieved from [Link]
-
Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 2-Chlorophenyl isocyanate. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Conier Chem&Pharma Limited. (n.d.). 3-CHLORO-4-METHOXYPHENYL ISOCYANATE. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 4-Chlorophenyl isocyanate. Retrieved from [Link]
-
Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]
-
TBEP Labs. (2019, April). Chemical Spill Clean-Up. Retrieved from [Link]
-
Georganics. (n.d.). 2-Chloro-4-isocyano-1-methoxybenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7. Selected Monoisocyanates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methoxytoluene. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzene, 2-chloro-4-isocyanato-1-methyl- - Substance Details. Substance Registry Services. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-isocyanato-. NIST Chemistry WebBook. Retrieved from [Link]
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Spectroscopic Data of 2-Chloro-4-isocyanato-1-methoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-isocyanato-1-methoxybenzene is a substituted aromatic isocyanate of interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceuticals and agrochemicals. The isocyanate group provides a reactive handle for the formation of ureas, carbamates, and other derivatives, while the substitution pattern on the benzene ring allows for fine-tuning of the molecule's physicochemical properties. Accurate spectroscopic characterization is paramount for verifying the identity and purity of this compound and for tracking its transformations in chemical reactions.
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. In the absence of readily available experimental spectra for this specific molecule, this guide leverages predictive models and comparative data from structurally related compounds to offer a robust interpretation of its key spectroscopic features. The methodologies for acquiring high-quality spectral data are also detailed, providing a comprehensive resource for researchers working with this and similar chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. Chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing and inductively acting chloro and isocyanato groups.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The substitution pattern—a 1,2,4-trisubstituted benzene ring—will lead to a distinct splitting pattern for the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-3 | 7.10 - 7.20 | d | ~2.5 |
| H-5 | 6.95 - 7.05 | dd | ~8.5, 2.5 |
| H-6 | 7.25 - 7.35 | d | ~8.5 |
| -OCH₃ | 3.80 - 3.90 | s | N/A |
Causality Behind Predictions:
-
The methoxy group (-OCH₃) is an electron-donating group, which generally shields the protons on the aromatic ring, causing them to appear at a lower chemical shift (upfield).
-
The chlorine atom (-Cl) is an electronegative, electron-withdrawing group that deshields nearby protons, shifting them to a higher chemical shift (downfield).
-
The isocyanate group (-NCO) is also electron-withdrawing and will contribute to the deshielding of the aromatic protons.
-
The proton at H-6 is expected to be the most downfield of the aromatic protons due to its proximity to the deshielding chlorine atom.
-
The proton at H-3 will likely appear as a doublet due to coupling with H-5.
-
The proton at H-5 will appear as a doublet of doublets due to coupling with both H-3 and H-6.
-
The proton at H-6 will be a doublet due to coupling with H-5.
-
The methoxy protons will appear as a singlet as they have no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment created by the substituents.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (-OCH₃) | 155 - 160 |
| C-2 (-Cl) | 120 - 125 |
| C-3 | 115 - 120 |
| C-4 (-NCO) | 130 - 135 |
| C-5 | 110 - 115 |
| C-6 | 128 - 133 |
| -NC O | 125 - 130 |
| -OC H₃ | 55 - 60 |
Causality Behind Predictions:
-
The carbon attached to the oxygen of the methoxy group (C-1) will be significantly deshielded and appear at a high chemical shift.
-
The carbon bearing the isocyanate group (C-4) will also be downfield.
-
The carbon of the isocyanate group itself (-NCO) has a characteristic chemical shift in the 125-130 ppm range.
-
The methoxy carbon (-OCH₃) will appear in the typical upfield region for such groups.
-
The remaining aromatic carbons will have shifts determined by the combined electronic effects of the three substituents.
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly powerful for identifying functional groups. The IR spectrum of this compound will be dominated by the very strong and characteristic absorption of the isocyanate group.
Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| Isocyanate (-N=C=O) | 2240 - 2280 | Strong, Sharp | Asymmetric stretch |
| Aromatic C-H | 3000 - 3100 | Medium | Stretch |
| Aromatic C=C | 1450 - 1600 | Medium to Weak | Stretch |
| C-O (Aryl ether) | 1230 - 1270 and 1020 - 1075 | Strong | Asymmetric and Symmetric Stretch |
| C-Cl | 700 - 850 | Medium to Strong | Stretch |
Causality Behind Predictions:
-
The most diagnostic peak will be the intense, sharp absorption band for the asymmetric stretch of the -N=C=O group, typically found around 2270 cm⁻¹.[1][2] This peak is located in a region of the IR spectrum where few other functional groups absorb, making it a clear indicator of the presence of an isocyanate.[1]
-
The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
-
The C=C stretching vibrations within the benzene ring will give rise to several bands in the 1450-1600 cm⁻¹ region.
-
The aryl ether C-O stretching will result in strong bands, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[3]
-
The C-Cl stretch will be observed in the fingerprint region.
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following experimental procedures are recommended.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Instrument Parameters (¹³C NMR):
-
Use the same sample and spectrometer.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR is a convenient method for solid samples.
-
Place a small amount of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters (FT-IR):
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually collected over the mid-IR range (4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the key absorption bands and compare them to the predicted values.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound based on fundamental principles and data from analogous structures. The presented NMR and IR data, along with the detailed experimental protocols, offer a solid foundation for researchers to identify, purify, and utilize this versatile chemical intermediate. Adherence to the outlined methodologies will ensure the acquisition of high-quality data, enabling confident structural confirmation and facilitating its application in drug development and materials science.
References
-
Dhami, K. S., & Stothers, J. B. (1967). 13C N.M.R. STUDIES. VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 45(3), 233-243. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]
-
Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Linear IR absorbance spectra of the CC mode of anisole (0.1 M) in.... Retrieved from [Link]
-
PubChem. (n.d.). 4-Isocyanato-1,2-dimethoxybenzene. Retrieved from [Link]
-
Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in.... Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). 2-Chloroanisole. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-isocyanato-4-methoxy-. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-chloro-2-methoxy-. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-isocyanato-4-methoxy-. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). NMR: Intermediate Level, Spectrum 5. Retrieved from [Link]
-
PubChem. (n.d.). 1-Isocyano-4-methoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloroanisole. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-isocyanato-4-methoxy-. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1.... Retrieved from [Link]
-
ScienceDirect. (n.d.). IR Spectrometry - Polyurethanes science, technology, markets, and trends. Retrieved from [Link]
-
Georganics. (n.d.). 2-Chloro-4-isocyano-1-methoxybenzene - High purity | EN. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methoxytoluene. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-chloro-4-methoxy-. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-4-isocyanato-2-(trifluoromethyl) benzene. Retrieved from [Link]
-
Chegg. (2018). Question: How should an H-NMR of 2-chloro-1-methoxy-4-nitrobenzene look like?. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Reactivity of 2-Chloro-4-isocyanato-1-methoxybenzene with Nucleophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 2-Chloro-4-isocyanato-1-methoxybenzene with various nucleophiles. As a substituted aromatic isocyanate, its reaction profile is of significant interest to researchers, scientists, and drug development professionals. This document delves into the electronic effects of the chloro and methoxy substituents on the isocyanate moiety, outlining the mechanistic pathways of its reactions with primary and secondary amines, as well as alcohols. Detailed, field-proven experimental protocols for the synthesis of corresponding urea and carbamate derivatives are provided, complete with characterization data. Furthermore, this guide explores the role of common catalysts in modulating reaction rates and discusses the regioselectivity of nucleophilic attack. Safety considerations for handling this reactive intermediate are also addressed.
Introduction: The Chemical Persona of this compound
This compound is an aromatic isocyanate featuring a unique substitution pattern on the phenyl ring. The presence of a methoxy group at the para-position and a chloro group at the ortho-position to the isocyanate functionality imparts a distinct electronic character that governs its reactivity. The isocyanate group (–N=C=O) is inherently electrophilic at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles.[1]
The chloro group, being electron-withdrawing through induction, enhances the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles. Conversely, the methoxy group is electron-donating through resonance, which tends to decrease the reactivity of the isocyanate.[1] The interplay of these opposing electronic effects determines the overall reactivity profile of the molecule. This guide will dissect these influences and provide a practical framework for utilizing this versatile reagent in organic synthesis.
Molecular Structure:
-
Systematic Name: this compound
-
Molecular Formula: C₈H₆ClNO₂
-
Molecular Weight: 183.59 g/mol
-
CAS Number: While several CAS numbers for related structures exist, a definitive CAS number for this specific isomer requires careful verification from a reliable commercial or database source. For the purpose of this guide, we will refer to the compound by its systematic name.
General Reactivity with Nucleophiles: A Mechanistic Overview
The fundamental reaction of isocyanates involves the nucleophilic addition to the electrophilic carbonyl carbon of the isocyanate group.[2] This reaction is typically exothermic and proceeds readily with a variety of nucleophiles. The general order of reactivity for common nucleophiles with isocyanates is:
Primary Amines > Secondary Amines > Alcohols > Water
dot graph "Reactivity_Overview" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: General reaction of this compound with a nucleophile.
Reaction with Amines: The Formation of Ureas
The reaction of this compound with primary or secondary amines yields substituted ureas. This reaction is generally rapid and often proceeds to completion at room temperature without the need for a catalyst.[3]
dot graph "Urea_Formation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Synthesis of substituted ureas from this compound.
Reaction with Alcohols: The Synthesis of Carbamates
The reaction with alcohols produces carbamates, also known as urethanes. This reaction is typically slower than the reaction with amines and may require heating or the use of a catalyst to proceed at a practical rate.[4]
dot graph "Carbamate_Formation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Synthesis of carbamates from this compound.
Experimental Protocols and Methodologies
The following protocols are provided as a guide for the synthesis of urea and carbamate derivatives of this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Isocyanates are potent lachrymators and respiratory sensitizers.
Synthesis of N-(2-Chloro-4-methoxyphenyl)-N'-phenylurea
This protocol details the reaction with a primary aromatic amine.
Workflow Diagram:
dot graph "Urea_Synthesis_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for the synthesis of N-(2-Chloro-4-methoxyphenyl)-N'-phenylurea.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
To this stirring solution, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(2-Chloro-4-methoxyphenyl)-N'-phenylurea.
Expected Characterization Data:
| Analysis | Expected Observations |
| ¹H NMR | Aromatic protons from both phenyl rings, two N-H signals, and a methoxy signal. |
| ¹³C NMR | Aromatic carbons, a urea carbonyl carbon (~155 ppm), and a methoxy carbon. |
| IR (KBr) | N-H stretching bands (~3300 cm⁻¹), a strong C=O stretching band (~1640 cm⁻¹). |
| Mass Spec | Molecular ion peak corresponding to the product's molecular weight. |
Synthesis of Benzyl (2-chloro-4-methoxyphenyl)carbamate
This protocol details the reaction with a primary alcohol, which may require catalysis.
Workflow Diagram:
dot graph "Carbamate_Synthesis_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for the synthesis of benzyl (2-chloro-4-methoxyphenyl)carbamate.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq.), benzyl alcohol (1.1 eq.), and anhydrous toluene.
-
Add a catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.1 mol%).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-6 hours.
-
Monitor the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) using in-situ FTIR spectroscopy or by TLC analysis.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Expected Characterization Data:
| Analysis | Expected Observations |
| ¹H NMR | Aromatic protons, a benzylic CH₂ signal, a methoxy signal, and an N-H signal. |
| ¹³C NMR | Aromatic carbons, a benzylic carbon, a methoxy carbon, and a carbamate carbonyl carbon (~154 ppm). |
| IR (KBr) | An N-H stretching band (~3300 cm⁻¹), a strong C=O stretching band (~1700 cm⁻¹). |
| Mass Spec | Molecular ion peak corresponding to the product's molecular weight. |
Catalysis: Accelerating the Reaction with Alcohols
While the reaction of isocyanates with amines is typically fast, the reaction with alcohols often requires a catalyst to achieve a reasonable rate. Common catalysts include tertiary amines and organometallic compounds.
-
Tertiary Amines (e.g., DABCO): 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a widely used catalyst that functions by activating the alcohol through hydrogen bonding, making the hydroxyl group a more potent nucleophile.[2][6][7][8][9]
-
Organotin Compounds (e.g., DBTDL): Dibutyltin dilaurate is a highly effective catalyst that is believed to work by coordinating with both the isocyanate and the alcohol, thereby facilitating the nucleophilic attack.[10][11][12][13]
The choice of catalyst can influence the reaction rate and selectivity, particularly in competitive reactions.
Regioselectivity Considerations
For reactions involving nucleophiles with multiple reactive sites, the regioselectivity of the addition to the isocyanate can be a factor. However, for the reactions of this compound with simple amines and alcohols, the attack will occur at the isocyanate carbon. The electronic nature of the substituents on the phenyl ring primarily influences the rate of the reaction rather than the site of attack on the isocyanate group itself.
Synthesis of this compound
A common and effective method for the synthesis of aryl isocyanates is the Curtius rearrangement of the corresponding acyl azide.[14][15][16][17][18] The starting material, 2-chloro-4-methoxybenzoic acid, can be converted to the acyl chloride, which is then reacted with sodium azide to form the acyl azide. Gentle heating of the acyl azide in an inert solvent induces the rearrangement to the isocyanate with the loss of nitrogen gas.
Alternatively, phosgenation of the corresponding aniline (2-chloro-4-methoxyaniline) is a widely used industrial method, though it requires specialized equipment and handling procedures due to the high toxicity of phosgene.
Safety and Handling
This compound, like other isocyanates, is a hazardous chemical and must be handled with appropriate precautions.
-
Inhalation: Isocyanates are potent respiratory sensitizers and can cause asthma-like symptoms upon inhalation. All work should be performed in a well-ventilated fume hood.
-
Skin and Eye Contact: The compound is a lachrymator and can cause severe irritation to the skin and eyes. Wear appropriate gloves, lab coat, and safety goggles.
-
Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which decompose to the corresponding amine and carbon dioxide. This can lead to pressure buildup in closed containers. Store in a tightly sealed container under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. The electronic effects of the chloro and methoxy substituents create a nuanced reactivity profile that can be harnessed for the efficient synthesis of a variety of urea and carbamate derivatives. By understanding the mechanistic principles and employing the appropriate experimental conditions and catalysts, researchers can effectively utilize this compound in the development of new materials and pharmaceutically active molecules. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a research and development setting.
References
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DABCO catalyzed [4+2] annulations of Morita–Baylis–Hillman carbonates with isocyanates. Chemical Communications. (URL: [Link])
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Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation. (URL: [Link])
-
analyzing the mechanism of dibutyltin dilaurate catalyst in coating curing. ResearchGate. (URL: [Link])
-
Isocyanate Reactions - Mettler Toledo. (URL: [Link])
-
Dibutyltin dilaurate – Knowledge and References. Taylor & Francis. (URL: [Link])
-
Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner J. Blank. (URL: [Link])
-
Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. ResearchGate. (URL: [Link])
-
Scheme II. Catalysis of dibutyltin dilaurate. ResearchGate. (URL: [Link])
-
2-Chloro-4-isocyano-1-methoxybenzene - High purity | EN. Georganics. (URL: [Link])
-
Isocyanate-based multicomponent reactions. PMC. (URL: [Link])
-
Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate. (URL: [Link])
-
New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. PMC. (URL: [Link])
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH. (URL: [Link])
-
The synthetic route of DABCO. ResearchGate. (URL: [Link])
-
Curtius rearrangement. Wikipedia. (URL: [Link])
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. (URL: [Link])
-
Supplementary Material. The Royal Society of Chemistry. (URL: [Link])
-
Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1... ResearchGate. (URL: [Link])
-
Curtius Rearrangement. Chemistry Steps. (URL: [Link])
-
Curtius Rearrangement. Organic Chemistry Portal. (URL: [Link])
-
ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. Assam Don Bosco University Journals. (URL: [Link])
-
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. (URL: [Link])
-
Supplementary Information. (URL: [Link])
-
DABCO-mediated isocyanide-based multicomponent reaction: synthesis of highly substituted cyclopentenes. Organic & Biomolecular Chemistry. (URL: [Link])
-
2-Chloro-4-methoxytoluene | C8H9ClO | CID 6951757. PubChem. (URL: [Link])
-
Benzyl (4-methoxyphenyl)carbamate | C15H15NO3 | CID 2194922. PubChem. (URL: [Link])
-
ARYL-SUBSTITUTED UREAS. SYNTHESIS, PROPERTIES AND CRYSTAL STRUCTURE. (URL: [Link])
-
Crystal structure and spectroscopic properties of N′-methoxycarbonylsulfenyl-substituted ureas, CH3OC(O)SN(H)C(O)NRR′ [R = H, R′ = C(CH3)3 and R = R′ = CH2CH3]. ResearchGate. (URL: [Link])
-
2-Chloro-1-methoxy-4-methylbenzene | CAS#:22002-44-4. Chemsrc. (URL: [Link])
-
Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. The Royal Society of Chemistry. (URL: [Link])
-
Electronic Supplementary Information. The Royal Society of Chemistry. (URL: [Link])
-
of the reaction between. AUB ScholarWorks. (URL: [Link])
-
Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? ResearchGate. (URL: [Link])
-
Mechanism of Isocyanate Reactions with Ethanol'. ResearchGate. (URL: [Link]')
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (URL: [Link])
-
1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). ResearchGate. (URL: [Link])
-
Diaryl Ureas as an Antiprotozoal Chemotype. PMC. (URL: [Link])
-
Benzene, 1-chloro-4-isocyanato-. the NIST WebBook. (URL: [Link])
-
Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. PMC. (URL: [Link])
- CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
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Applying New Technologies to old 13C-NMR Reference Data – the Advantage of Automatic Peer-Reviewing using the CSEARCH-Protocol. (URL: [Link])
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The Versatile Synthon: A Technical Guide to 2-Chloro-4-isocyanato-1-methoxybenzene in Modern Organic Synthesis
Foreword: Unlocking Molecular Complexity
In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Aryl isocyanates, a class of highly reactive and versatile intermediates, have long been recognized for their utility in forging crucial carbon-nitrogen bonds. Within this family, 2-Chloro-4-isocyanato-1-methoxybenzene emerges as a particularly valuable synthon, offering a unique combination of steric and electronic properties that can be masterfully exploited by the discerning synthetic chemist.
This technical guide provides an in-depth exploration of this compound as a building block. We will move beyond a mere recitation of reactions and delve into the strategic considerations, mechanistic underpinnings, and practical methodologies that empower researchers in the pharmaceutical, agrochemical, and materials science sectors to leverage this reagent's full potential. Our focus will be on providing not just protocols, but a framework for rational design and execution in the laboratory.
Core Characteristics of the Reagent
This compound is a trifunctional aromatic compound, with each substituent playing a critical role in modulating its reactivity and shaping its synthetic applications. A thorough understanding of its inherent properties is the foundation for its effective use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its common precursors is presented below.
| Property | This compound | 3-Chloro-4-methoxyaniline (Precursor) |
| Molecular Formula | C₈H₆ClNO₂ | C₇H₈ClNO |
| Molecular Weight | 183.59 g/mol | 157.60 g/mol |
| Appearance | (Typically) Off-white to light yellow solid | Light-colored solid or oil |
| CAS Number | 920524-21-6[1] | 5345-63-1 |
The Interplay of Functional Groups: A Chemist's Perspective
The true synthetic utility of this building block lies in the electronic interplay between the isocyanate, chloro, and methoxy groups.
-
The Isocyanate (-N=C=O) Group: This is the primary reactive center of the molecule. The electrophilic carbon atom is highly susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and even water. This reactivity is the cornerstone of its application in forming urea and carbamate linkages.
-
The Chloro (-Cl) Group: Positioned ortho to the methoxy group and meta to the isocyanate, the chlorine atom exerts a significant electron-withdrawing inductive effect. This enhances the electrophilicity of the aromatic ring, potentially influencing its susceptibility to nucleophilic aromatic substitution under forcing conditions, although the primary reactivity remains at the isocyanate. The steric bulk of the chlorine atom can also direct the conformation of derivatives.
-
The Methoxy (-OCH₃) Group: Located para to the isocyanate, the methoxy group is a strong electron-donating group through resonance. This has a pronounced effect on the electronic character of the aromatic ring, influencing the reactivity of the isocyanate and the properties of the resulting derivatives. For instance, in the context of kinase inhibitors, this region of the molecule often interacts with the solvent-exposed region of the ATP-binding pocket, and the methoxy group can modulate solubility and protein-ligand interactions.
This unique electronic arrangement—an electron-donating group para to the reactive site and an electron-withdrawing group in proximity—allows for fine-tuning of the properties of the final products.
Synthetic Accessibility: Preparing the Building Block
While this compound is commercially available from specialized suppliers, an understanding of its synthesis from readily available precursors is essential for both economic considerations on a large scale and for the synthesis of novel analogs.[1] The most common and reliable laboratory-scale synthesis proceeds from the corresponding aniline, 3-chloro-4-methoxyaniline.
Phosgenation of 3-Chloro-4-methoxyaniline: The Gold Standard
The conversion of an amine to an isocyanate is most efficiently achieved through phosgenation.[2] Due to the extreme toxicity of phosgene gas, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are now the standard in both academic and industrial research labs.
Exemplary Protocol: Synthesis of this compound
Disclaimer: This protocol is illustrative and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Reaction Setup
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing an aqueous solution of sodium hydroxide to neutralize HCl and any excess phosgene equivalent), add a solution of triphosgene (1.1 equivalents) in anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
Step 2: Amine Addition
-
Dissolve 3-chloro-4-methoxyaniline (1.0 equivalent) in anhydrous toluene.
-
Add this solution dropwise to the stirred triphosgene solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
Step 3: Reaction Progression and Completion
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C).
-
Monitor the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy. The disappearance of the N-H stretches of the starting amine and the appearance of the strong, characteristic isocyanate stretch (~2250-2270 cm⁻¹) indicate reaction completion. This typically takes 2-4 hours.
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly quench any unreacted phosgene equivalent by the addition of a small amount of a high-boiling alcohol (e.g., isopropanol) if necessary, though with careful stoichiometry this is often not required.
-
Filter the mixture to remove any precipitated amine hydrochloride salts.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
The crude this compound can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.
Core Applications in Synthesis: Building Value
The primary utility of this compound lies in its reaction with nucleophiles to form stable urea and carbamate linkages. These moieties are prevalent in a vast array of biologically active molecules.
Synthesis of Diaryl Ureas: A Privileged Scaffold in Kinase Inhibition
The N,N'-diaryl urea scaffold is a cornerstone of many modern targeted cancer therapies, particularly tyrosine kinase inhibitors like Sorafenib.[3] The urea linkage acts as a rigid hydrogen bond donor and acceptor, anchoring the molecule within the ATP-binding site of the target kinase.
The synthesis is conceptually straightforward: the reaction of the isocyanate with a primary or secondary aromatic amine.
Caption: General scheme for diaryl urea synthesis.
Exemplary Protocol: Synthesis of a N-(3-chloro-4-methoxyphenyl)-N'-(aryl)urea
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve the desired aryl amine (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Isocyanate Addition
-
Dissolve this compound (1.0-1.1 equivalents) in the same dry, aprotic solvent.
-
Add the isocyanate solution dropwise to the stirred amine solution. The reaction is often exothermic, and for sensitive substrates, cooling in an ice bath may be necessary.
Step 3: Reaction Completion and Product Isolation
-
Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 1-2 hours. Monitor by TLC until the starting materials are consumed.
-
The product diaryl urea, being a highly crystalline and often poorly soluble solid, will frequently precipitate from the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Synthesis of Carbamates: Bioisosteres and Prodrugs
Carbamates are another class of compounds readily accessible from this compound.[4][5] They are often used as bioisosteres for amides and esters in medicinal chemistry, and also find application as prodrugs to improve the pharmacokinetic properties of a parent molecule. The synthesis involves the reaction of the isocyanate with an alcohol or a phenol.
Caption: General scheme for carbamate synthesis.
Exemplary Protocol: Synthesis of an Aryl (3-chloro-4-methoxyphenyl)carbamate
Step 1: Reaction Setup
-
Dissolve the alcohol or phenol (1.0 equivalent) in a dry, aprotic solvent such as toluene or THF in a round-bottom flask under an inert atmosphere.
-
For less reactive alcohols, a catalytic amount of a base such as triethylamine or a tin catalyst like dibutyltin dilaurate (DBTDL) can be added to accelerate the reaction.[6]
Step 2: Isocyanate Addition
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the alcohol solution.
-
The reaction may require gentle heating (40-60 °C) to proceed at a reasonable rate, particularly with secondary or hindered alcohols.
Step 3: Work-up and Purification
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude carbamate can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Safety and Handling: A Scientist's Responsibility
Isocyanates as a class of compounds are potent respiratory and skin sensitizers and should be handled with extreme care.[3]
-
Inhalation: Isocyanates are harmful if inhaled and may cause respiratory irritation and sensitization, potentially leading to asthma-like symptoms upon subsequent exposure.[3] All manipulations should be conducted in a certified chemical fume hood.
-
Skin and Eye Contact: The compound can cause skin and eye irritation.[3] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, is mandatory.
-
Moisture Sensitivity: Isocyanates react with water to form an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide gas. This can lead to pressure buildup in sealed containers. Always handle and store this compound under anhydrous conditions.
Conclusion: A Tool for Innovation
This compound is more than just a chemical reagent; it is a versatile tool that enables the rapid and efficient synthesis of key molecular scaffolds. Its unique electronic and steric profile, coupled with the reliable and high-yielding nature of isocyanate chemistry, makes it an invaluable asset in the design and development of new pharmaceuticals and other functional molecules. By understanding its fundamental properties and mastering the practical aspects of its handling and reactivity, the modern synthetic chemist is well-equipped to translate the potential of this building block into tangible scientific innovation.
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PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. Retrieved from [Link]
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-
Georganics. (n.d.). 2-Chloro-4-isocyano-1-methoxybenzene - High purity | EN. Retrieved from [Link]
-
Gómez-Cárdenas, L. A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6). [Link]
-
Krasniqi, A., et al. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1958. [Link]
- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(12), 5553-5556.
-
Supporting Information for: Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates. (n.d.). Retrieved from [Link]
-
Ji, W., et al. (2018). Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]−. Molecules, 23(12), 3137. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Sirit, A., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1083-1092. [Link]
-
Ahsan, M. J., et al. (2013). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Medicinal Chemistry Research, 22(2), 861-868. [Link]
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-
Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
- Choudhary, S. K., Trivedi, M., & Sogani, N. (2020). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 59B(8), 1224-1232.
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-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methoxytoluene. PubChem Compound Database. Retrieved from [Link]
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-
Yilmaz, M., et al. (2023). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics, 41(17), 8191-8200. [Link]
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Sulc, M., et al. (2012). Reactions of benzene oxide, a reactive metabolite of benzene, with model nucleophiles and DNA. Xenobiotica, 42(9), 843-851. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-isocyanato-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-1-methoxy-4-nitrobenzene. PubChem Compound Database. Retrieved from [Link]
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"2-Chloro-4-isocyanato-1-methoxybenzene" for the synthesis of urea derivatives
An In-depth Technical Guide to the Synthesis of Urea Derivatives using 2-Chloro-4-isocyanato-1-methoxybenzene
Authored by a Senior Application Scientist
Foreword: The Urea Scaffold in Modern Drug Discovery
The urea functionality is a cornerstone in medicinal chemistry, integral to a multitude of bioactive compounds and clinically approved therapeutics.[1] Its unique ability to act as a rigid and effective hydrogen bond donor-acceptor makes it a privileged scaffold for establishing critical interactions with biological targets such as enzymes and receptors.[1][2] The synthesis of urea derivatives, therefore, remains a highly relevant and explored area in the quest for novel therapeutic agents. Among the most direct and efficient methods for creating this bond is the reaction between an isocyanate and an amine.[3][4]
This guide provides a comprehensive technical overview of This compound , a versatile and strategically substituted aromatic isocyanate. We will delve into its chemical properties, the mechanistic underpinnings of its reactivity, and provide field-proven protocols for its application in synthesizing diverse urea derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent for the creation of novel molecular entities.
The Reagent: A Profile of this compound
This compound is a substituted aromatic isocyanate that offers a unique combination of functional groups. The methoxy group acts as an electron-donating group, while the chloro group is electron-withdrawing. This electronic interplay influences the reactivity of the isocyanate moiety and imparts specific physicochemical properties to the resulting urea derivatives, which can be crucial for modulating biological activity, solubility, and metabolic stability.
| Property | Data |
| Molecular Formula | C₈H₆ClNO₂ |
| Molecular Weight | 183.59 g/mol |
| CAS Number | 920524-21-6 |
| Appearance | Varies; often a solid or liquid |
| Canonical SMILES | COC1=C(C=C(C=C1)N=C=O)Cl |
Data sourced from available chemical supplier information.
The core of its utility lies in the isocyanate group (-N=C=O), a highly electrophilic functional group primed for reaction with nucleophiles. The cumulative double bonds make the central carbon atom electron-deficient and thus highly susceptible to nucleophilic attack.
The Core Reaction: Mechanistic Insights into Urea Formation
The synthesis of ureas from isocyanates and amines is a robust and high-yielding transformation. The reaction proceeds via a straightforward nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to form the stable urea linkage.
The reaction is typically rapid and clean, often proceeding to completion at room temperature without the need for a catalyst or base.[3]
Caption: Nucleophilic addition of an amine to an isocyanate.
Experimental Protocol: A Validated Workflow
This section outlines a general, self-validating protocol for the synthesis of a substituted urea derivative using this compound.
Materials and Reagents
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0-1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Reaction Vessel (Round-bottom flask)
-
Magnetic Stirrer and Stir Bar
-
Inert Atmosphere (Nitrogen or Argon)
-
Standard Glassware for Work-up and Purification
Step-by-Step Methodology
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the selected primary or secondary amine (1.0 eq).
-
Dissolution: Dissolve the amine in a suitable volume of anhydrous solvent (e.g., DCM). The concentration is typically in the range of 0.1-0.5 M.
-
Reagent Addition: While stirring at room temperature (20-25°C), add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise. Causality Note: Dropwise addition helps to control any potential exotherm, although the reaction is generally mild.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up:
-
Once the reaction is complete, the solvent can be removed under reduced pressure (rotary evaporation).
-
If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.
-
For soluble products, a standard aqueous work-up can be performed if necessary, followed by extraction with an organic solvent, drying over sodium sulfate, and concentration.
-
-
Purification: The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or column chromatography on silica gel are effective methods.
Caption: General workflow for urea derivative synthesis.
Product Characterization: A Multi-Technique Approach
Confirmation of the structure and purity of the synthesized urea derivative is essential. A combination of spectroscopic and chromatographic methods should be employed.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new broad singlet in the downfield region (typically δ 6-9 ppm) corresponding to the N-H protons of the urea. Signals for both aromatic and aliphatic portions of the molecule should be present and integrated correctly. |
| ¹³C NMR | A characteristic signal for the urea carbonyl carbon, typically appearing in the range of δ 150-160 ppm. |
| IR Spectroscopy | A strong C=O stretching vibration band around 1630-1680 cm⁻¹. N-H stretching bands can be observed in the 3200-3400 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak ([M]+ or [M+H]+) should correspond to the calculated molecular weight of the target urea derivative. |
| HPLC | A single major peak in the chromatogram indicates high purity of the final compound.[5] |
Critical Safety and Handling Protocols
Isocyanates are potent respiratory sensitizers and are toxic.[6][7][8] Strict adherence to safety protocols is mandatory.
-
Hazard Overview: this compound and similar isocyanates are toxic if swallowed or inhaled and can cause severe skin and eye irritation.[6][7][9] Inhalation may cause allergy or asthma-like symptoms.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.
-
Moisture Sensitivity: Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas.[10] This can lead to pressure buildup in sealed containers. Always handle with anhydrous solvents and store in a dry, inert atmosphere.
-
Disposal: Dispose of isocyanate-containing waste according to institutional and local regulations for hazardous chemical waste.
Broader Significance and Applications
The urea derivatives synthesized from this compound are valuable scaffolds for drug discovery. The urea moiety is a key feature in numerous anticancer agents, particularly kinase inhibitors, where it forms critical hydrogen bonds within the ATP-binding pocket of the target enzyme.[11] For instance, the blockbuster drug Sorafenib is a diaryl urea derivative.[12]
The specific substitution pattern of this compound provides medicinal chemists with tools to perform structure-activity relationship (SAR) studies. The methoxy group can be a site for metabolism or can engage in specific interactions with a target, while the chloro group can modulate lipophilicity and fill hydrophobic pockets, ultimately fine-tuning the pharmacological profile of the final compound.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of substituted urea derivatives. The reaction with amines is straightforward, high-yielding, and proceeds under mild conditions, making it an ideal tool for generating chemical libraries for screening and lead optimization in drug discovery programs. By understanding its reactivity, adhering to strict safety protocols, and employing robust analytical characterization, researchers can confidently utilize this building block to construct novel molecules with significant therapeutic potential.
References
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Massarotti, A., Brunelli, F., Aprile, S., Giustiniano, M., & Tron, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788. [Link]
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Massarotti, A., Brunelli, F., Aprile, S., Giustiniano, M., & Tron, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742–10788. [Link]
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Organic Chemistry Portal. (n.d.). Urea Formation. [Link]
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Patsnap. (2024). The Role of Isocyanates in Modern Pharmaceuticals. [Link]
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Delebecq, E., Pascault, J. P., Boutevin, B., & Ganachaud, F. (2013). On the Versatility of Urethane/Urea Bonds: Reversibility, Blocked Isocyanate, and Vitrimers. Chemical Reviews, 113(1), 80-118. (Referenced in a ResearchGate figure caption). [Link]
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Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. ResearchGate. [Link]
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ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. [Link]
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Zavarise, C., Cintrat, J. C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
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Monono, E., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers, 13(10), 1599. [Link]
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Costantino, L., & Barlocco, D. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(2), 277. [Link]
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Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(12), 5553-5556. [Link]
-
Georganics. (n.d.). 2-Chloro-4-isocyano-1-methoxybenzene. [Link]
-
ResearchGate. (n.d.). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. [Link]
-
NOVOL. (n.d.). Safety Data Sheet. [Link]
-
Journal of the Indian Chemical Society. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]
-
ResearchGate. (n.d.). Synthesis of urea derivatives based on toluyl isocyanate. [Link]
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-
Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. [Link]
-
Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (2009). Urea derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 471-480. [Link]
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Sestito, S., & Rapposelli, S. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1033285. [Link]
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Francis, P. S., Lewis, S. W., & Lim, K. F. (2002). Analytical methodology for the determination of urea: Current practice and future trends. TrAC Trends in Analytical Chemistry, 21(5), 389-400. [Link]
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Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632. [Link]
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Demirbas, N., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 18(3), 3564-3581. [Link]
-
Georganics. (n.d.). 2-Chloro-4-isocyano-1-methoxybenzene - Hohe reinheit. [Link]
-
ResearchGate. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). [Link]
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Methodological & Application
Synthesis of benzothiazolyl urea analogues using "2-Chloro-4-isocyanato-1-methoxybenzene"
An In-Depth Guide to the Synthesis of Novel Benzothiazolyl Urea Analogues Utilizing 2-Chloro-4-isocyanato-1-methoxybenzene
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of a targeted library of benzothiazolyl urea analogues. The protocol leverages the reaction between substituted 2-aminobenzothiazoles and the key reagent, this compound, to generate compounds with significant therapeutic potential. The urea linkage, formed in this synthesis, is a critical structural motif in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets.[1]
The benzothiazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including anticancer, antimicrobial, and anticonvulsant agents.[2][3][4] When combined with a urea moiety, the resulting benzothiazolyl urea derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[1][2][5] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a reproducible and adaptable workflow for the synthesis of diverse analogues.
The Core Reaction: Mechanism and Rationale
The synthesis of N,N'-disubstituted ureas from an isocyanate and a primary or secondary amine is a classic, highly efficient chemical transformation. The reaction proceeds via a nucleophilic addition mechanism.
Causality of the Mechanism: The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The 2-aminobenzothiazole possesses a nucleophilic nitrogen atom with a lone pair of electrons. The reaction is initiated by the attack of this lone pair on the electrophilic carbonyl carbon of the isocyanate. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable, neutral urea product. This reaction is typically irreversible and proceeds with high yield, making it an ideal strategy for late-stage functionalization in a drug discovery context.[6]
Caption: Nucleophilic addition of an amine to an isocyanate.
Reagents and Materials
Successful synthesis requires high-purity reagents and anhydrous conditions, as isocyanates can react with water.
| Reagent/Material | Grade | Supplier | Key Considerations |
| This compound | ≥97% | Commercial | Moisture-sensitive and toxic. Handle in a fume hood with appropriate PPE. Store under inert gas.[7] |
| Substituted 2-Aminobenzothiazole | ≥97% | Commercial | The choice of substituents on this scaffold will determine the properties of the final analogue. |
| Dichloromethane (DCM), Anhydrous | ACS Grade | Commercial | Use a dry solvent to prevent unwanted side reactions with the isocyanate. |
| Triethylamine (TEA) | ≥99% | Commercial | Can be used as a base to scavenge any HCl that might be present or formed, though often not strictly necessary. |
| Diethyl Ether | ACS Grade | Commercial | Used for precipitation and washing of the final product. |
| Standard Glassware | - | - | Round-bottom flasks, condensers, dropping funnels, etc. All glassware must be oven-dried before use. |
| Magnetic Stirrer/Hotplate | - | - | For controlled heating and mixing. |
| Thin-Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Commercial | For monitoring reaction progress. |
Detailed Synthesis Protocol
This protocol describes a general procedure for the synthesis of a benzothiazolyl urea analogue. It can be adapted for various substituted 2-aminobenzothiazoles.
Workflow Overview:
Caption: General workflow for benzothiazolyl urea synthesis.
Step-by-Step Procedure:
-
Preparation: In a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the desired substituted 2-aminobenzothiazole (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 20 mL) to the flask. Stir the mixture under a nitrogen atmosphere until the amine is fully dissolved. Cool the solution to 0°C using an ice bath. Rationale: Cooling the reaction mixture helps to control the initial exotherm upon addition of the highly reactive isocyanate.
-
Isocyanate Addition: In a separate, dry vial, dissolve this compound (1.05 eq) in anhydrous DCM (approx. 10 mL). Add this solution dropwise to the stirred amine solution over 15-20 minutes using a dropping funnel. Rationale: A slight excess of the isocyanate ensures full consumption of the more valuable amine starting material. Dropwise addition prevents a rapid temperature increase that could lead to side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 3-6 hours.[8]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Use a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the starting amine spot is no longer visible.
-
Product Isolation: Upon completion, the urea product will often precipitate out of the DCM solution as a solid. If precipitation occurs, collect the solid by vacuum filtration. If the product remains in solution, reduce the solvent volume under reduced pressure until precipitation begins.
-
Washing: Wash the collected solid with cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials and soluble impurities. Rationale: The desired urea products are typically poorly soluble in diethyl ether, making it an excellent solvent for washing.
-
Drying: Dry the purified white or off-white solid under high vacuum to obtain the final benzothiazolyl urea analogue.
Characterization of Analogues
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.[9]
| Technique | Expected Result / Key Signal |
| ¹H NMR | Appearance of two distinct N-H proton signals (singlets or broad singlets) typically in the δ 8.0-11.0 ppm range. Signals corresponding to both the benzothiazole and the substituted phenyl rings should be present and integrated correctly. |
| ¹³C NMR | A characteristic signal for the urea carbonyl carbon (C=O) in the range of δ 150-160 ppm. |
| FT-IR | A strong C=O stretching vibration between 1630-1680 cm⁻¹. Two N-H stretching bands are also expected around 3300 cm⁻¹. |
| HRMS (ESI) | The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ should match the calculated theoretical mass with high accuracy (≤ 5 ppm error). |
Potential Applications and Biological Significance
Benzothiazolyl urea derivatives are a class of compounds with immense therapeutic potential. Research has shown their efficacy as:
-
Anticancer Agents: Some analogues act as inhibitors of key kinases like Raf-1 or stabilize G-quadruplex structures in telomerase.[1][5]
-
Antimicrobial Agents: They have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting bacterial cell membranes or inhibiting essential enzymes.[10][11]
-
Antitubercular Agents: Certain hybrid molecules incorporating this scaffold have shown promising activity against Mycobacterium tuberculosis.[12]
-
Enzyme Inhibitors: The urea moiety is an excellent hydrogen bond donor and acceptor, allowing these molecules to interact with and inhibit various enzymes, such as DNA gyrase and topoisomerase IV.[1]
The synthesis protocol outlined here provides a robust platform for generating a diverse library of these high-potential compounds for screening and further development.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Reaction is slow or incomplete | 1. Low purity of reagents.2. Insufficient reaction time.3. Steric hindrance from bulky substituents on the amine. | 1. Use high-purity, anhydrous reagents.2. Allow the reaction to run longer (up to 24h).3. Gently heat the reaction mixture (e.g., to 40°C) or consider adding a catalyst like DMAP (in catalytic amounts). |
| Low Yield | 1. Reaction of isocyanate with water.2. Product is partially soluble in the wash solvent. | 1. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere.2. Use a minimal amount of cold wash solvent (e.g., diethyl ether). |
| Product is an oil, not a solid | The specific combination of substituents leads to a lower melting point or amorphous product. | 1. Try triturating the oil with a non-polar solvent like hexane to induce solidification.2. Purify by column chromatography on silica gel instead of precipitation/filtration. |
References
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Gama, Y. P., de Oliveira, B. G., & de C. F. de Souza, M. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 28(11), 4443. [Link]
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Gama, Y. P., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6100. [Link]
-
Mphahane, N., et al. (2022). New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular Agents: Synthesis, In Vitro Antitubercular Activity, Cytotoxicity Studies, and In Silico ADME Profiling. Molecules, 27(9), 2963. [Link]
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PubChem. (n.d.). 2-Chloro-4-methoxytoluene. National Center for Biotechnology Information. [Link]
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Li, Y., et al. (2022). Novel benzothiazole‒urea hybrids: Design, synthesis and biological activity as potent anti-bacterial agents against MRSA. European Journal of Medicinal Chemistry, 237, 114389. [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
ResearchGate. (2023). Synthesis, Characterization and in vitro Biological Evaluation of Benzothiazole-Phenylsulfonyl Urea Hybrid Analogues as Antibacterial and Antidiabetic Agents. [Link]
-
PubMed. (2025). Design and synthesis of benzothiazole aryl urea derivatives as potent anti-staphylococcal agents targeting autolysin-mediated peptidoglycan hydrolases. European Journal of Medicinal Chemistry. [Link]
-
Usharani, V., et al. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan J. Chem. [Link]
-
MDPI. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]
-
ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. [Link]
-
Taylor & Francis Online. (n.d.). Novel benzothiazolyl urea and thiourea derivatives with potential cytotoxic and antimicrobial activities. [Link]
-
Georganics. (n.d.). 2-Chloro-4-isocyano-1-methoxybenzene. [Link]
-
Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. [Link]
-
ResearchGate. (n.d.). Biologically active urea- and thiourea-benzothiazole derivatives. [Link]
-
Luedtke, N. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters. [Link]
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-
Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]
-
AUB ScholarWorks. (n.d.). A Kinetic Study of the Reaction between Phenyl Isocyanate and Aniline in Benzene and Chlorobenzene. [Link]
-
PubChem. (n.d.). 1-Chloro-4-isocyanato-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: 2-Chloro-4-isocyanato-1-methoxybenzene in Alzheimer's Disease Drug Discovery
Introduction: Unlocking the Potential of a Versatile Chemical Scaffold in Neurodegenerative Disease Research
Alzheimer's disease (AD) presents a complex, multifactorial pathology characterized by progressive cognitive decline. Key pathological hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and significant neuroinflammation.[1][2] This complexity necessitates innovative approaches in drug discovery, moving beyond single-target therapies towards multi-target-directed ligands (MTDLs) that can modulate several disease pathways simultaneously.[2][3]
Within this landscape, the chemical scaffold of 2-Chloro-4-isocyanato-1-methoxybenzene emerges as a molecule of significant interest. While not a therapeutic agent in itself, its distinct structural features—a chlorinated phenyl ring, a methoxy group, and a highly reactive isocyanate moiety—position it as a valuable starting material for the synthesis of novel compounds aimed at both diagnosing and treating Alzheimer's disease. The isocyanate group is a direct precursor to carbamates, a chemical class central to some established Alzheimer's therapies.[4]
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound in Alzheimer's disease research. We will delve into its utility as a precursor for synthesizing novel cholinesterase inhibitors and its potential as a core structure for the development of Positron Emission Tomography (PET) imaging agents. The protocols outlined herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific rigor.
Part 1: Synthesis of Novel Carbamate-Based Cholinesterase Inhibitors
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive deficits.[1] Inhibiting the enzymes that degrade acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a clinically validated therapeutic strategy.[1][5] Carbamate-based inhibitors, such as rivastigmine, have demonstrated efficacy in this regard.[4] The isocyanate group of this compound provides a direct and efficient route to synthesize a diverse library of novel carbamate derivatives for screening as potential cholinesterase inhibitors.
Rationale for Carbamate Synthesis
The carbamate moiety acts as a slow-hydrolyzing substrate for the serine hydrolase activity of AChE and BuChE, effectively sequestering the enzyme and increasing acetylcholine levels in the synaptic cleft.[4] The aryl portion of the carbamate, derived from this compound, can be strategically modified to enhance binding affinity and selectivity for the active site of these enzymes. The chloro and methoxy substituents can influence the electronic properties and lipophilicity of the resulting inhibitor, which are critical for blood-brain barrier penetration and target engagement.
Experimental Workflow: Synthesis and Screening of Carbamate Inhibitors
The following workflow outlines the key steps from the synthesis of carbamate derivatives to their initial screening for cholinesterase inhibitory activity.
Caption: Workflow for the synthesis and screening of carbamate-based cholinesterase inhibitors.
Protocol 1: Synthesis of a Phenyl Carbamate Derivative
This protocol provides a general method for the synthesis of a phenyl carbamate derivative from this compound and a phenolic compound.
Materials:
-
This compound
-
Substituted phenol of interest
-
Anhydrous toluene
-
Triethylamine (catalyst)
-
Stir plate and magnetic stir bar
-
Round bottom flask with reflux condenser
-
Nitrogen or argon atmosphere setup
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
-
Rotary evaporator
-
NMR spectrometer and deuterated solvents for characterization
-
Mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a flame-dried round bottom flask under a nitrogen atmosphere, dissolve the substituted phenol (1.0 eq) in anhydrous toluene.
-
Addition of Reactants: To the stirred solution, add this compound (1.1 eq) followed by a catalytic amount of triethylamine (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., increasing percentage of ethyl acetate in hexane).
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final carbamate derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory potential of compounds against AChE and BuChE.
Materials:
-
Synthesized carbamate derivatives dissolved in DMSO
-
Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
-
Donepezil or galantamine as a positive control
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in the appropriate buffer or DMSO.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution to each well.
-
Inhibitor Incubation: Add varying concentrations of the synthesized carbamate derivatives (or positive control) to the wells. Include a control well with DMSO only (no inhibitor). Incubate the plate at a controlled temperature (e.g., 37 °C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate (ATCI for AChE, BTCI for BuChE) to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
| Compound Class | Target Enzyme | Reported IC50 Range (µM) | Reference |
| Quinoline-O-carbamate derivatives | AChE/BuChE | 0.81 - 1.3 | [6] |
| Flavonoid carbamate hybrids | AChE | 61.78 - 89.40 | [7] |
| Carbamate derivatives with multifunctional scaffolds | hAChE/hBuChE | 0.030 - 0.048 | [8] |
Table 1: Examples of IC50 values for recently developed carbamate-based cholinesterase inhibitors.
Part 2: Development of Novel PET Ligands for Alzheimer's Disease Imaging
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of pathological processes in the brain.[9][10] The development of PET radioligands with high affinity and selectivity for AD biomarkers, such as tau aggregates, is an active area of research.[11][12][13] The structural backbone of this compound can serve as a scaffold for the synthesis of novel PET ligands.
Rationale for PET Ligand Scaffolding
A successful PET ligand for neuroimaging must possess several key properties, including:
-
Appropriate lipophilicity for blood-brain barrier penetration.
-
High affinity and selectivity for the target of interest.
-
Low non-specific binding in the brain.
-
The ability to be radiolabeled with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F).
The chlorinated methoxybenzene core can be fine-tuned to achieve the desired lipophilicity. The isocyanate group provides a convenient handle for attaching a radiolabel, either directly or through a linker, to a precursor molecule.
Conceptual Workflow for PET Ligand Synthesis and Evaluation
Sources
- 1. Multi-Target Mechanisms of Phytochemicals in Alzheimer’s Disease: Effects on Oxidative Stress, Neuroinflammation and Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel alkyl-substituted 4-methoxy benzaldehyde thiosemicarbazones: Multi-target directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbamate as a potential anti-Alzheimer's pharmacophore: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural products as sources of new lead compounds for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of a novel PET ligand, a GSK'963 analog, aiming at autoradiography and imaging of the receptor interacting protein kinase 1 in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline and Benzimidazole Derivatives: Candidate Probes for In Vivo Imaging of Tau Pathology in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GUEST | SNMMI [snmmi.org]
- 13. Characteristics of Tau and Its Ligands in PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2-Chloro-4-isocyanato-1-methoxybenzene as a Serine Protease Inhibitor
Introduction: The Emergence of Aryl Isocyanates in Covalent Enzyme Inhibition
The pursuit of highly potent and selective enzyme inhibitors is a cornerstone of modern drug discovery and chemical biology. Covalent inhibitors, which form a stable bond with their target enzyme, offer distinct advantages, including prolonged duration of action and the ability to target shallow binding pockets.[1] Among the diverse chemical classes of covalent modifiers, aryl isocyanates represent a promising scaffold due to their inherent reactivity towards nucleophilic amino acid residues that are often found in enzyme active sites.
This document provides a comprehensive guide for researchers on the utilization of 2-Chloro-4-isocyanato-1-methoxybenzene as a covalent inhibitor, with a particular focus on the serine protease family. Serine proteases, such as trypsin and chymotrypsin, are characterized by a highly reactive serine residue within a catalytic triad, making them prime targets for electrophilic compounds like aryl isocyanates.[2][3] We will delve into the mechanistic basis of this inhibition, provide detailed protocols for inhibitor characterization, and outline the necessary safety precautions for handling this reactive compound.
Physicochemical Properties of this compound
A thorough understanding of the inhibitor's properties is crucial for designing robust and reproducible experiments.
| Property | Value | Reference |
| CAS Number | 28395-76-8 | [4] |
| Molecular Formula | C₈H₆ClNO₂ | [5] |
| Molecular Weight | 183.59 g/mol | [5] |
| Appearance | White to off-white crystalline solid | General chemical catalogs |
| Solubility | Soluble in aprotic organic solvents (e.g., DMSO, DMF) | General chemical catalogs |
| Reactivity | The isocyanate group (-N=C=O) is highly electrophilic and reacts with nucleophiles such as amines, alcohols, and thiols. In the context of enzyme inhibition, it primarily targets the hydroxyl group of serine residues and the sulfhydryl group of cysteine residues. |
Mechanism of Covalent Inhibition
This compound acts as an irreversible inhibitor by forming a covalent carbamate linkage with the active site serine of a target protease. The inhibition process typically follows a two-step mechanism:
-
Initial Non-covalent Binding: The inhibitor first binds reversibly to the enzyme's active site, forming an enzyme-inhibitor complex (E·I). This initial binding is governed by non-covalent interactions and is characterized by the inhibition constant, Kᵢ.
-
Covalent Bond Formation: Following initial binding, the electrophilic isocyanate moiety is positioned in close proximity to the nucleophilic serine residue. The serine hydroxyl group then attacks the isocyanate carbon, leading to the formation of a stable carbamate adduct (E-I). This irreversible step is characterized by the rate constant of inactivation, kᵢₙₐ꜀ₜ.
The overall efficiency of the covalent inhibitor is best described by the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ.[6][7]
Caption: Two-step mechanism of irreversible enzyme inhibition.
Safety Precautions and Handling
Isocyanates are potent respiratory and skin sensitizers and must be handled with extreme caution in a well-ventilated chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles. For handling larger quantities or for procedures with a higher risk of aerosolization, a full-face respirator with an appropriate cartridge is recommended.[9]
-
Ventilation: All work with this compound must be performed in a certified chemical fume hood.
-
Spill and Waste Management: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[8][10] Decontaminate the spill area with a solution of 5-10% sodium carbonate.[8][10] All contaminated materials and waste should be collected in a dedicated, labeled, and open container (to prevent pressure buildup from CO₂ evolution) for disposal as hazardous waste according to institutional guidelines.[8][10]
Experimental Protocols
The following protocols are designed for the characterization of this compound as a serine protease inhibitor, using bovine α-chymotrypsin as a model enzyme.
Protocol 1: Preparation of Stock Solutions
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from moisture.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of bovine α-chymotrypsin in 1 mM HCl. Determine the exact concentration by measuring the absorbance at 280 nm (extinction coefficient = 50,000 M⁻¹cm⁻¹). Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) in DMSO. Store at -20°C.
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂.
Protocol 2: Determination of IC₅₀
The IC₅₀ value for an irreversible inhibitor is time-dependent. Therefore, it is crucial to report the pre-incubation time.
Caption: Workflow for time-dependent IC₅₀ determination.
-
Inhibitor Dilutions: Prepare a series of dilutions of the 10 mM inhibitor stock solution in DMSO. Then, dilute these further into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v).
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add 50 µL of the diluted inhibitor solutions to triplicate wells. Add 50 µL of assay buffer with the same DMSO concentration to the control wells. Add 50 µL of a 2X final concentration of chymotrypsin (e.g., 2 nM final) to all wells.
-
Incubation: Incubate the plate at 25°C for a defined period (e.g., 30 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of 2X final concentration of Suc-AAPF-pNA substrate (e.g., 200 µM final) to all wells.
-
Data Acquisition: Immediately measure the increase in absorbance at 405 nm over time using a plate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Determination of kᵢₙₐ꜀ₜ and Kᵢ
To obtain a more detailed understanding of the inhibitor's mechanism, it is essential to determine the individual kinetic parameters, kᵢₙₐ꜀ₜ and Kᵢ. This is typically achieved by measuring the observed rate of inactivation (kₒᵦₛ) at various inhibitor concentrations.[11]
-
Assay Setup: In a 96-well plate, prepare reactions containing a fixed concentration of chymotrypsin (e.g., 10 nM) and varying concentrations of this compound. Include a control with no inhibitor.
-
Reaction Progress Monitoring: Initiate the reaction by adding the substrate (Suc-AAPF-pNA) to a final concentration equal to its Kₘ. Immediately monitor the product formation by measuring the absorbance at 405 nm over a prolonged period (e.g., 60 minutes).
-
Data Analysis:
-
Fit each progress curve (absorbance vs. time) to the following equation for slow-binding inhibition to obtain the observed rate of inactivation (kₒᵦₛ) for each inhibitor concentration: P(t) = (vᵢ/kₒᵦₛ)(1 - e^(-kₒᵦₛt)) + P₀ where P(t) is the product concentration at time t, vᵢ is the initial rate, and P₀ is the initial product concentration.
-
Plot the calculated kₒᵦₛ values against the inhibitor concentration.
-
Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors: kₒᵦₛ = kᵢₙₐ꜀ₜ[I] / (Kᵢ(1 + [S]/Kₘ) + [I]) where [I] is the inhibitor concentration, [S] is the substrate concentration, and Kₘ is the Michaelis constant for the substrate. This will yield the values for kᵢₙₐ꜀ₜ and Kᵢ.[7][11]
-
Caption: Data analysis workflow for determining kᵢₙₐ꜀ₜ and Kᵢ.
Data Interpretation and Expected Results
The kinetic analysis will provide a comprehensive profile of this compound as a serine protease inhibitor.
| Parameter | Description | Typical Expected Value Range |
| IC₅₀ | The concentration of inhibitor required to reduce enzyme activity by 50% under specific pre-incubation conditions. | Low µM to nM range, dependent on pre-incubation time. |
| Kᵢ | The inhibition constant, representing the affinity of the inhibitor for the enzyme in the initial non-covalent complex. | High µM to low µM range. |
| kᵢₙₐ꜀ₜ | The first-order rate constant for the inactivation of the enzyme. | 0.01 - 1 min⁻¹ |
| kᵢₙₐ꜀ₜ/Kᵢ | The second-order rate constant, representing the overall efficiency of the inhibitor. | 10³ - 10⁶ M⁻¹s⁻¹ |
A potent and specific covalent inhibitor will typically exhibit a low Kᵢ and a high kᵢₙₐ꜀ₜ, resulting in a high kᵢₙₐ꜀ₜ/Kᵢ value.
Conclusion
This compound is a valuable tool for the study of serine proteases, acting as a potent irreversible inhibitor. The protocols outlined in this application note provide a robust framework for its characterization, from initial IC₅₀ screening to the detailed determination of its kinetic parameters. Adherence to the described safety precautions is paramount when working with this reactive compound. The insights gained from such studies can significantly contribute to the development of novel therapeutics and chemical probes targeting the serine protease family.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Foam Supplies, Inc. (n.d.).
- Mader, L. K., & Keillor, J. W. (2024). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. ACS Medicinal Chemistry Letters, 15, 731–738.
- Chang, J. W., et al. (2013). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 835576.
- Maurer, T., et al. (2018). Covalent drugs and inhibitors characterization based on kinetic properties.
- Harris, C. M., et al. (2018). Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 1040-1050.
- Reddit. (2021, February 5).
- Safe Work Australia. (2015, July 9).
- BioKin, Ltd. (n.d.). Covalent Inhibition Kinetics.
- ResearchGate. (n.d.). Mechanisms of protease-inhibitor interactions. (A) Irreversible....
- Goldenberg, D. P. (2023, March 14). Lecture 17: Irreversible Serine Protease Inhibitors. University of Utah.
- ResearchGate. (2019, December 25). How to calculate Kinact and Kobs for irreversible enzyme inhibition?.
- Pharos. (n.d.).
- Adibekian, A., et al. (2011). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine.
- Rakitzis, E. T. (1984). Kinetics of irreversible enzyme inhibition by an unstable inhibitor. Biochemical Journal, 223(1), 259–262.
- Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419–424.
- Univerzita Obrany Brno. (n.d.). UNIVERZITA OBRANY BRNO FAKULTA VOJENSKÉHO....
- Potlock, S. J., & Katsonis, N. (2012). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 4(1), 63-79.
- Skorenski, M., Ji, S., & Verhelst, S. H. L. (2024). Covalent activity-based probes for imaging of serine proteases. Biochemical Society Transactions, 52(2), 923–935.
- van der Wouden, P. E., et al. (2022).
- Skorenski, M., Ji, S., & Verhelst, S. H. L. (2024, April 1). Covalent activity-based probes for imaging of serine proteases. Lirias - KU Leuven.
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- 11. researchgate.net [researchgate.net]
Experimental protocol for reacting "2-Chloro-4-isocyanato-1-methoxybenzene" with amines
Application Note & Protocol
Topic: Strategic Synthesis of Substituted Ureas via Nucleophilic Addition of Amines to 2-Chloro-4-isocyanato-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility of Aryl Ureas in Medicinal Chemistry
The substituted urea moiety is a cornerstone in modern drug design, acting as a privileged structural motif in numerous therapeutic agents, including kinase inhibitors like Sorafenib.[1] The formation of this functional group is most commonly and efficiently achieved through the reaction of an isocyanate with a primary or secondary amine.[2][3] this compound is a valuable building block in this context, offering a substituted phenyl ring that can be further diversified, making it a key intermediate for constructing libraries of potential drug candidates.
This document serves as a comprehensive guide to the experimental protocol for reacting this compound with various amines. It provides a detailed reaction mechanism, step-by-step protocols, safety imperatives, and troubleshooting guidance to ensure high-yield, high-purity synthesis of the desired N,N'-substituted urea derivatives.
Reaction Mechanism: Nucleophilic Addition
The core of this synthesis is the highly efficient and generally rapid nucleophilic addition of an amine to the electrophilic carbon of the isocyanate group.[4] The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen of the isocyanate, yielding the stable urea linkage.[4]
The reaction is typically exothermic and proceeds without the need for a catalyst, especially with aliphatic amines.[5] Primary amines are generally more reactive than secondary amines due to reduced steric hindrance.[6] Aromatic amines, being less basic, react more slowly than aliphatic amines.[5]
Caption: Generalized mechanism for urea formation.
Critical Safety Protocols & Handling
Isocyanates are toxic and must be handled with extreme care.[2] Inhalation is a primary route of exposure and can be fatal.[7][8] They are also potent respiratory sensitizers, meaning they can cause allergy or asthma-like symptoms upon single or repeated exposure.[7][9]
Mandatory Safety Precautions:
-
Engineering Controls: All manipulations involving this compound must be performed in a certified chemical fume hood with proper ventilation.[10]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7]
-
Eye Protection: Chemical safety goggles and a face shield are required.[7]
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosolization, wear appropriate respiratory protection as specified by OSHA standards (29 CFR 1910.134).[9]
-
-
Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which decompose into an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a symmetrical urea byproduct, reducing the yield of the desired product.[11] Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents must be used under an inert atmosphere (e.g., Nitrogen or Argon).[1][7]
-
First Aid:
-
Inhalation: Remove the person to fresh air immediately and call for medical assistance.[12]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[9][10]
-
Experimental Protocol: General Procedure
This protocol provides a robust framework for the synthesis. Specific quantities and reaction times may need to be optimized based on the reactivity of the specific amine used.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert gas line (Nitrogen or Argon) with manifold/balloons
-
Septa and syringes
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for workup and purification (separatory funnel, chromatography column)
-
Step-by-Step Methodology
Caption: Typical experimental workflow for urea synthesis.
-
Reaction Setup: Assemble oven-dried glassware under a positive pressure of nitrogen or argon. This is crucial to prevent the introduction of atmospheric moisture, which leads to unwanted byproduct formation.[11]
-
Amine Solution Preparation: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM, THF).
-
Cooling: Cool the amine solution to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.
-
Isocyanate Addition: Dissolve this compound (1.0–1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirring amine solution over 5-10 minutes.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-4 hours. The reaction is often rapid, but completion time will vary based on the amine's nucleophilicity.[2]
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the limiting reagent.
-
Workup:
-
Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator.
-
If the product is a solid, it may precipitate directly and can be collected by filtration.[14]
-
If not, redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with 1N HCl (if the starting amine is basic and needs to be removed), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water).[14]
Data Presentation & Examples
The following table outlines representative conditions. Yields are highly dependent on the specific amine and purity of reagents.
| Amine Type | Amine Example | Stoichiometry (Amine:Isocyanate) | Solvent | Temperature | Time (h) | Typical Yield |
| Primary Aliphatic | Benzylamine | 1.0 : 1.05 | DCM | 0 °C to RT | 1-2 | >90% |
| Primary Aromatic | Aniline | 1.0 : 1.05 | THF | RT | 2-4 | 85-95% |
| Secondary Aliphatic | Piperidine | 1.0 : 1.05 | DCM | 0 °C to RT | 1 | >95% |
| Amino Acid Ester | Glycine methyl ester | 1.0 : 1.1 | MeCN | RT | 3-5 | 80-90% |
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or gently warm the reaction (e.g., to 40 °C). Confirm reagent purity. |
| Product loss during workup. | Minimize aqueous washes if the product has some water solubility. Ensure pH is appropriate during extraction. | |
| Formation of White Precipitate (Symmetrical Urea Byproduct) | Presence of moisture in reagents or solvent.[11] | Use freshly dried glassware and freshly distilled/opened anhydrous solvents. Run the reaction strictly under an inert atmosphere. |
| Multiple Spots on TLC | Side reactions or impure starting materials. | Check the purity of the starting amine and isocyanate. Ensure controlled, dropwise addition of the isocyanate at 0 °C to minimize side reactions. |
References
-
Organic Chemistry/Isocyanate. (n.d.). Wikibooks. Retrieved from [Link]
-
Bessin, Y., et al. (2016). Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones. Organic Letters. Retrieved from [Link]
-
Catalysis of Urethane Systems. (n.d.). Turkchem. Retrieved from [Link]
-
Relative reactivity's of various functional groups towards isocyanates. (n.d.). ResearchGate. Retrieved from [Link]
-
Isocyanate-based multicomponent reactions. (2024). RSC Advances. Retrieved from [Link]
- Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials. (1994). Google Patents.
-
Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. (2018). ResearchGate. Retrieved from [Link]
-
Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. (2024). Mingxu Chemicals. Retrieved from [Link]
-
Isocyanate Reactions. (n.d.). Poliuretanos. Retrieved from [Link]
-
Reaction of Isocyanates with amines. (n.d.). ResearchGate. Retrieved from [Link]
- Method for the purification of isocyanates. (2008). Google Patents.
-
SAFETY DATA SHEET. (n.d.). Covestro Solution Center. Retrieved from [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved from [Link]
-
Synthesis and Characterization of Polyethylenimine-Based Urea-Containing Polymers. (2026). ACS Publications. Retrieved from [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives. (n.d.). Beilstein Journals. Retrieved from [Link]
-
One Pot Synthesis of Hetero/Aryl-Urea Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
1-cyano-3-phenylurea. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines. (2022). PMC - NIH. Retrieved from [Link]
-
Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Novel process for synthesis of heteroaryl-substituted urea compounds. (2001). Google Patents.
-
Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (n.d.). University of Toronto. Retrieved from [Link]
-
of the reaction between. (n.d.). AUB ScholarWorks. Retrieved from [Link]
- Process for preparing isocyanates from primary amines which are not readily dissolved. (1998). Google Patents.
- Process for the synthesis of isocyanates. (n.d.). Google Patents.
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- 2. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
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- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 5. poliuretanos.net [poliuretanos.net]
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Application Notes and Protocols for 2-Chloro-4-isocyanato-1-methoxybenzene in Medicinal Chemistry
Introduction: A Versatile Building Block for Targeted Therapeutics
2-Chloro-4-isocyanato-1-methoxybenzene is an aromatic isocyanate that serves as a crucial building block in the synthesis of a diverse range of biologically active compounds. Its utility in medicinal chemistry primarily stems from the high reactivity of the isocyanate group (-N=C=O), which readily undergoes nucleophilic addition with primary and secondary amines to form stable urea derivatives. This diaryl urea scaffold is a well-established pharmacophore found in numerous clinically approved drugs, particularly in the realm of oncology. The specific substitution pattern of this reagent—a chloro group at position 2 and a methoxy group at position 1—provides medicinal chemists with fine-tuned control over the electronic and steric properties of the resulting molecules, influencing their target binding affinity, selectivity, and pharmacokinetic profiles.
The urea functionality is adept at forming multiple hydrogen bonds with protein and receptor targets, a key interaction for achieving high potency and specificity.[1] Consequently, derivatives of this compound are of significant interest in the development of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of various cancers and other diseases.
Chemical Properties and Handling
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 920524-21-6 |
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol |
| Appearance | White to off-white solid |
| Reactivity | The isocyanate group is highly electrophilic and reacts with nucleophiles such as amines, alcohols, and water. |
Core Application: Synthesis of Diaryl Urea Kinase Inhibitors
The primary application of this compound in medicinal chemistry is the synthesis of diaryl urea derivatives as potent kinase inhibitors. Kinases are a family of enzymes that play a critical role in cell signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Diaryl ureas synthesized from this compound and its analogs have shown significant inhibitory activity against key kinases in major cancer-related signaling pathways, including the Raf-MEK-ERK pathway (also known as the MAPK pathway) and the VEGFR-2 signaling pathway.[3][4][5]
Mechanism of Action: Targeting Key Signaling Cascades
1. Inhibition of the Raf-MEK-ERK Pathway:
The Raf-MEK-ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression and preventing apoptosis.[2] Mutations in components of this pathway, such as the B-Raf kinase, are prevalent in many human cancers.[3] Diaryl urea inhibitors can bind to the ATP-binding site of Raf kinases, preventing their activation and halting the downstream signaling cascade that promotes uncontrolled cell proliferation.
Caption: Inhibition of the VEGFR-2 signaling pathway, a key driver of angiogenesis.
Experimental Protocols
The following protocols provide a general framework for the synthesis of diaryl urea derivatives using this compound. These should be adapted based on the specific properties of the amine nucleophile and the desired final product.
Protocol 1: General Synthesis of a Diaryl Urea Derivative
This protocol outlines the direct reaction of this compound with a primary or secondary amine.
Materials and Reagents:
-
This compound
-
Amine of interest (e.g., 4-aminophenol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone) [6]* Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) supplies
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Isocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 - 1.1 equivalents) in the same anhydrous solvent dropwise at room temperature. [6]3. Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-4 hours). [6]4. Work-up:
-
If a precipitate forms upon completion of the reaction, collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the crude product by either recrystallization from a suitable solvent system or by column chromatography on silica gel.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the synthesized diaryl urea.
-
FT-IR: To identify the characteristic urea carbonyl stretch (typically around 1640-1680 cm⁻¹) and the disappearance of the isocyanate stretch (around 2250-2280 cm⁻¹). [6]* Mass Spectrometry (MS): To confirm the molecular weight of the product.
Protocol 2: Two-Step Synthesis for More Complex Amines
For amines that may have solubility issues or require protection of other functional groups, a two-step approach may be necessary. This often involves the synthesis of an intermediate that is then reacted with the isocyanate.
Caption: A generalized two-step workflow for synthesizing complex diaryl ureas.
Safety Precautions
Aromatic isocyanates are hazardous chemicals and must be handled with appropriate safety measures in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield. [7]* Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile). [8]Latex gloves are not suitable.
-
Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.
-
Respiratory Protection: In case of inadequate ventilation, a supplied-air respirator is necessary. Handling and Storage:
-
Always work in a well-ventilated fume hood. [8]* Avoid inhalation of vapors and contact with skin and eyes.
-
Isocyanates are moisture-sensitive; store in a tightly sealed container under an inert atmosphere in a cool, dry place.
-
In case of a spill, decontaminate the area with a suitable solution (e.g., a mixture of water, detergent, and a weak base like sodium carbonate).
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. [9]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. [9]* Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of diaryl urea-based kinase inhibitors. The straightforward reaction with a wide range of amines allows for the creation of large and diverse compound libraries for drug discovery. By targeting key signaling pathways implicated in cancer, such as the Raf-MEK-ERK and VEGFR-2 pathways, the resulting molecules hold significant therapeutic potential. Adherence to strict safety protocols is paramount when working with this class of compounds to ensure the well-being of laboratory personnel.
References
-
RAF-MEK-ERK pathway in cancer evolution and treatment. Seminars in Cancer Biology, 2022.
-
ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer. Cancers, 2020.
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 2020.
-
Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Cancer Research and Clinical Oncology, 2025.
-
Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 2007.
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 2017.
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie, 2024.
-
Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University, 2016.
-
RAF-MEK-ERK pathway in cancer evolution and treatment. ResearchGate, 2021.
-
Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols. BenchChem, 2025.
-
MAPK/ERK pathway. Wikipedia, 2023.
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia, 2020.
-
5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries, 2023.
-
Isocyanates technical fact sheet. SafeWork NSW, 2022.
-
Isocyanate Exposure, Reaction and Protection – Quick Tips. BHHC Safety Center, 2023.
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 2011.
-
Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]−. Molecules, 2018.
-
Technical Support Center: Diaryl Urea Synthesis. BenchChem, 2025.
-
Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research on Pharmaceutical Sciences, 2018.
-
An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 2015.
-
One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 2013.
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 2020.
-
2-chloro-4-isocyanato-1-methylbenzene. Santa Cruz Biotechnology, 2023.
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. RAF-MEK-ERK pathway in cancer evolution and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 8. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"2-Chloro-4-isocyanato-1-methoxybenzene" as an intermediate for bioactive compounds
Application Notes & Protocols
Topic: 2-Chloro-4-isocyanato-1-methoxybenzene: A Versatile Intermediate for the Synthesis of Bioactive Compounds
Introduction: The Strategic Value of this compound
This compound is a substituted aromatic isocyanate that serves as a highly valuable and versatile building block in modern medicinal chemistry and drug discovery.[1] Its utility stems from the potent, electrophilic isocyanate (-N=C=O) group, which readily undergoes addition reactions with a wide range of nucleophiles. This reactivity allows for the straightforward construction of diverse molecular scaffolds, most notably substituted ureas and carbamates, many of which exhibit significant biological activity.[2][3]
The molecule's aromatic core is decorated with a chloro and a methoxy group, which are not mere spectators. These substituents play crucial roles in modulating the electronic properties of the isocyanate group and can form key interactions—such as hydrogen bonds and halogen bonds—with biological targets, thereby influencing the potency, selectivity, and pharmacokinetic properties of the final compounds.[4] This application note provides a technical guide to the properties, handling, and synthetic applications of this intermediate, complete with detailed protocols for the synthesis of potential bioactive derivatives.
Physicochemical Properties and Critical Safety Protocols
Before any experimental work, a thorough understanding of the reagent's properties and hazards is paramount.
| Property | Value |
| Molecular Formula | C₈H₆ClNO₂ |
| Molecular Weight | 183.59 g/mol |
| Appearance | Light yellow solid or liquid[5] |
| Melting Point | 29 - 31 °C[5] |
| Boiling Point | 203 - 204 °C[5] |
| Synonyms | 4-Chloro-2-methoxy-phenyl isocyanate |
Critical Safety Information:
This compound is a hazardous chemical that requires strict safety protocols. The isocyanate group is highly reactive and poses significant health risks.
-
Respiratory Hazard: The compound is harmful or fatal if inhaled.[5] It can cause respiratory irritation, and more severely, may lead to allergy or asthma symptoms or breathing difficulties, as isocyanates are known respiratory sensitizers.[5][6] All work must be conducted in a certified chemical fume hood with adequate ventilation.[7][8] In case of inadequate ventilation, appropriate respiratory protection is mandatory.[6]
-
Skin and Eye Hazard: It causes skin irritation and may cause an allergic skin reaction.[6] Direct contact can cause severe eye damage or irritation.[6][7] Full personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), a lab coat, and safety goggles/face shield, must be worn at all times.[7]
-
Moisture Sensitivity: Isocyanates react with water, including atmospheric moisture.[8] This reaction can be vigorous and releases carbon dioxide, which can cause a dangerous pressure buildup in a closed container.[6] Therefore, the compound must be handled and stored under an inert atmosphere (e.g., argon or nitrogen).
-
Handling and Storage: Store locked up in a dry, cool, and well-ventilated place, with the container tightly closed.[5][7][8] Keep away from incompatible materials such as water, alcohols, amines, acids, and strong bases or oxidizing agents.[7]
-
First Aid:
-
Inhalation: Remove the person to fresh air immediately and keep them comfortable for breathing. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately remove all contaminated clothing and wash the skin with plenty of soap and water.[7][8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6][7][8]
-
Ingestion: Rinse mouth and immediately call a poison center or doctor. Do NOT induce vomiting.[7]
-
Core Reactivity and Applications in Bioactive Compound Synthesis
The synthetic utility of this compound is dominated by the electrophilic character of the isocyanate carbon atom. This makes it an ideal substrate for nucleophilic attack by heteroatoms like nitrogen and oxygen. The two most prominent applications are the synthesis of substituted ureas and carbamates.
Synthesis of Substituted Ureas: A Gateway to Kinase Inhibitors
Substituted diaryl ureas are a cornerstone of modern oncology drug discovery.[9] This structural motif is present in numerous approved kinase inhibitors, such as Sorafenib, which functions by forming critical hydrogen bonds within the ATP-binding pocket of target kinases.[10] The reaction of an isocyanate with an amine is the most direct and widely used method for preparing these unsymmetrical ureas.[2]
Synthesis of Carbamates: Versatile Pharmacophores
The carbamate functional group is another privileged scaffold in medicinal chemistry and agrochemicals.[3] It can act as a stable amide bioisostere or as a prodrug moiety. The synthesis is efficiently achieved through the reaction of an isocyanate with an alcohol or phenol, often catalyzed by a mild base or certain metal catalysts.[11]
Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt these procedures based on the specific properties of their chosen nucleophiles.
Protocol 1: Synthesis of N-(2-Chloro-4-methoxyphenyl)-N'-(4-hydroxyphenyl)urea
Objective: To synthesize a diaryl urea derivative, a scaffold with potential kinase inhibitory activity, by reacting the title isocyanate with 4-aminophenol.
Materials:
-
This compound
-
4-Aminophenol
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware (oven-dried)
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes.
-
Dissolution: Add anhydrous THF (approx. 0.2 M concentration relative to the amine) via syringe and stir until the amine is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Isocyanate Addition: In a separate, dry vial, dissolve this compound (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring amine solution over 15 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 1:1 Hexane:Ethyl Acetate. The isocyanate starting material should be consumed, and a new, more polar product spot should appear.
-
Workup: Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Add the concentrated solution to a beaker of cold water with vigorous stirring to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure urea derivative.
-
Characterization: Dry the final product under vacuum and characterize its structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Methyl (2-chloro-4-methoxyphenyl)carbamate
Objective: To demonstrate the synthesis of a carbamate derivative by reacting the title isocyanate with methanol. This protocol is based on established methods for carbamate synthesis from isocyanates.[12]
Materials:
-
This compound
-
Anhydrous Methanol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (optional, as catalyst)
-
Argon or Nitrogen gas supply
-
Standard glassware (oven-dried)
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
Preparation: To an oven-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the isocyanate in anhydrous DCM (approx. 0.3 M).
-
Reagent Addition: Add anhydrous methanol (1.2 eq) via syringe, followed by a catalytic amount of triethylamine (0.1 eq). Causality Note: While the reaction can proceed without a catalyst, a non-nucleophilic base like TEA can accelerate the reaction between the alcohol and the isocyanate.
-
Reaction: Stir the mixture at room temperature for 2-6 hours.
-
Monitoring: Check for the disappearance of the isocyanate starting material by TLC (eluent: 3:1 Hexane:Ethyl Acetate). A new product spot should be visible.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with dilute HCl (1M), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude carbamate.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
-
Characterization: Obtain the final structural and purity data via NMR and MS analysis.
Conclusion
This compound is a powerful and efficient chemical intermediate for accessing diverse libraries of bioactive compounds. Its well-defined reactivity, centered on the isocyanate group, allows for the reliable and high-yield synthesis of substituted ureas and carbamates—two classes of compounds with proven importance in drug discovery, particularly in the development of enzyme inhibitors and other therapeutic agents.[2][13][14] Adherence to strict safety and handling protocols is essential for its use, but with proper precautions, it provides a direct route to valuable and complex molecular architectures.
References
- Covestro Solution Center. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2022, April 20). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- (Author). (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (Source).
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
- (Author). (n.d.). Organic Syntheses Procedure. (Source).
- Georganics. (n.d.). 2-Chloro-4-isocyano-1-methoxybenzene - High purity.
- (Author). (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
- Google Patents. (n.d.). US6133473A - Synthesis of carbamate compounds.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl N-(4-chlorophenyl)carbamate.
- (Author). (n.d.). Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. Arkat USA.
- Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (2009). Urea derivatives as anticancer agents. Anticancer Agents in Medicinal Chemistry, 9(4), 471-480.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.
- (Author). (n.d.). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI.
- ResearchGate. (n.d.). Selected urea compounds with bioactivity.
- Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.
Sources
- 1. 2-Chloro-4-isocyano-1-methoxybenzene - High purity | EN [georganics.sk]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. drughunter.com [drughunter.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. US6133473A - Synthesis of carbamate compounds - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties | MDPI [mdpi.com]
"2-Chloro-4-isocyanato-1-methoxybenzene" in the development of amyloid-beta peptide inhibitors
Topic: "2-Chloro-4-isocyanato-1-methoxybenzene" in the Development of Amyloid-Beta Peptide Inhibitors
Introduction: The Challenge of Amyloid-Beta in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] A central event in the pathology of AD is the misfolding and aggregation of the amyloid-beta (Aβ) peptide, which forms toxic oligomers and insoluble plaques in the brain.[2][3] These Aβ aggregates are believed to initiate a cascade of events, including neuroinflammation and synaptic dysfunction, ultimately leading to neuronal cell death.[4] Therefore, the inhibition of Aβ aggregation is a primary therapeutic strategy in the development of disease-modifying treatments for AD.[1][5] Small molecules that can interfere with the aggregation process are of significant interest in drug discovery.[6]
This guide provides a comprehensive overview and detailed protocols for the use of This compound as a versatile chemical scaffold for the synthesis and evaluation of novel amyloid-beta (Aβ) peptide aggregation inhibitors.
"this compound": A Key Building Block for Aβ Inhibitor Synthesis
"this compound" is an aromatic isocyanate. The isocyanate functional group is highly reactive towards nucleophiles such as amines and alcohols, leading to the formation of urea and carbamate linkages, respectively. This reactivity makes it an excellent starting material for the combinatorial synthesis of a diverse library of compounds. The substituted benzene ring of this particular molecule provides a scaffold that can be systematically modified to explore structure-activity relationships (SAR) for the inhibition of Aβ aggregation.
The rationale behind using this scaffold is based on the common structural motifs found in many enzyme inhibitors and bioactive molecules. Urea and carbamate derivatives have been successfully developed as therapeutic agents for various diseases.[3][7] By reacting "this compound" with a variety of amines or alcohols, researchers can generate a library of candidate Aβ inhibitors with diverse chemical properties to identify potent lead compounds.
PART 1: Synthesis of Urea and Carbamate Derivatives
The following protocols describe the general procedures for synthesizing urea and carbamate derivatives from "this compound".
Protocol 1: Synthesis of N-Aryl-N'-(2-chloro-4-methoxyphenyl)urea Derivatives
This protocol details the reaction of "this compound" with various primary or secondary amines to form a library of urea derivatives.
Materials:
-
This compound
-
A diverse library of primary and secondary amines (e.g., substituted anilines, benzylamines, etc.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Magnetic stirrer and stirring bar
-
Round-bottom flasks
-
Nitrogen or argon gas supply
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus and silica gel
-
Rotary evaporator
-
NMR spectrometer, mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the desired amine (1.0 eq) in anhydrous DCM.
-
Addition of Isocyanate: To the stirred solution of the amine, add a solution of this compound (1.05 eq) in anhydrous DCM dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure urea derivative.
-
Characterization: Characterize the purified compound by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of (2-chloro-4-methoxyphenyl)carbamate Derivatives
This protocol outlines the synthesis of carbamate derivatives by reacting "this compound" with a variety of alcohols.
Materials:
-
This compound
-
A diverse library of primary or secondary alcohols (e.g., substituted phenols, benzyl alcohols, etc.)
-
Anhydrous THF or acetonitrile
-
Dibutyltin dilaurate (DBTDL) or other suitable catalyst
-
Magnetic stirrer and stirring bar
-
Round-bottom flasks
-
Nitrogen or argon gas supply
-
TLC plates (silica gel)
-
Column chromatography apparatus and silica gel
-
Rotary evaporator
-
NMR spectrometer, mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous THF.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1 mol%) to the alcohol solution.
-
Isocyanate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred mixture.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction may require heating to 50-60 °C for several hours to go to completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure carbamate derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.
PART 2: In Vitro Evaluation of Aβ Aggregation Inhibition
The following protocols are essential for screening the synthesized library of urea and carbamate derivatives for their ability to inhibit the aggregation of Aβ peptides.
Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
The ThT assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[5] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
Synthetic Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (e.g., 5 mM in water)
-
Synthesized inhibitor compounds
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Aβ1-42 Monomers:
-
Dissolve the lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes, evaporate the HFIP, and store the resulting peptide films at -80 °C.
-
Immediately before use, dissolve the peptide film in DMSO to a concentration of 5 mM.
-
-
Assay Setup:
-
Prepare a working solution of Aβ1-42 by diluting the DMSO stock into PBS to a final concentration of 20 µM.
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the Aβ1-42 solution, the inhibitor compound at various concentrations (typically 10, 25, and 50 µM), and a ThT working solution (final concentration of 5 µM). The final volume in each well should be 200 µL.
-
Include control wells with Aβ1-42 and DMSO (no inhibitor) and wells with only buffer and ThT (blank).
-
-
Fluorescence Measurement:
-
Incubate the plate at 37 °C with intermittent shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 15 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity versus time to generate aggregation curves.
-
Determine the percentage of inhibition for each compound concentration by comparing the final fluorescence intensity to the control.
-
Calculate the IC50 value for active compounds.
-
Protocol 4: Aβ-Induced Neurotoxicity Assay (MTT Assay)
This cell-based assay is used to assess the ability of the synthesized compounds to protect neuronal cells from the toxic effects of Aβ aggregates.[8][9]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Aβ1-42 oligomers (prepared by incubating monomeric Aβ1-42 at 4 °C for 24 hours)
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader (for absorbance measurement)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37 °C with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
Treatment:
-
Pre-incubate the Aβ1-42 oligomers (e.g., 10 µM final concentration) with various concentrations of the inhibitor compounds for 1 hour at 37 °C.
-
Remove the culture medium from the cells and replace it with fresh medium containing the Aβ-inhibitor mixtures.
-
Include control wells: untreated cells, cells treated with Aβ oligomers alone, and cells treated with the inhibitor compounds alone (to check for intrinsic toxicity).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the protective effect of the inhibitors against Aβ-induced toxicity.
-
PART 3: Data Presentation and Visualization
Table 1: Hypothetical Screening Results for Urea Derivatives
| Compound ID | R Group on Amine | ThT Inhibition at 50 µM (%) | Cell Viability at 25 µM (%) |
| Urea-01 | 4-Fluorophenyl | 78 | 85 |
| Urea-02 | 3,4-Dichlorophenyl | 85 | 72 |
| Urea-03 | 4-Methoxyphenyl | 65 | 91 |
| Urea-04 | Benzyl | 42 | 95 |
| Urea-05 | Naphthyl | 91 | 65 |
Diagram 1: Synthetic Workflow for Aβ Inhibitor Library
Caption: General workflow for the synthesis of urea and carbamate derivative libraries.
Diagram 2: Experimental Workflow for Inhibitor Screening
Caption: Workflow for the biological evaluation of synthesized Aβ inhibitor candidates.
Conclusion and Future Directions
The use of "this compound" as a starting scaffold provides a robust and efficient platform for the discovery of novel small-molecule inhibitors of amyloid-beta aggregation. The synthetic protocols outlined allow for the generation of diverse chemical libraries, and the subsequent biological assays provide a clear path for identifying and characterizing potent lead compounds.
Further studies on the hit compounds should include more detailed mechanistic investigations, such as their effects on Aβ oligomerization and fibril morphology, as well as pharmacokinetic and in vivo efficacy studies in animal models of Alzheimer's disease. The structure-activity relationship data generated from these initial screens will be invaluable for the rational design of next-generation inhibitors with improved potency and drug-like properties.
References
-
Bettayeb, K., Oumata, N., Zhang, Y., Luo, W., Bustos, V., Galons, H., Greengard, P., Meijer, L., & Flajolet, M. (n.d.). Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action. FASEB Journal. Retrieved from [Link]
-
Creative Biolabs-Neuros. (n.d.). Alzheimer's Disease In Vitro Modeling Service. Retrieved from [Link]
-
eLife. (2019, October 15). Structure-based inhibitors of amyloid beta core suggest a common interface with tau. Retrieved from [Link]
-
Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]
-
InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from [Link]
-
MDPI. (n.d.). Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part B: Natural Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Peptide-based amyloid-beta aggregation inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparing Synthetic Aβ in Different Aggregation States. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Production and use of recombinant Aβ for aggregation studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-based inhibitors of amyloid beta core suggest a common interface with tau. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for Analysis of Amyloid-β Aggregates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New amyloid beta-disaggregating agents: synthesis, pharmacological evaluation, crystal structure and molecular docking of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines. Retrieved from [Link]
-
Scantox. (n.d.). Alzheimer's Disease In Vitro Models. Retrieved from [Link]
-
Springer Nature. (n.d.). Preparing Synthetic Aβ in Different Aggregation States. Retrieved from [Link]
-
Taylor & Francis Online. (2024, April 26). Assay design for Alzheimer's disease: key considerations and emerging trends. Retrieved from [Link]
- U.S. Patent No. WO1998022494A2. (n.d.). METHODS AND COMPOUNDS FOR INHIBITING β-AMYLOID PEPTIDE RELEASE AND/OR SYNTHESIS. Google Patents.
-
Zhang, J., et al. (2025, July 4). Structure-based discovery of forsythoside A as an effective inhibitor to reduce the neurotoxicity of amyloid β. Nature Communications. Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. PubMed Central. Retrieved from [Link]
-
(n.d.). Amyloid β-Targeted Inhibitory Peptides for Alzheimer's Disease: Current State and Future Perspectives. National Center for Biotechnology Information. Retrieved from [Link]
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- 4. Urea modulation of β-amyloid fibril growth: Experimental studies and kinetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new 3-alkoxy-7-amino-4-chloro-isocoumarin derivatives as new beta-amyloid peptide production inhibitors and their activities on various classes of protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-isocyanato-1-methoxybenzene
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-4-isocyanato-1-methoxybenzene. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental challenges. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and field-proven insights.
I. Synthesis and Purity Troubleshooting
The successful synthesis of this compound is critical for subsequent applications. Below are common issues encountered during its preparation and purification, along with recommended solutions.
Frequently Asked Questions (FAQs): Synthesis
Question 1: What are the most common methods for synthesizing this compound, and which one should I choose?
The two primary laboratory-scale methods for synthesizing aryl isocyanates like this compound are the Curtius and Hofmann rearrangements. The choice between them often depends on the starting material availability and reaction conditions.
-
Curtius Rearrangement : This method involves the thermal decomposition of an acyl azide.[1][2] It is generally a mild and high-yielding reaction with a broad tolerance for various functional groups.[3][4] The isocyanate can often be isolated, or used in situ.[5]
-
Hofmann Rearrangement : This reaction converts a primary amide to an isocyanate with one fewer carbon atom using a strong oxidant like sodium hypobromite.[6][7] The isocyanate intermediate is typically not isolated and is hydrolyzed to a primary amine or trapped with a nucleophile.[8]
Recommendation: For the synthesis of this compound, the Curtius rearrangement starting from the corresponding carboxylic acid (2-chloro-4-(azidocarbonyl)-1-methoxybenzene) is often preferred due to its milder conditions and better control over the isocyanate product.
Question 2: My Curtius rearrangement is giving a low yield. What are the potential causes and how can I optimize it?
Low yields in a Curtius rearrangement can stem from several factors. Here’s a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Acyl Azide Formation | The conversion of the carboxylic acid or acyl chloride to the acyl azide is incomplete. | Ensure anhydrous conditions. Use a slight excess of the azide source (e.g., sodium azide or diphenylphosphoryl azide). Monitor the reaction by IR spectroscopy for the disappearance of the acyl chloride peak and the appearance of the characteristic azide peak (~2140 cm⁻¹).[3] |
| Premature Decomposition of Acyl Azide | Acyl azides can be thermally unstable and potentially explosive. | Perform the azide formation at low temperatures (e.g., 0 °C). Use the acyl azide solution directly in the next step without isolation if possible.[3] |
| Suboptimal Rearrangement Conditions | The temperature for the thermal decomposition may be too low for efficient rearrangement or too high, leading to side reactions. | The optimal temperature for the Curtius rearrangement is typically between 60-100°C.[9] Start with a temperature around 70-80°C and monitor the reaction progress (e.g., by IR for the disappearance of the azide and appearance of the isocyanate peak at ~2250-2270 cm⁻¹). |
| Side Reactions of the Isocyanate | The newly formed isocyanate is highly reactive and can react with moisture or other nucleophiles present in the reaction mixture. | Ensure strictly anhydrous conditions for all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Question 3: I am observing significant side-product formation in my Hofmann rearrangement. How can I minimize these?
Side-product formation in the Hofmann rearrangement is often due to the harsh reaction conditions (strong base and oxidant).
-
Urea Formation: The primary amine product can react with the isocyanate intermediate to form a urea. To minimize this, you can trap the isocyanate with a suitable nucleophile like an alcohol to form a more stable carbamate.[6]
-
Hydrolysis of Isocyanate: If the desired product is the isocyanate itself, it's crucial to perform the reaction under anhydrous conditions to prevent hydrolysis to the corresponding amine.[7] However, the Hofmann rearrangement is typically performed in aqueous base, making isolation of the isocyanate challenging.[8]
Experimental Workflow: Curtius Rearrangement
Caption: Workflow for the synthesis of this compound via the Curtius rearrangement.
II. Reaction Optimization and Control
The reactivity of the isocyanate group is central to its utility. Controlling its reactions is key to successful outcomes.
Frequently Asked Questions (FAQs): Reactivity and Side Reactions
Question 4: My reaction with this compound is not going to completion. What should I check?
Incomplete reactions with isocyanates can be due to several factors:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Nucleophile | The stoichiometry of the nucleophile is too low. | Use a slight excess (1.1-1.2 equivalents) of the nucleophile to drive the reaction to completion. |
| Low Reaction Temperature | The reaction temperature is not high enough to overcome the activation energy. | Gently heat the reaction mixture. The optimal temperature will depend on the nucleophile and solvent. Monitor the reaction progress by TLC or LC-MS. |
| Steric Hindrance | The nucleophile or the isocyanate itself may be sterically hindered, slowing down the reaction. The chloro and methoxy groups on the benzene ring can influence the accessibility of the isocyanate. | Consider using a less hindered nucleophile if possible. Increase the reaction time or temperature. A catalyst may be necessary. |
| Poor Solvent Choice | The solvent may not be suitable for the reaction, leading to poor solubility of reactants or slowing down the reaction rate. | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the reaction. |
Question 5: I am observing the formation of an insoluble white precipitate in my reaction. What is it and how can I prevent it?
An insoluble white precipitate is often a sign of urea formation. This occurs when the isocyanate reacts with water to form an unstable carbamic acid, which then decarboxylates to the corresponding amine.[10] This amine can then react with another molecule of the isocyanate to form a disubstituted urea.
Prevention Strategies:
-
Strictly Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere.
-
Control of Reaction Temperature: Exothermic reactions can lead to localized heating, which may promote side reactions. Add reagents slowly and with efficient stirring.
-
Order of Addition: Add the isocyanate solution to the nucleophile solution to maintain a low concentration of the isocyanate and minimize self-reaction.
Reaction Pathway: Common Isocyanate Reactions and Side Reactions
Caption: Desired and side reactions of this compound.
III. Handling, Storage, and Safety
Isocyanates are potent sensitizers and require careful handling to avoid health risks.
Frequently Asked Questions (FAQs): Safety and Stability
Question 6: What are the primary safety precautions I should take when working with this compound?
Isocyanates are toxic and can cause respiratory and skin sensitization.[11][12] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always work in a well-ventilated fume hood.[13][14] For operations with a higher risk of aerosol generation, such as spray applications, a dedicated spray booth is recommended.[11]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).[11] Thin latex gloves are not suitable.[11]
-
Eye Protection: Use chemical safety goggles and a face shield.[14]
-
Lab Coat: A lab coat or chemical-resistant apron is essential.
-
Respiratory Protection: For handling larger quantities or in case of potential exposure above the permissible limit, a respirator with an organic vapor cartridge is necessary.[11]
-
-
Emergency Preparedness: Have an eyewash station and safety shower readily accessible.[14]
Question 7: How should I properly store this compound to ensure its stability?
Isocyanates are sensitive to moisture and can dimerize or trimerize over time, especially when exposed to heat or catalysts.
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from moisture and incompatible materials.
-
Stabilizers: For long-term storage, the addition of a small amount of a stabilizer, such as carbon dioxide or sulfur dioxide, can inhibit polymerization.[15]
IV. Analytical and Purification Methods
Accurate analysis and effective purification are crucial for obtaining high-quality material.
Frequently Asked Questions (FAQs): Analysis and Purification
Question 8: How can I monitor the progress of my reaction involving this compound?
Several analytical techniques can be used:
-
Infrared (IR) Spectroscopy: This is a powerful tool for monitoring isocyanate reactions. The strong, sharp absorption band of the isocyanate group (-N=C=O) appears around 2250-2270 cm⁻¹. The disappearance of this peak indicates the consumption of the isocyanate. In situ FTIR spectroscopy can provide real-time reaction monitoring.[16]
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the disappearance of the starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive method for monitoring the reaction and identifying products and byproducts.[17]
Question 9: What is the best method for purifying crude this compound?
The choice of purification method depends on the scale and the nature of the impurities.
-
Distillation: For thermally stable isocyanates, vacuum distillation is an effective method for purification on a larger scale.[18]
-
Column Chromatography: For smaller scales and for removing non-volatile impurities, column chromatography on silica gel can be used. However, it's important to use anhydrous solvents and to work quickly to avoid hydrolysis of the isocyanate on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable anhydrous solvent can be an effective purification method.
Analytical Data Summary
| Technique | Analyte | Characteristic Signal | Application |
| FTIR | Isocyanate (-NCO) | ~2250-2270 cm⁻¹ (strong, sharp) | Reaction monitoring (disappearance of reactant) |
| ¹H NMR | Aromatic Protons | Chemical shifts will vary depending on the substituents. | Structural confirmation of product |
| ¹³C NMR | Isocyanate Carbon | ~120-130 ppm | Structural confirmation |
| LC-MS | Product and Byproducts | Molecular ion peak | Reaction monitoring, impurity profiling |
References
-
The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Retrieved from [Link]
-
Curtius rearrangement - Wikipedia. (n.d.). Retrieved from [Link]
-
Curtius Rearrangement | Mechanism, Reactions, Variations & Applications - Allen. (n.d.). Retrieved from [Link]
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Hofmann rearrangement - Wikipedia. (n.d.). Retrieved from [Link]
-
Hofmann Rearrangement - Chemistry Steps. (n.d.). Retrieved from [Link]
-
GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (n.d.). Retrieved from [Link]
-
5 Ways to Protect Yourself From Isocyanate Exposure - Lakeland Industries. (n.d.). Retrieved from [Link]
-
Isocyanates technical fact sheet | SafeWork NSW. (n.d.). Retrieved from [Link]
-
Isocyanates: Working Safely - CDPH. (n.d.). Retrieved from [Link]
-
Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
-
Hofmann Rearrangement: Mechanism & Examples - NROChemistry. (n.d.). Retrieved from [Link]
-
The Risks of Isocyanates and Staying Safe - DOD Technologies. (2021, August 26). Retrieved from [Link]
-
How To Get Isocyanate? - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
(PDF) A laboratory comparison of analytical methods used for isocyanates - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler - The Analytical Scientist. (n.d.). Retrieved from [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD - EPA. (n.d.). Retrieved from [Link]
-
Isocyanate - Wikipedia. (n.d.). Retrieved from [Link]
-
A Simple Method for the Quantification of Free Isocyanates on the Surface of Cellulose Nanocrystals upon Carbamation using Toluene Diisocyanate - MDPI. (2019, June 13). Retrieved from [Link]
-
2-Chloro-4-isocyano-1-methoxybenzene - High purity | EN - Georganics. (n.d.). Retrieved from [Link]
-
Isocyanate side reactions. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Isocyanate Reactions - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Isocyanate synthesis by substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
6 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents. (n.d.).
-
2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. (n.d.). Retrieved from [Link]
-
2-Chloro-4-methoxytoluene | C8H9ClO | CID 6951757 - PubChem - NIH. (n.d.). Retrieved from [Link]
- EP1575907B1 - Method for the purification of isocyanates - Google Patents. (n.d.).
-
A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - MDPI. (n.d.). Retrieved from [Link]
- US3155699A - Purification of isocyanates by reduction of the hydrolyzable chlorine and acid content - Google Patents. (n.d.).
- US3247236A - Stabilization of isocyanates - Google Patents. (n.d.).
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]
-
2-Chloro-1-methoxy-4-methylbenzene | CAS#:22002-44-4 | Chemsrc. (2025, August 26). Retrieved from [Link]
-
Chemical Properties of Benzene, 2-chloro-1-methoxy-4-nitro- (CAS 4920-79-0) - Cheméo. (n.d.). Retrieved from [Link]
- CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents. (n.d.).
- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents. (n.d.).
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Isocyanate - Wikipedia [en.wikipedia.org]
- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 12. dodtec.com [dodtec.com]
- 13. lakeland.com [lakeland.com]
- 14. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 15. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 16. mt.com [mt.com]
- 17. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
Common side reactions with "2-Chloro-4-isocyanato-1-methoxybenzene"
Welcome to the technical support center for 2-Chloro-4-isocyanato-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying chemical principles to empower your experimental design.
I. Understanding the Reactivity of this compound
This compound is a multifunctional reagent with a highly electrophilic isocyanate group, a relatively inert chloro-substituent on the aromatic ring, and an electron-donating methoxy group. The interplay of these functionalities dictates its reactivity and potential side reactions. The isocyanate group is the primary site of reaction, being highly susceptible to nucleophilic attack.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is consuming the starting material, but I am observing a significant amount of a solid precipitate that is insoluble in my organic solvent. What is likely happening?
A1: This is a classic sign of unintended polymerization or self-reaction of the isocyanate. The most common culprits are dimerization and trimerization, leading to the formation of uretdiones and isocyanurates, respectively. These products often have poor solubility in common organic solvents.
-
Causality: Isocyanates can react with themselves, particularly in the presence of certain catalysts (like tertiary amines, phosphines, or some metal salts) or at elevated temperatures.[1][2][3] The lone pair on the nitrogen of one isocyanate molecule can attack the electrophilic carbon of another.
-
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: Ensure your reaction setup is free from moisture. Water can initiate side reactions that may lead to byproducts that can catalyze self-condensation.
-
Temperature Control: Run the reaction at the lowest effective temperature. If the desired reaction is slow at room temperature, consider a gradual increase while monitoring for the formation of insolubles.
-
Order of Addition: Add the this compound solution slowly to the solution of your nucleophile. This maintains a low concentration of the isocyanate at any given time, favoring the desired bimolecular reaction over self-reaction.
-
Catalyst Screening: If using a catalyst, ensure it is selective for the desired reaction and does not promote isocyanate self-condensation. Lewis acids are generally less likely to promote trimerization than basic catalysts.
-
Q2: I am trying to perform a reaction with an alcohol to form a urethane, but I am getting a significant amount of a symmetrical urea byproduct. What is the source of this impurity?
A2: The formation of a symmetrical urea, such as N,N'-bis(2-chloro-4-methoxyphenyl)urea, is a strong indication that your reaction has been contaminated with water.
-
Causality: Isocyanates react readily with water to form an unstable carbamic acid intermediate, which then decarboxylates to form a primary amine.[4][5][6][7] This newly formed amine is a potent nucleophile and will rapidly react with another molecule of the isocyanate to produce a stable urea.[6]
-
Troubleshooting Protocol:
-
Solvent Purity: Use freshly dried, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Reagent Purity: Ensure your alcohol and any other reagents are anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reaction Setup: Flame-dry or oven-dry all glassware before use.
-
Q3: Can the chloro- or methoxy- groups on the benzene ring interfere with my reaction?
A3: Generally, the chloro and methoxy groups are stable under the conditions used for isocyanate reactions with common nucleophiles. However, their electronic effects can influence the reactivity of the isocyanate and the aromatic ring itself.
-
Reactivity of the Isocyanate: The chloro group is electron-withdrawing, which increases the electrophilicity of the isocyanate carbon, making it more reactive towards nucleophiles.[8] Conversely, the methoxy group is electron-donating, which can slightly decrease the reactivity of the isocyanate.[9][10] The net effect is a moderately reactive aryl isocyanate.
-
Reactivity of the Aromatic Ring:
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group on the benzene ring is generally unreactive to nucleophilic substitution under standard conditions.[11][12][13] SNAr requires either very harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups ortho or para to the leaving group.[14][15][16][17] In this molecule, the isocyanate group is electron-withdrawing, but typically not enough to activate the chloro group for SNAr under mild conditions.
-
Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions.[18][19] The position ortho to the methoxy group (and meta to the isocyanate) is the most likely site for electrophilic attack, should a strong electrophile be present.
-
-
Troubleshooting Protocol:
-
Avoid Strong Bases at High Temperatures: If your reaction requires a strong base and high temperatures, be aware of the potential for nucleophilic aromatic substitution of the chlorine, although this is unlikely under typical conditions.
-
Avoid Strong Electrophiles: If your reaction mixture contains strong electrophiles, you may see side reactions on the aromatic ring.
-
III. Visualizing the Side Reactions
To better understand the potential reaction pathways, the following diagrams illustrate the primary desired reaction and the common side reactions.
Caption: Main reaction and common side reactions.
IV. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urethane
This protocol provides a general method for reacting this compound with an alcohol to form a urethane, while minimizing side reactions.
-
Glassware Preparation: All glassware (round-bottom flask, addition funnel, condenser) should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator.
-
Reaction Setup: Assemble the glassware under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
Dissolve the alcohol (1.0 eq.) in anhydrous solvent (e.g., toluene, THF, dichloromethane).
-
In the addition funnel, dissolve this compound (1.05 eq.) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the alcohol solution to 0 °C using an ice bath.
-
Add the this compound solution dropwise to the alcohol solution over 30-60 minutes with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
V. Summary of Key Parameters and Potential Byproducts
| Parameter | Recommended Condition | Potential Side Reaction if Deviated | Byproduct(s) |
| Moisture | Strictly anhydrous | Hydrolysis | Symmetrical Urea |
| Temperature | 0 °C to room temperature | Dimerization/Trimerization | Uretdiones, Isocyanurates |
| Concentration | Slow addition of isocyanate | Dimerization/Trimerization | Uretdiones, Isocyanurates |
| Catalyst | Non-basic (if required) | Dimerization/Trimerization | Uretdiones, Isocyanurates |
VI. References
-
Vertex AI Search, based on information from Cambridge (CIE) A Level Chemistry. Reactivity of Halogenoarenes.
-
Vertex AI Search, based on information from Quora. Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?
-
Vertex AI Search, based on information from ResearchGate. Self‐reactions of isocyanate including dimerization.
-
Vertex AI Search, based on information from Chemistry Stack Exchange. Basic Hydrolysis of Isocyanates.
-
Vertex AI Search, based on information from Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The kinetics of hydrolysis of methyl and phenyl lsocyanates.
-
Vertex AI Search, based on information from MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.
-
Vertex AI Search, based on information from Chemistry LibreTexts. Substituent Effects in the Reactivity of Aromatic Rings.
-
Vertex AI Search, based on information from Infinity Learn. Anisole is more reactive than phenol towards electrophilic aromatic substitution reactions.
-
Vertex AI Search, based on information from Reddit. There is a small difference in the reactivity of phenol and anisole towards electrophilic substitution. Why is it so?
-
Vertex AI Search, based on information from ResearchGate. Cyclization of isocyanate through either dimerization or trimerization reactions.
-
Vertex AI Search, based on information from ResearchGate. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts.
-
Vertex AI Search, based on information from RSC Advances (RSC Publishing). Isocyanate-based multicomponent reactions.
-
Vertex AI Search, based on information from Wikipedia. Isocyanate.
-
Vertex AI Search, based on information from Journal of the American Chemical Society. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts.
-
Vertex AI Search, based on information from PubMed. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts.
-
Vertex AI Search, based on information from Chemguide. reactions of aryl halides (halogenoarenes).
-
Vertex AI Search, based on information from ChemRxiv. Catalyzed Reaction of Isocyanates (RNCO) with Water.
-
Vertex AI Search, based on information from CK-12 Foundation. Nucleophilic Substitution Reactions - Haloarenes.
-
Vertex AI Search, based on information from Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
Vertex AI Search, based on information from Chemistry LibreTexts. Nucleophilic Aromatic Substitution.
-
Vertex AI Search, based on information from Quora. What are the contributions of isocyanates on hydrolysis with water and form?
-
Vertex AI Search, based on information from Fisher Scientific. SAFETY DATA SHEET.
-
Vertex AI Search, based on information from ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds.
-
Vertex AI Search, based on information from KPU Pressbooks. Nucleophilic Aromatic Substitution: SNAr.
-
Vertex AI Search, based on information from Chemical Communications (RSC Publishing). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere.
-
Vertex AI Search, based on information from Chemical Communications (RSC Publishing). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere.
-
Vertex AI Search, based on information from YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism.
-
Vertex AI Search, based on information from Benchchem. Reactivity Profile of Isopropyl Isocyanate with Nucleophiles.
-
Vertex AI Search, based on information from CAMEO Chemicals - NOAA. Isocyanates and Isothiocyanates.
-
Vertex AI Search, based on information from ResearchGate. Main classes of products resulting from nucleophilic attack on isocyanates.
-
Vertex AI Search, based on information from ACS Publications. Notes- Chemistry of Aryl Isocyanates.
-
Vertex AI Search, based on information from ACS Publications. Synthesis of novel aromatic isocyanurates by the fluoride-catalyzed selective trimerization of isocyanates.
-
Vertex AI Search, based on information from NIH. Nucleophilic Isocyanation.
-
Vertex AI Search, based on information from Sigma-Aldrich. SAFETY DATA SHEET.
-
Vertex AI Search, based on information from ACS Publications. Notes: Reactivity of Aryl Isocyanates.
-
Vertex AI Search, based on information from Georganics. 2-Chloro-4-isocyano-1-methoxybenzene.
-
Vertex AI Search, based on information from ECSA. Guidance on Storage and Handling of Chlorinated Solvents.
-
Vertex AI Search, based on information from Santa Cruz Biotechnology. 2-chloro-4-isocyanato-1-methylbenzene.
-
Vertex AI Search, based on information from Chemsrc. 1-Chloro-4-methoxybenzene.
-
Vertex AI Search, based on information from PubChem - NIH. 2-Chloro-4-methoxytoluene.
-
Vertex AI Search, based on information from BLD Pharm. 4-Chloro-1-isocyanato-2-methoxybenzene.
-
Vertex AI Search, based on information from the NIST WebBook. Benzene, 1-chloro-4-isocyanato-.
-
Vertex AI Search, based on information from PubChemLite. 1-chloro-4-isocyanato-5-methoxy-2-methylbenzene (C9H8ClNO2).
-
Vertex AI Search, based on information from US EPA. Benzene, 2-chloro-4-isocyanato-1-methyl-.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. chemistry1.quora.com [chemistry1.quora.com]
- 8. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. savemyexams.com [savemyexams.com]
- 12. chemguide.co.uk [chemguide.co.uk]
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- 16. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 17. m.youtube.com [m.youtube.com]
- 18. quora.com [quora.com]
- 19. (A) Anisole is more reactive than phenol towards electrophilic aromatic substitution reactions(R) -OCH3 group is more ring activating than -OH group present on benzene ring [infinitylearn.com]
Technical Support Center: Purification of 2-Chloro-4-isocyanato-1-methoxybenzene Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-chloro-4-isocyanato-1-methoxybenzene and its derivatives. The isocyanate functional group is exceptionally reactive, making these compounds powerful intermediates but also challenging to purify.[1][2] This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for aryl isocyanates.
Q1: What are the primary challenges when purifying this compound and its derivatives?
A1: The primary challenge stems from the high electrophilicity of the isocyanate (-N=C=O) group. This makes it highly susceptible to reaction with nucleophiles. Key challenges include:
-
Hydrolysis: Trace amounts of water in solvents, on glassware, or from the atmosphere will rapidly react with the isocyanate to form an unstable carbamic acid, which decarboxylates to the corresponding primary amine (2-chloro-4-amino-1-methoxybenzene). This amine can then react with another molecule of isocyanate to form a highly insoluble and difficult-to-remove N,N'-disubstituted urea byproduct.[2]
-
Reaction with Alcohols: If alcohols (like methanol or ethanol) are used as solvents or are present as impurities, they will react to form stable carbamate byproducts. This is often used intentionally to quench reactions but is a source of impurities if unintended.[1]
-
Self-Polymerization: At elevated temperatures or in the presence of certain catalysts, isocyanates can self-react to form dimers (uretdiones), trimers (isocyanurates), or higher oligomers.
-
Stationary Phase Reactivity: During column chromatography, the surface of standard silica gel contains acidic silanol groups (Si-OH) which can act as nucleophiles, reacting with the isocyanate and leading to product loss or tailing.
Q2: What are the essential safety precautions I must take before starting any purification?
A2: Isocyanates are potent respiratory and skin sensitizers and are classified as hazardous chemicals.[3][4] Inhalation can lead to asthma-like symptoms, and skin contact can cause severe irritation and allergic reactions.[3] Therefore, strict safety protocols are non-negotiable:
-
Ventilation: Always handle isocyanates in a certified chemical fume hood with proper airflow.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles. Ensure your PPE is appropriate for handling hazardous materials.[4][5]
-
Inert Atmosphere: Whenever possible, conduct manipulations under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[2]
-
Waste Disposal: Dispose of all isocyanate-contaminated waste in designated, clearly labeled containers according to your institution's safety guidelines.
Q3: How do I choose the best purification method: chromatography, recrystallization, or distillation?
A3: The choice depends on the physical properties of your specific derivative and the nature of the impurities. The following decision tree can guide your selection.
Caption: Decision tree for selecting a primary purification method.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem 1: After my reaction workup, I have a significant amount of a white, insoluble solid in my crude product.
-
Probable Cause: This is almost certainly the N,N'-disubstituted urea byproduct.[2] It forms when the isocyanate starting material or product is exposed to water, leading to the formation of an amine which then rapidly reacts with another isocyanate molecule.
-
Solutions:
-
Prevention (Best Approach): Rigorously dry all solvents and reagents before the reaction.[2] Ensure glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Removal by Filtration: Many symmetrical ureas have very low solubility in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). Before attempting chromatography, try dissolving your crude product in a moderate volume of a suitable solvent and filtering off the insoluble urea.
-
Quenching: Before workup, quench any excess isocyanate reagent by adding a small amount of a scavenger like methanol. This converts the highly reactive isocyanate into a more stable and typically more soluble methyl carbamate, which is easier to separate.[1]
-
Problem 2: My product is decomposing or sticking to the column during silica gel chromatography.
-
Probable Cause: The acidic silanol groups (Si-OH) on the surface of standard silica gel are nucleophilic enough to react with the electrophilic isocyanate group. This leads to the formation of a covalently bound carbamate, permanently adsorbing your product to the stationary phase.
-
Solutions:
-
Deactivate the Silica: Neutralize the acidic sites by pre-treating the silica gel. This can be done by preparing the silica slurry in your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v). Let the slurry stand for about 30 minutes before packing the column.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less reactive stationary phase like neutral alumina or a reverse-phase (C18) silica gel, which lacks exposed silanol groups.[6]
-
Minimize Contact Time: Use flash column chromatography with applied pressure to minimize the residence time of your compound on the column.[7]
-
Problem 3: I have a low yield after recrystallization.
-
Probable Cause: This can be due to several factors related to solvent choice and technique.[8]
-
The product has significant solubility in the cold solvent.
-
Too much solvent was used for dissolution.
-
Premature crystallization occurred during a hot filtration step.
-
-
Solutions:
-
Optimize Solvent System: The ideal solvent should dissolve the compound when hot but not when cold.[1] Test multiple solvents on a small scale. Good starting points for aryl isocyanates are often non-polar solvents like hexanes, heptane, or toluene, or mixtures such as ethyl acetate/hexanes.[9]
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved upon cooling, reducing recovery.[8]
-
Second Crop: After filtering the first crop of crystals, concentrate the mother liquor using a rotary evaporator and cool it again to obtain a second, often less pure, crop of crystals.
-
Seeding: If the product is reluctant to crystallize ("oils out"), add a single pure crystal (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.[8]
-
Section 3: Standardized Protocols
Protocol 1: Purification by Flash Column Chromatography (Deactivated Silica)
This protocol is designed for neutral, moderately polar this compound derivatives that are sensitive to standard silica gel.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) of ~0.3 for your target compound.
-
Silica Deactivation: In a beaker, add your chosen eluent. Add triethylamine to a final concentration of 0.5% (v/v). Add the required amount of silica gel to form a slurry. Stir gently for 20-30 minutes.
-
Column Packing: Pack the column with the deactivated silica slurry.[7] Do not let the silica bed run dry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent. For better resolution, you can pre-adsorb the crude product onto a small amount of deactivated silica, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column using the selected eluent, applying positive pressure (flash chromatography).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the flask excessively to avoid thermal degradation or polymerization of the isocyanate.
Protocol 2: Purification by Recrystallization
This method is ideal for solid derivatives with good thermal stability.
-
Solvent Selection: In test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents (e.g., heptane, toluene, ethyl acetate). Find a solvent that dissolves the product when hot but results in poor solubility at room temperature or upon cooling in an ice bath.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or urea), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This prevents the desired product from crystallizing prematurely.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
The following diagram illustrates the general workflow for purification, emphasizing critical control points.
Caption: General experimental workflow for isocyanate purification.
Data Summary Table
The following table provides starting points for chromatographic solvent systems. The exact ratio must be optimized via TLC for each specific derivative.
| Derivative Polarity | Suggested Starting Eluent System (v/v) | Comments |
| Low | Hexane / Dichloromethane (9:1 to 1:1) | For derivatives with non-polar functional groups. |
| Medium | Hexane / Ethyl Acetate (9:1 to 4:1) | A versatile system for many common derivatives.[8] |
| High | Dichloromethane / Ethyl Acetate (9:1 to 1:1) | For derivatives containing more polar moieties. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- Georganics. 2-Chloro-4-isocyano-1-methoxybenzene.
- Gunderson, E. C., & Anderson, C. C. (1988).
- Grasset, F., & Alper, H. (1988). Process for the synthesis of isocyanates and of isocyanate derivatives.
- Eisink, N.N.H.M., & Canrinus, T.R. (2022).
- Supporting Information.
- Khan Academy.
- BenchChem. (2025). Purification of 2-Chloro-4-methoxy-1,3,5-triazine Reaction Products.
- Bayer AG. (2005). Method for the purification of isocyanates.
- Organic Syntheses Procedure. Preparation of (E)
- CN102924514A. (2013). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
- Safe Work Australia. (2015).
- Fisher Scientific. (2021).
- Covestro.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. fishersci.com [fishersci.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-4-isocyanato-1-methoxybenzene
Welcome to the technical support center for the synthesis of 2-Chloro-4-isocyanato-1-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the yield and purity of this valuable isocyanate intermediate. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.
Section 1: Synthesis Overview & Core Principles
The industrial synthesis of aryl isocyanates, including this compound, predominantly relies on the phosgenation of a corresponding primary amine.[1][2][3] The precursor, 2-Chloro-4-methoxyaniline, is converted to the target isocyanate using phosgene or a safer phosgene equivalent like triphosgene.[1][4][5]
The overall transformation can be visualized as a multi-step process, often starting from a more readily available precursor like p-anisidine.
Caption: General synthetic pathway to this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the final phosgenation step?
The direct precursor is 2-Chloro-4-methoxyaniline.[6][7] It is often handled as its hydrochloride salt (2-Chloro-4-methoxyaniline HCl) to improve stability and ease of handling. The free base can be generated in situ or just before the reaction. The purity of this amine is critical; impurities can lead to side reactions and discoloration of the final product.
Q2: What are the primary safety concerns when performing this synthesis?
The primary hazard is the phosgenating agent. Phosgene is an extremely toxic gas.[8][9] Safer, solid alternatives like triphosgene (bis(trichloromethyl) carbonate) are highly recommended, especially in a laboratory setting.[4][5] Triphosgene still requires careful handling as it can decompose to release phosgene, particularly at elevated temperatures or in the presence of catalysts.[10] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including respiratory protection, should be used.[8][11]
Q3: What is a typical expected yield for this reaction?
With proper optimization and pure starting materials, the phosgenation of mono- or diamines can achieve excellent yields, often exceeding 90%.[1] However, factors such as moisture, improper stoichiometry, and side reactions can significantly lower the practical yield.
Q4: How can I monitor the progress of the phosgenation reaction?
The reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy.
-
TLC: Monitor the disappearance of the starting amine spot.
-
IR Spectroscopy: The formation of the isocyanate group (-N=C=O) can be tracked by the appearance of a strong, sharp absorption band around 2250-2270 cm⁻¹.
Section 3: Troubleshooting Guide for Yield Improvement
This section addresses the most common issues encountered during the synthesis that lead to reduced yield and purity.
Caption: Troubleshooting workflow for common synthesis issues.
Problem: My final yield is very low, and I've isolated a significant amount of a white, insoluble solid.
Answer: This is a classic sign of symmetrical urea byproduct formation. The isocyanate product (-NCO) is highly electrophilic and can react with any unreacted starting amine (-NH₂) that is still present in the reaction mixture.
-
Causality: This side reaction is particularly problematic if moisture is present, which hydrolyzes the isocyanate back to the amine, fueling further urea formation.[2] It can also occur if the amine is added too quickly or if there are localized areas of high amine concentration.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Toluene or chlorobenzene are common choices.
-
Controlled Addition: Add a solution of the 2-Chloro-4-methoxyaniline to the solution of the phosgenating agent (e.g., triphosgene) slowly and with vigorous stirring. This maintains a slight excess of the phosgenating agent, ensuring any amine that enters the flask reacts to form the isocyanate rather than a urea.[2]
-
Use an Acid Scavenger: The reaction generates two equivalents of HCl for every equivalent of isocyanate.[2] A tertiary base, like pyridine or N,N-diisopropylethylamine (DIEA), should be used to neutralize this acid, which can otherwise form a hydrochloride salt with the starting amine, reducing its reactivity.[1][12]
-
Problem: The reaction seems to stall, and analysis shows a large amount of unreacted amine even after extended reaction time.
Answer: This points to an issue with reactivity or stoichiometry.
-
Causality: The amine precursor may not be fully available to react. This can happen if the HCl generated during the reaction precipitates the amine as its hydrochloride salt. Low temperatures can also slow the reaction rate significantly. Finally, the phosgenating agent itself may have degraded.
-
Solution:
-
Verify Reagent Stoichiometry: When using triphosgene, remember that one mole of triphosgene is equivalent to three moles of phosgene.[1] Ensure you are using at least a stoichiometric amount relative to the amine.
-
Temperature Control: The reaction is often started at a low temperature (e.g., 0°C) and then gradually warmed to reflux to drive it to completion.[1] Monitor the reaction progress; if it stalls, a modest increase in temperature may be necessary.
-
Ensure Base Effectiveness: Use a soluble tertiary base to effectively scavenge HCl as it is formed, keeping the amine in its free, nucleophilic state.[1]
-
Problem: My product is dark-colored and difficult to purify by distillation.
Answer: This suggests thermal decomposition or the presence of persistent, colored impurities. Aryl isocyanates can undergo thermal degradation at elevated temperatures.[13]
-
Causality: High temperatures during distillation can cause the isocyanate to polymerize or decompose, forming tarry, high-molecular-weight residues.[14][15] If the starting amine was impure, those impurities may carry through and degrade under heat.
-
Solution:
-
High-Vacuum Distillation: Purify the final product using fractional distillation under high vacuum. This lowers the boiling point significantly, minimizing the required temperature and reducing the risk of thermal decomposition.
-
Add an Inhibitor: Consider adding a small amount of a polymerization inhibitor, such as a stable radical or a phosphite, before distillation.[14]
-
Alternative Purification: If the product is extremely heat-sensitive, consider purification by recrystallization from a non-polar solvent (e.g., heptane/ethyl acetate mixture) if the product is a solid at room temperature.
-
Section 4: Data & Protocols
Table 1: Comparison of Common Phosgenating Agents
| Feature | Phosgene (COCl₂) | Diphosgene | Triphosgene (BTC) |
| Physical State | Toxic Gas[8] | Dense Liquid[1] | Crystalline Solid[4][5] |
| Handling Safety | Extremely Hazardous | Hazardous | Safer to handle/store[1][4] |
| Molar Equivalence | 1 mole COCl₂ | 2 moles COCl₂ | 3 moles COCl₂[1] |
| Typical Yields | >90% (Industrial)[1] | Good to Excellent | Good to Excellent[1] |
| Key Advantage | High reactivity, low cost | Liquid, easier to meter than gas | Solid, enhanced safety[4] |
| Key Disadvantage | High toxicity, requires special infrastructure | Toxic, decomposes to phosgene | Higher cost, can also release phosgene[10] |
Protocol: Synthesis using Triphosgene (BTC)
This protocol is a representative laboratory-scale procedure. Warning: This reaction should only be performed by trained personnel in a certified chemical fume hood.
-
Setup: Equip a three-necked, oven-dried, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a condenser fitted with a nitrogen inlet and an outlet leading to a scrubber (containing aqueous sodium hydroxide).
-
Reagent Preparation:
-
In the flask, dissolve triphosgene (0.35 eq.) in 100 mL of anhydrous toluene.
-
In the dropping funnel, prepare a solution of 2-Chloro-4-methoxyaniline (1.0 eq.) and a non-nucleophilic base like pyridine (2.2 eq.) in 50 mL of anhydrous toluene.
-
-
Reaction:
-
Cool the triphosgene solution to 0°C using an ice bath.
-
Begin adding the amine/base solution dropwise from the funnel to the stirred triphosgene solution over 1-2 hours. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Heat the mixture to a gentle reflux (approx. 110°C for toluene) and maintain for 3-4 hours, or until TLC/IR analysis confirms the complete consumption of the starting amine.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated pyridine hydrochloride salt. Wash the salt with a small amount of dry toluene.
-
Combine the filtrate and washings.
-
-
Purification:
-
Concentrate the toluene solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation under high vacuum. Collect the fraction at the appropriate boiling point.
-
References
- Vertex AI Search. (n.d.). Triphosgene: A Versatile and Safer Alternative to Phosgene in Organic Synthesis.
- Google Patents. (n.d.). US4330479A - Thermal decomposition of aryl urethanes.
- Navarro, R., et al. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Royal Society of Chemistry.
- PMC. (n.d.). A decade review of triphosgene and its applications in organic reactions.
- Tsai, J. H., et al. (2002). Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses Procedure.
- Eckert, H. (n.d.). Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate.
- American Chemistry Council. (n.d.). 3.0 Properties of Phosgene.
- Safety Monitors. (2023, January 27). Phosgene (COCL2) Uses and Side Effects.
- Wikipedia. (n.d.). Phosgene.
- ACS Publications. (n.d.). How To Get Isocyanate?.
- GOV.UK. (2024, November 5). Phosgene: toxicological overview.
- CDC. (n.d.). Phosgene | Medical Management Guidelines.
- Google Patents. (n.d.). US4065362A - Purification of organic isocyanates.
- Google Patents. (n.d.). CN1982292A - Method for the purification of isocyanates.
- PubChem. (n.d.). 2-Chloro-4-methoxyaniline.
- ChemScene. (n.d.). 2-Chloro-4-methoxyaniline.
- PubChem. (n.d.). 2-Chloro-4-methoxyaniline hydrochloride.
Sources
- 1. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]
- 2. Phosgene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-4-methoxyaniline | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 7solutions.co.uk [7solutions.co.uk]
- 9. gov.uk [gov.uk]
- 10. researchgate.net [researchgate.net]
- 11. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US4330479A - Thermal decomposition of aryl urethanes - Google Patents [patents.google.com]
- 14. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 15. CN1982292A - Method for the purification of isocyanates - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting "2-Chloro-4-isocyanato-1-methoxybenzene" Reactions with TLC Monitoring
<_ _>
Welcome to the technical support center for "2-Chloro-4-isocyanato-1-methoxybenzene" reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using this versatile reagent, with a specific focus on effective reaction monitoring using Thin-Layer Chromatography (TLC). Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental success.
I. Understanding the Reagent and its Reactivity
This compound is a valuable building block in organic synthesis, prized for the reactivity of its isocyanate group. This functional group is an electrophile, readily reacting with various nucleophiles.[1] Understanding these fundamental reactions is key to troubleshooting.
-
Reaction with Amines: Forms ureas. This reaction is generally faster than with alcohols.[4][5][6]
-
Reaction with Water: Leads to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[1][7] This amine can then react with another isocyanate molecule to form a urea.[7]
II. Frequently Asked Questions (FAQs)
Q1: My TLC plate of the reaction mixture shows a streak instead of a distinct spot for my product. What's going on?
A1: Streaking on a TLC plate is a common issue that can arise from several factors.[8][9]
-
Overloading: The most frequent cause is applying too much sample to the TLC plate.[10][11] A highly concentrated spot can overwhelm the stationary phase's capacity, leading to a continuous streak rather than a well-defined band.
-
Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. A good starting point is a 1% solution in a volatile solvent like ethyl acetate or dichloromethane.[9]
-
-
Highly Polar Compounds: Your product, likely a urea or carbamate, may be significantly more polar than your starting materials and possess functional groups that interact strongly with the silica gel. This can cause the compound to "drag" up the plate.[8]
-
Solution: Modify your eluting solvent system. If you are using a non-polar system (e.g., hexanes/ethyl acetate), gradually increase the proportion of the more polar solvent. For particularly stubborn streaking from acidic or basic products (like ureas), adding a small amount of a modifier to the eluent can be effective. For example, a few drops of acetic acid for acidic compounds or triethylamine for basic compounds can improve spot shape.[12]
-
-
Incomplete Dissolution: If your sample is not fully dissolved in the spotting solvent, it can lead to streaking.
-
Solution: Ensure your sample is completely dissolved before spotting. You may need to gently warm the sample or use a different spotting solvent.
-
Q2: I see a new spot on my TLC, but it's very close to the baseline and has a very low Rf value. Is this my product?
A2: A spot with a very low Retention Factor (Rf) value indicates a highly polar compound that has a strong affinity for the polar silica gel stationary phase.[13][14] This is often the case for the urea or carbamate products of isocyanate reactions.
-
Confirmation: To confirm if this is your product, you can try changing the solvent system to a more polar one (e.g., increasing the percentage of ethyl acetate or methanol in a hexane/ethyl acetate or dichloromethane/methanol mixture). This should increase the Rf value of the product spot, moving it further up the plate.[14]
-
Co-spotting: A "co-spot" is a crucial technique for reaction monitoring.[15] On your TLC plate, have three lanes: one for your starting material, one for the reaction mixture, and a third where you spot the starting material and then the reaction mixture on top of it. If the new low-Rf spot is your product, you should see the starting material spot disappear in the reaction mixture lane over time, while the new product spot appears.[16]
Q3: My reaction seems to be stalled. The starting material spot on the TLC is still present, and I don't see a clear product spot forming.
A3: Several factors could contribute to a stalled reaction.
-
Insufficient Catalyst: Many reactions of isocyanates, particularly with hindered alcohols, may require a catalyst to proceed at a reasonable rate.[17]
-
Solution: Consider the addition of a suitable catalyst. For carbamate formation, tertiary amines or tin compounds are often used.[7]
-
-
Moisture Contamination: Isocyanates readily react with water.[1][18] If your solvent or reagents are not anhydrous, the isocyanate can be consumed by this side reaction, leading to the formation of an amine and then a symmetrical urea, which may complicate your TLC analysis.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Low Reaction Temperature: The reaction may simply be too slow at the current temperature.
-
Solution: Gently warm the reaction mixture and continue to monitor by TLC.
-
Q4: I see multiple new spots on my TLC plate. What are they?
A4: The appearance of multiple spots can indicate the formation of side products or the presence of impurities.
-
Hydrolysis and Subsequent Reaction: As mentioned, water contamination can lead to the formation of an amine, which can then react with the starting isocyanate to form a symmetrical di-substituted urea.[4][7] This urea will likely have a different Rf value than your desired product.
-
Allophanate or Biuret Formation: The carbamate or urea product can sometimes react further with another molecule of the isocyanate, especially at higher temperatures or with certain catalysts, to form allophanates or biurets, respectively.[1][19]
-
Starting Material Impurities: The commercial "this compound" may contain impurities that are also reacting. It is always good practice to run a TLC of the starting material alone to check for purity.[20]
III. Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve common issues when monitoring your reaction with TLC.
Caption: Troubleshooting workflow for TLC monitoring.
IV. Experimental Protocols
A. Standard TLC Monitoring Protocol
-
Prepare the TLC Plate: With a soft pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[21] Mark three small tick marks for the starting material (SM), co-spot (C), and reaction mixture (RM).[15]
-
Spot the Plate:
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the starting line.[22] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[13]
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[14] Allow the plate to dry completely. Visualize the spots using a UV lamp (254 nm).[23][24] Circle the visible spots with a pencil. If spots are not UV-active, use a chemical stain such as potassium permanganate or an iodine chamber.[25][26]
-
Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[27][28][29]
-
Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)
-
B. Data Presentation: Representative Rf Values
The following table provides hypothetical Rf values to illustrate how a reaction might be monitored. Actual values will depend on the specific nucleophile and solvent system used.
| Compound | Rf Value (3:1 Hexanes:Ethyl Acetate) | Rf Value (1:1 Hexanes:Ethyl Acetate) |
| This compound | 0.75 | 0.85 |
| Product (e.g., Carbamate or Urea) | 0.20 | 0.45 |
| Symmetrical Urea (from hydrolysis) | 0.10 | 0.30 |
V. Causality in Experimental Choices
The relationship between a compound's structure, its polarity, and its behavior on a TLC plate is fundamental to troubleshooting.
Caption: Relationship between compound properties and TLC behavior.
-
Polarity and Interaction: Silica gel is a polar stationary phase. Polar compounds, such as the ureas and carbamates formed from isocyanate reactions, will have stronger interactions (e.g., hydrogen bonding) with the silica gel. This causes them to move more slowly up the plate, resulting in a lower Rf value.[14]
-
Solvent System's Role: The mobile phase (solvent system) competes with the stationary phase for the compounds. A more polar solvent system will more effectively move polar compounds up the plate, leading to higher Rf values.[14] The choice of solvent system is therefore a critical parameter for achieving good separation.
By understanding these principles, you can rationally adjust your TLC conditions to effectively monitor your reactions and troubleshoot any issues that arise.
VI. References
-
Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog. (2026, January 16). Retrieved from
-
TLC troubleshooting | - ChemBAM. Retrieved from
-
Polyurethane - Wikipedia. Retrieved from
-
Urea Formation - Common Conditions. Retrieved from
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Retrieved from
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025, June 3). Retrieved from
-
Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. Retrieved from
-
Basic Hydrolysis of Isocyanates - Chemistry Stack Exchange. (2024, September 3). Retrieved from
-
Calculating retention factors for TLC (video) - Khan Academy. Retrieved from
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from
-
Thin Layer Chromatography - Chemistry Online @ UTSC. Retrieved from
-
Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e) - ResearchGate. Retrieved from
-
Troubleshooting TLC - pharmashare.in. (2025, June 29). Retrieved from
-
6.2: Thin Layer Chromatography (TLC) - Chemistry LibreTexts. (2020, April 17). Retrieved from
-
Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols - American Chemical Society. Retrieved from
-
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. Retrieved from
-
Isocyanate-based multicomponent reactions - PMC - NIH. (2024, December 12). Retrieved from
-
The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Retrieved from
-
Urea formation via reaction of an isocyanate with an amine. - ResearchGate. Retrieved from
-
2.3C: The Retention Factor - Chemistry LibreTexts. (2022, April 8). Retrieved from
-
Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from
-
Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst | ACS Catalysis - ACS Publications. (2021, August 11). Retrieved from
-
Isocyanate - Wikipedia. Retrieved from
-
Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Retrieved from
-
Catalyzed Reaction of Isocyanates (RNCO) with Water - ChemRxiv. Retrieved from
-
2.4: TLC-ANALYSIS - Chemistry LibreTexts. (2021, June 20). Retrieved from
-
What are the contributions of isocyanates on hydrolysis with water and form? - AI for Science - Quora. (2021, April 13). Retrieved from
-
TLC Visualization Methods. Retrieved from
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Retrieved from
-
US5354689A - Method of detecting isocyanates - Google Patents. Retrieved from
-
TLC TROUBLESHOOTING- The most common problems with TLCs - YouTube. (2024, August 9). Retrieved from
-
5.7: Visualizing TLC Plates - Chemistry LibreTexts. (2025, August 21). Retrieved from
-
How To: Monitor by TLC - Department of Chemistry : University of Rochester. Retrieved from
-
Is it normal to obtain 4 spots for phenyl isocyanate on TLC? - ResearchGate. (2021, October 26). Retrieved from
-
2.3B: Uses of TLC - Chemistry LibreTexts. (2022, April 18). Retrieved from
-
TLC Visualization Reagents - EPFL. Retrieved from
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Retrieved from
-
TLC Visualization Techniques | PDF | Thin Layer Chromatography | Carotenoid - Scribd. Retrieved from
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polyurethane - Wikipedia [en.wikipedia.org]
- 8. chembam.com [chembam.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. pharmashare.in [pharmashare.in]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
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- 15. How To [chem.rochester.edu]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
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- 26. scribd.com [scribd.com]
- 27. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
- 28. Khan Academy [khanacademy.org]
- 29. chem.libretexts.org [chem.libretexts.org]
Preventing dimer formation in "2-Chloro-4-isocyanato-1-methoxybenzene" reactions
A Senior Application Scientist's Guide to Preventing Dimer Formation in Experimental Reactions
Welcome to the technical support center for 2-Chloro-4-isocyanato-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of isocyanate dimerization. As Senior Application Scientists, we understand that success in the lab is not just about following steps, but understanding the underlying chemistry to make informed decisions. This resource is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is giving low yields and a white precipitate has formed. What is happening?
A1: This is a classic symptom of isocyanate dimerization. This compound, like many aromatic isocyanates, can react with itself to form a stable, four-membered ring structure called a uretdione, which is the dimer. This dimer is often a crystalline solid with low solubility, leading to its precipitation from the reaction mixture.[1] The formation of this inactive dimer consumes your starting material, leading to reduced yields of your desired product.
The reactivity of the isocyanate group in this compound is influenced by the substituents on the aromatic ring. The chlorine atom, being electron-withdrawing, increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack, a key step in dimerization.[2][3] Conversely, the methoxy group is electron-donating by resonance, which can somewhat counteract this effect.[4][5] The chlorine atom's position ortho to the isocyanate group may also introduce some steric hindrance, which can slow down the dimerization process compared to unhindered isocyanates.[6][7]
Q2: What are the primary factors that promote the dimerization of this compound?
A2: Dimerization is often an uncatalyzed process that can be accelerated by several factors. Understanding these can help you control this unwanted side reaction.
-
Presence of Catalysts: Dimerization is significantly catalyzed by bases. Even trace amounts of basic impurities can dramatically increase the rate of dimer formation. Common culprits include tertiary amines, phosphines, and certain metal compounds.[8] It is also important to note that some reagents you might use in your reaction, such as certain catalysts for urethane formation (e.g., DABCO), can also promote dimerization.[9]
-
Elevated Temperatures: While dimerization can occur at room temperature, the rate generally increases with temperature.[8] However, the dimerization of isocyanates is a reversible reaction, and at very high temperatures (typically above 150°C), the dimer can dissociate back to the monomer.[1][10]
-
Presence of Moisture: Water can react with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This amine can then react with another isocyanate molecule to form a urea. More importantly in the context of dimerization, the amine itself is basic and can act as a catalyst for dimer formation.
-
High Concentration: At higher concentrations of the isocyanate, the probability of two molecules encountering each other in the correct orientation for dimerization increases.
Preventative Measures & Protocols
Q3: How can I modify my experimental setup and procedure to minimize dimer formation?
A3: Preventing dimerization revolves around strict control of your reaction conditions to eliminate catalytic impurities and avoid conditions that favor the side reaction.
The most critical step is to ensure all components of your reaction are free from moisture and basic impurities.
Step-by-Step Methodology:
-
Solvent Drying:
-
Use anhydrous solvents from a reputable supplier, preferably packaged under an inert atmosphere.
-
If you need to dry solvents in the lab, use appropriate drying agents. For common organic solvents like THF, toluene, or dichloromethane, activated molecular sieves (3Å or 4Å) are effective. Avoid using drying agents that can introduce basic residues.
-
Consider azeotropic distillation for drying solvents like toluene or xylene if your setup allows.[9]
-
-
Reagent Purity:
-
Use freshly opened bottles of reagents whenever possible.
-
If you suspect your this compound has started to dimerize (e.g., presence of solid particles), you may need to purify it. Vacuum distillation is a suitable method for purifying liquid isocyanates.[11]
-
-
Inert Atmosphere:
-
Conduct all reactions under a dry, inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering your reaction.
-
Use Schlenk line techniques or a glovebox for handling the isocyanate and setting up the reaction.
-
Caption: Inert atmosphere reaction workflow.
Q4: Are there any chemical additives I can use to suppress dimerization?
A4: While the primary strategy should be the exclusion of catalysts, in some cases, the use of a stabilizer or inhibitor can be beneficial, particularly for storage.
-
Acidic Stabilizers: Trace amounts of an acid can neutralize basic impurities that catalyze dimerization. A common approach is to add a very small amount of a non-nucleophilic acid, such as p-toluenesulfonic acid or a Lewis acid. However, this must be done with extreme caution, as the acid could interfere with your desired reaction. The compatibility of any additive with your specific reaction chemistry must be carefully evaluated.
-
Radical Inhibitors: For long-term storage, radical inhibitors like 2,6-di-tert-butyl-p-cresol (BHT) can be added in parts-per-million (ppm) concentrations to prevent degradation pathways that might lead to dimer-promoting impurities.[1]
| Stabilizer Type | Example | Typical Concentration | Considerations |
| Acidic | p-Toluenesulfonic acid | 10-100 ppm | May interfere with subsequent reactions. |
| Radical Inhibitor | 2,6-di-tert-butyl-p-cresol (BHT) | 50-200 ppm | Primarily for long-term storage. |
Detection and Analysis of Dimer
Q5: How can I confirm that the precipitate in my reaction is the dimer and quantify its formation?
A5: Several analytical techniques can be used to identify and quantify the uretdione dimer.
FTIR is a powerful and rapid technique for detecting the presence of both the isocyanate monomer and the dimer.
-
Isocyanate Monomer (-N=C=O): Shows a strong, sharp absorption band in the region of 2250-2285 cm⁻¹.
-
Uretdione Dimer (C=O): The carbonyl groups in the four-membered ring typically exhibit a characteristic absorption band around 1760-1790 cm⁻¹.
By monitoring the decrease in the isocyanate peak and the appearance of the dimer peak over time, you can follow the kinetics of dimerization.[12]
HPLC is an excellent method for separating and quantifying the monomer, dimer, and other components in your reaction mixture. Since isocyanates are highly reactive, they are typically derivatized before analysis to form stable urea derivatives.[1][13]
Step-by-Step Methodology:
-
Sample Preparation:
-
Carefully take an aliquot from your reaction mixture.
-
Immediately quench the reactivity of the isocyanate by adding it to a solution of a derivatizing agent, such as dibutylamine or 1-(2-methoxyphenyl)piperazine (MPP), in a suitable solvent like acetonitrile.[14] Use an excess of the derivatizing agent to ensure complete reaction with all isocyanate groups (both monomer and any unreacted groups on the dimer if it's a diisocyanate).
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice.
-
Detection: UV detection is suitable for these aromatic derivatives.
-
-
Analysis:
-
The derivatized monomer and dimer will have different retention times, allowing for their separation and quantification.
-
You will need to prepare a standard of the pure this compound and derivatize it to identify its peak. The dimer peak will typically have a longer retention time.
-
Caption: Overview of dimerization and mitigation.
By implementing these rigorous preventative measures and utilizing appropriate analytical techniques to monitor your reactions, you can significantly reduce the impact of dimer formation and improve the success of your experiments with this compound.
References
-
Trace Analysis of Airborne Aromatic Isocyanates and Related Aminoisocyanates and Diamines Using High-Performance Liquid Chromatography With Ultraviolet and Electrochemical Detection. PubMed. Available at: [Link]
- Process for crystallizing and separating different diisocyanate isomers. Google Patents.
-
An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI). MDPI. Available at: [Link]
-
Blocked isocyanate. Reaction and thermal behaviour of the toluene 2,4-diisocyanate dimer. ResearchGate. Available at: [Link]
-
a) Self‐reactions of isocyanate including dimerization,[¹¹⁵]... ResearchGate. Available at: [Link]
-
Quantification with the Pearl FTIR accessory. Specac Ltd. Available at: [Link]
-
Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. AZoM. Available at: [Link]
-
Effect of isocyanate structure on deblocking and cure reaction of N-methylaniline-blocked diisocyanates and polyisocyanates. ResearchGate. Available at: [Link]
-
Experimental FTIR-MI and Theoretical Studies of Isocyanic Acid Aggregates. MDPI. Available at: [Link]
-
Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate. PMC. Available at: [Link]
-
Reaction of OH with Aliphatic and Aromatic Isocyanates. ResearchGate. Available at: [Link]
-
GEA MDI Splitting Process. GEA. Available at: [Link]
-
(A) Electron density of isocyanate group, and (B) nucleophilic reaction... ResearchGate. Available at: [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. EPA. Available at: [Link]
-
An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. CDC Stacks. Available at: [Link]
-
Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation. Available at: [Link]
-
A Kinetic Study of the Dimerization of Phenyl Isocyanate. ACS Publications. Available at: [Link]
- Purification of aromatic diisocyanates. Google Patents.
- Method for the purification of isocyanates. Google Patents.
- Novel catalysts for selective isocyanate dimerisation. Google Patents.
- Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds. Google Patents.
-
Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI. Available at: [Link]
-
Reaction of OH with Aliphatic and Aromatic Isocyanates. PubMed. Available at: [Link]
-
Determination of Isocyanates in Workplace Atmosphere by HPLC. ResearchGate. Available at: [Link]
-
More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube. Available at: [Link]
-
Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. Available at: [Link]
- Inhibition of crystallization in polyurethane resins. Google Patents.
-
Isocyanate Reactions. poliuretanos. Available at: [Link]
-
Analysis of laminates - Determination of isocyanate residues and primary aromatic amine migration. ResearchGate. Available at: [Link]
-
How to avoid the trimerization of Isocyanate-functionalized prepolymers? ResearchGate. Available at: [Link]
-
A laboratory comparison of analytical methods used for isocyanates. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reaction of OH with Aliphatic and Aromatic Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. real.mtak.hu [real.mtak.hu]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-4-isocyanato-1-methoxybenzene
Welcome to the technical support center for 2-Chloro-4-isocyanato-1-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the experimental nuances of this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, focusing on the critical role of solvents in modulating reactivity and ensuring successful outcomes.
Section 1: Fundamental Reactivity & Core Challenges
This section addresses the inherent chemical nature of this compound and the primary side reactions that must be controlled for a successful experiment.
Q1: What is the primary mode of reactivity for this compound?
As an aromatic isocyanate, the compound's reactivity is dominated by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O).[1][2] This carbon is highly susceptible to nucleophilic attack. The benzene ring is substituted with both an electron-withdrawing chloro group and an electron-donating methoxy group. The electron-withdrawing group enhances the electrophilicity and reactivity of the isocyanate carbon, making it readily reactive with a wide range of nucleophiles.[2]
Q2: What are the expected products with common nucleophiles like alcohols and amines?
The reactions are straightforward nucleophilic additions to the isocyanate group:
-
With Alcohols or Phenols: The reaction yields a urethane (also known as a carbamate). This is a highly reliable transformation used extensively in polymer chemistry and organic synthesis.[1][3]
-
With Primary or Secondary Amines: The reaction produces a substituted urea. This reaction is typically very fast, often significantly faster than the corresponding reaction with an alcohol.[1][4]
Q3: What is the most critical side reaction to control when using this reagent?
Without question, the most critical and detrimental side reaction is the reaction with water.[5] Isocyanates are highly sensitive to moisture. The reaction proceeds in two stages, consuming two molecules of the isocyanate for every one molecule of water:
-
Carbamic Acid Formation: The isocyanate first reacts with water to form an unstable carbamic acid intermediate.[1][5]
-
Decomposition & Urea Formation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) and forming a primary amine. This newly formed amine is highly nucleophilic and immediately reacts with a second molecule of the isocyanate to produce a stable, and often insoluble, symmetrical urea.[4][5]
This side reaction leads to a lower yield of the desired product, consumption of valuable starting material, and potential complications during purification due to the formation of insoluble urea byproducts.[5] The evolution of CO₂ gas can also cause dangerous pressure buildup in a sealed reaction vessel.[5]
Section 2: The Critical Role of the Solvent
The choice of solvent is not merely a matter of solubility; it is a primary tool for controlling reaction kinetics and minimizing side reactions.
Q4: How does solvent polarity affect the reaction rate, particularly with alcohols or phenols?
The effect of solvent polarity on isocyanate reactions is significant, though the trends reported in the literature can vary based on the specific substrates. Generally, for reactions with alcohols or phenols, the rate of urethane formation increases with rising solvent polarity.[4][6][7] Polar solvents can stabilize the charge separation that occurs in the reaction's transition state, thereby lowering the activation energy and accelerating the reaction.[4]
For example, kinetic studies have shown reaction rates to increase in the following orders:
-
Dimethylformamide (DMF) > Toluene > Xylene[7]
-
Dimethyl sulfoxide (DMSO) > Cyclohexanone > n-Butyl acetate > 1,4-Dioxane > Xylene[8]
However, other factors like the solvent's hydrogen-bonding capability can also play a crucial role, sometimes leading to non-linear trends.[9][10] The key takeaway is that moving from a non-polar solvent like xylene to a polar aprotic solvent like DMF or DMSO can dramatically increase the reaction speed.
Q5: Should I use a protic or an aprotic solvent?
For reactions involving this compound with moderately reactive nucleophiles such as alcohols or phenols, polar aprotic solvents are strongly recommended .[4]
-
Aprotic Solvents (e.g., THF, Ethyl Acetate, Acetone, DMF, DMSO, Acetonitrile): These solvents do not have acidic protons and therefore cannot act as nucleophiles themselves. They are the preferred choice as they facilitate the reaction without competing with the intended nucleophile.[4]
-
Protic Solvents (e.g., Alcohols, Water): These solvents contain acidic protons and are nucleophilic. Using an alcohol as a solvent when it is also the intended reagent is possible, but if you are reacting the isocyanate with a different, less reactive nucleophile (like a phenol), using a protic solvent is ill-advised as it will compete in the reaction, leading to a mixture of products.[4]
Q6: Why is using an anhydrous (dry) solvent so important?
As detailed in Q3, isocyanates react vigorously with water. Therefore, the use of anhydrous solvents is absolutely critical for success.[4][5] Any residual moisture in the solvent will initiate the urea formation side reaction, leading to reduced yield, foaming, and the precipitation of unwanted byproducts.[5] Always use freshly dried solvents and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Section 3: Troubleshooting Guide
This section provides solutions to the most common issues encountered during experiments with this compound.
Issue: Low or No Product Yield
Q7: My reaction isn't proceeding, or the yield is disappointingly low. What are the most likely causes?
This is the most common issue and can almost always be traced back to one of three root causes:
-
Moisture Contamination: This is the primary suspect. The isocyanate was consumed by the reaction with trace water in your solvent or on your glassware. Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents from a freshly opened bottle or one stored properly under an inert atmosphere. Conduct the reaction under a positive pressure of nitrogen or argon.[4][5]
-
Incorrect Solvent Choice: Your reaction may be occurring, but at an impractically slow rate. If you are using a non-polar solvent like hexane or toluene for a reaction with a weakly nucleophilic alcohol, the kinetics may be extremely slow.[4] Solution: Switch to a more polar aprotic solvent such as THF, ethyl acetate, or acetonitrile to accelerate the reaction.[4][9]
-
Low Reagent Purity: Impurities in either the isocyanate or the nucleophile can inhibit the reaction. Solution: Verify the purity of your starting materials. If the isocyanate has been stored improperly, it may have already partially hydrolyzed or oligomerized.
Issue: Unexpected Byproducts or Reaction Behavior
Q8: My reaction is foaming, and a white solid is precipitating. What is happening?
These are the classic signs of significant water contamination.[5]
-
Foaming/Bubbling: The release of carbon dioxide (CO₂) gas from the decomposition of the carbamic acid intermediate is causing the foaming.[5]
-
White Precipitate: The insoluble white solid is almost certainly the symmetrical urea byproduct formed from the reaction sequence with water.[5]
Immediate Action: Do not seal the reaction vessel to avoid dangerous pressure buildup. Vent the system to a fume hood. For future attempts, you must rigorously follow the procedures for excluding moisture as described in Q7.
Issue: Inconsistent Reaction Rates
Q9: I am running the same reaction under what I believe are identical conditions, but I'm getting inconsistent results. Why?
Inconsistency typically points to subtle variations in reaction parameters:
-
Variable Moisture Content: The amount of trace water in your solvent can vary from day to day or bottle to bottle, leading to unpredictable rates of the side reaction.
-
Temperature Fluctuations: Isocyanate reactions are sensitive to temperature. Ensure your reaction vessel is properly thermostatted.
-
Atmosphere Control: A poor seal on your reaction setup can allow varying amounts of atmospheric moisture to enter, especially on humid days.
Section 4: Experimental Protocols & Data
Protocol 1: General Procedure for the Reaction with an Alcohol (Urethane Formation)
This protocol is designed to be a self-validating system by incorporating best practices for ensuring an anhydrous environment and monitoring progress.
1. Preparation (The Anhydrous Environment):
- Place all necessary glassware (reaction flask, condenser, addition funnel, magnetic stir bar) in an oven at 120°C for at least 4 hours (or overnight).
- Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
2. Reagent Setup:
- To the reaction flask, add the alcohol (1.0 eq) and anhydrous polar aprotic solvent (e.g., THF, acetonitrile).
- In a separate, dry flask, dissolve this compound (1.05 eq) in the same anhydrous solvent.
3. Reaction Execution:
- Begin stirring the alcohol solution.
- Slowly add the isocyanate solution to the alcohol solution via the addition funnel over 10-15 minutes at room temperature.
- Once the addition is complete, allow the reaction to stir at room temperature.
4. Monitoring Progress:
- By TLC: Regularly take small aliquots from the reaction mixture and spot them on a TLC plate. Monitor the disappearance of the alcohol starting material.
- By IR Spectroscopy (Recommended): If available, use an IR probe or take aliquots for analysis. The disappearance of the strong, sharp isocyanate (-N=C=O) peak around 2250-2275 cm⁻¹ is a definitive indicator of reaction completion.[4]
5. Workup and Purification:
- Once the reaction is complete (as indicated by TLC or IR), quench the reaction by adding a small amount of methanol to consume any excess isocyanate.
- Concentrate the mixture under reduced pressure.
- Purify the resulting crude urethane product by standard methods such as recrystallization or column chromatography.
Data Table: Relative Impact of Solvent on Urethane Formation Rate
The following table summarizes generalized findings on the effect of solvent choice on the reaction rate of an isocyanate with an alcohol. Note that the exact order can be substrate-dependent.
| Solvent Class | Example Solvents | Relative Reaction Rate | Rationale |
| Non-Polar | Xylene, Toluene | Slow | Poor stabilization of the polar transition state.[6][7] |
| Polar Aprotic | 1,4-Dioxane, THF | Moderate | Moderate polarity provides some stabilization.[6][9] |
| Polar Aprotic | Acetone, Ethyl Acetate | Fast | Good polarity and ability to act as a hydrogen bond acceptor.[4] |
| Highly Polar Aprotic | Acetonitrile, DMF, DMSO | Very Fast | Strong stabilization of the transition state significantly lowers activation energy.[4][8][9] |
Section 5: Visualized Workflows & Mechanisms
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Diagram 2: Detrimental Side Reaction with Water
Caption: The two-step mechanism of the isocyanate side reaction with water.
Section 6: Frequently Asked Questions (FAQs)
Q10: How can I be certain my solvents are anhydrous? For most applications, purchasing high-quality anhydrous solvents packaged under nitrogen (often in Sure/Seal™ bottles) is sufficient. For extremely sensitive reactions, you may consider passing the solvent through an activated alumina column or distilling it from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) immediately before use.
Q11: What are the primary safety precautions for handling this compound? Isocyanates are toxic, potent respiratory sensitizers, and skin/eye irritants.[3][11] All manipulations should be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[12] Avoid inhalation of vapors and direct skin contact.[11][13]
Q12: Can I use a catalyst for my reaction with an alcohol? Yes, the reaction between isocyanates and alcohols can be catalyzed. Tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds, particularly those of tin (e.g., dibutyltin dilaurate), are effective catalysts.[3] However, be aware that catalysts can also accelerate the side reaction with water. Therefore, if you choose to use a catalyst, the need for a scrupulously anhydrous system becomes even more critical.
References
-
Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Scientific.Net. Available from: [Link]
-
Several factors influencing the reaction rate in the production of polyurethane. Polyurethane Raw Materials. Available from: [Link]
-
Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. ResearchGate. Available from: [Link]
-
Effect of solvent properties on reaction of isocyanates with mercaptans. ResearchGate. Available from: [Link]
-
Effects of Solvent Polarity on the Urethane Reaction of 1,2-Propanediol. Scientific.Net. Available from: [Link]
-
Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. ResearchGate. Available from: [Link]
-
Reactions of isocyanates with active hydrogen compounds. ScienceDirect. Available from: [Link]
-
Isocyanate. Wikipedia. Available from: [Link]
-
Organic Chemistry/Isocyanate. Wikibooks. Available from: [Link]
-
Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society. Available from: [Link]
-
Decoding isocyanates: A deep dive into isocyanates. Dongsen Chemicals. Available from: [Link]
-
Isocyanate-based multicomponent reactions. RSC Advances. Available from: [Link]
-
Isocyanate Exposure, Reaction and Protection – Quick Tips. BHHC Safety Center. Available from: [Link]
-
Understanding Aromatic Isocyanates: Properties, Applications, and Health Considerations. Gantrade. Available from: [Link]
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. Available from: [Link]
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 3. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Scientific.Net [scientific.net]
- 7. Effects of Solvent Polarity on the Urethane Reaction of 1,2-Propanediol | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 12. gas-sensing.com [gas-sensing.com]
- 13. bhhcsafetycenter.com [bhhcsafetycenter.com]
Technical Support Center: Navigating the Scale-Up of 2-Chloro-4-isocyanato-1-methoxybenzene Synthesis
Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-4-isocyanato-1-methoxybenzene. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the challenges encountered when transitioning this process from the laboratory to pilot or production scale. Our goal is to equip you with the expertise and practical insights needed to ensure a safe, efficient, and reproducible synthesis.
Introduction: Understanding the Molecule and Its Challenges
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure, featuring a reactive isocyanate group, an electron-donating methoxy group, and a deactivating chloro group, presents a specific set of challenges during large-scale production. The primary industrial synthesis route involves the phosgenation of 2-chloro-4-amino-1-methoxybenzene. This process, while effective, is fraught with potential difficulties related to the handling of highly toxic reagents, reaction control, and product purity.
Common challenges in scaling up this reaction include managing the exothermicity of the phosgenation reaction, ensuring efficient mixing to prevent side reactions, and dealing with the moisture sensitivity of the isocyanate product.[1][2] This guide will address these issues in a practical question-and-answer format, providing solutions grounded in established chemical principles and industrial best practices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Synthesis and Reaction Control
Question 1: We are observing a lower than expected yield of this compound during scale-up, with the formation of significant amounts of urea byproducts. What is the likely cause and how can we mitigate this?
Answer: The formation of urea byproducts is a classic sign of incomplete phosgenation or the reaction of the isocyanate product with unreacted starting amine. This issue is often exacerbated during scale-up due to mass transfer limitations and localized concentration gradients.
-
Causality: In a large reactor, inefficient mixing can lead to areas where the concentration of phosgene (or its substitute, like triphosgene) is insufficient to rapidly convert the amine to the isocyanate. This allows the newly formed isocyanate to react with the still-present amine, forming a disubstituted urea.
-
Troubleshooting Steps:
-
Improve Agitation: Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. Evaluate the impeller design and speed to prevent stratification of reactants.
-
Controlled Addition: Instead of adding the amine to the phosgene solution, consider a semi-batch process where the amine solution is added slowly and sub-surface to the phosgenated solution. This ensures that the amine is immediately exposed to an excess of the phosgenating agent.
-
Solvent Choice: The choice of an appropriate solvent is crucial. A solvent that can effectively dissolve both the amine starting material and the phosgene is essential for a homogenous reaction.
-
In-Situ Monitoring: Employ in-situ analytical techniques like FTIR spectroscopy to monitor the disappearance of the amine and the formation of the isocyanate in real-time.[3] This allows for precise control over the reaction endpoint and can help identify the onset of side reactions.
-
Question 2: The phosgenation reaction is highly exothermic, and we are struggling with temperature control in our larger reactor. What are the risks, and what are the best practices for managing the thermal profile?
Answer: Poor temperature control during phosgenation is a significant safety concern and can also negatively impact product quality. Runaway reactions are a real possibility with highly exothermic processes.[1][2]
-
Risks of Poor Temperature Control:
-
Side Reactions: Higher temperatures can promote the formation of byproducts, such as carbamoyl chlorides and ureas.
-
Thermal Decomposition: The isocyanate product itself may be thermally labile, leading to degradation and reduced yield.
-
Pressure Buildup: Excessive temperatures can lead to a rapid increase in vapor pressure, potentially over-pressurizing the reactor.
-
-
Thermal Management Strategies:
-
Reactor Design: Utilize a jacketed reactor with a high surface area-to-volume ratio for efficient heat exchange.
-
Controlled Reagent Addition: The rate of addition of the amine starting material should be dictated by the cooling capacity of the reactor. This is a critical parameter to establish during process development.
-
Flow Chemistry: For large-scale production, consider transitioning to a continuous flow reactor.[4] Flow chemistry offers superior heat and mass transfer, minimizing the risks associated with large batch reactions.[4] The in-situ generation and immediate consumption of phosgene in a flow system is a much safer alternative to handling large quantities of this toxic reagent.[4]
-
Experimental Workflow: Phosgenation in a Continuous Flow System
Caption: Continuous flow synthesis of this compound.
Section 2: Product Handling and Purity
Question 3: Our final product, this compound, is showing signs of degradation and discoloration upon storage. What are the likely causes?
Answer: Isocyanates are notoriously sensitive to moisture and can also be susceptible to thermal and light-induced degradation.[5]
-
Moisture Sensitivity: The isocyanate group reacts readily with water to form an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide. This amine can then react with more isocyanate to form a urea, leading to product loss and the formation of insoluble impurities.
-
Troubleshooting and Prevention:
-
Strictly Anhydrous Conditions: All solvents and reagents used in the final stages of the synthesis and purification must be rigorously dried. The reaction and storage vessels should be inerted with a dry gas like nitrogen or argon.
-
Controlled Storage: Store the purified product in a tightly sealed container under an inert atmosphere, in a cool, dark place.
-
Packaging: For long-term storage, consider packaging the material in smaller, single-use containers to minimize exposure to atmospheric moisture each time the bulk container is opened.
-
Question 4: We are having difficulty with the purification of the crude product. What are the recommended methods for achieving high purity on a large scale?
Answer: The purification strategy will depend on the nature of the impurities. Common impurities include unreacted starting materials, urea byproducts, and residual solvents.
-
Purification Techniques:
-
Distillation: If the product is thermally stable, vacuum distillation is often the most effective method for removing non-volatile impurities. A preliminary thermal stability study using techniques like thermogravimetric analysis (TGA) is recommended to determine the safe operating temperature range.[6]
-
Crystallization: If the product is a solid at room temperature, recrystallization from a suitable non-reactive, anhydrous solvent can be an effective purification method.
-
Solvent Washing/Trituration: For removing more soluble impurities, washing or triturating the crude product with a non-polar, anhydrous solvent in which the product has low solubility can be effective.
-
Data Summary: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₈H₆ClNO₂ | 183.59 | Not readily available | Not readily available |
| 4-Chlorophenyl isocyanate | C₇H₄ClNO | 153.57 | 203 - 204 | 29 - 31 |
| 2-Chlorophenyl isocyanate | C₇H₄ClNO | 153.57 | Not readily available | Not readily available |
| 4-Chloroanisole | C₇H₇ClO | 142.58 | Not readily available | Not readily available |
Note: Specific physical properties for this compound are not widely published. The data for related compounds is provided for reference.[7][8][9]
Section 3: Safety and Handling
Question 5: What are the primary safety concerns when handling this compound and its precursors on a large scale?
Answer: The primary hazards are associated with the high toxicity of phosgene (or its precursors) and the sensitizing effects of isocyanates.[10][11]
-
Phosgene/Triphosgene: Phosgene is an extremely toxic gas. Triphosgene, while a solid, can decompose to release phosgene, especially when heated.
-
Isocyanates: Isocyanates are potent respiratory and skin sensitizers.[12] Repeated exposure, even at low concentrations, can lead to occupational asthma.[13]
-
Safety Protocols:
-
Engineering Controls: All manipulations should be conducted in a well-ventilated area, preferably within a closed system or a fume hood.[5] For large-scale operations, dedicated, enclosed processing areas are essential.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, coveralls, and respiratory protection, is mandatory.[12] The choice of respirator should be based on a thorough risk assessment.
-
Emergency Preparedness: Have emergency procedures in place for spills, leaks, and personnel exposure. This includes access to safety showers, eyewash stations, and appropriate first aid.[14]
-
Training: All personnel handling these materials must receive comprehensive training on their hazards and safe handling procedures.
-
Logical Relationship: Hierarchy of Controls for Isocyanate Handling
Caption: Hierarchy of controls for managing isocyanate exposure risks.
References
-
Mettler Toledo. Isocyanate Reactions. [Link]
-
Patsnap Eureka. (2025, July 10). How to Enhance Isocyanate Storage and Handling Safety?. [Link]
-
ResearchGate. (2025, August 6). (PDF) A laboratory comparison of analytical methods used for isocyanates. [Link]
-
Springer. (2022, September 26). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. [Link]
-
GOV.UK. Process Guidance Note 6/29(12) - Statutory Guidance for Di-isocyanate Processes. [Link]
- Google Patents.
-
Canada.ca. (2022, September 9). Isocyanates: Control measures guideline. [Link]
-
Occupational Safety and Health Administration (OSHA). Isocyanates - Evaluating Exposure. [Link]
-
ResearchGate. (2025, August 7). Continuous in situ generation and reaction of phosgene in a microflow system | Request PDF. [Link]
-
IRSST. Guide for safe use of isocyanates: An industrial hygiene approach. [Link]
-
Georganics. 2-Chloro-4-isocyano-1-methoxybenzene - High purity | EN. [Link]
-
ACS Publications. (2023, July 18). Photo-on-Demand In Situ Phosgenation Reactions That Cross Three Phases of a Heterogeneous Solution of Chloroform and Aqueous NaOH | ACS Omega. [Link]
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]
-
SHANDONG LOOK CHEMICAL. (2021, January 6). Problems needing attention in synthesis process scaling up. [Link]
-
Prof Shreerang Joshi. (2018, August 22). Phosgenation – a unique unit process of industrial importance. [Link]
-
Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?. [Link]
-
Oakwood Chemical. 2-Chloro-1-difluoromethoxy-4-isocyanato-benzene. [Link]
- Google Patents.
-
National Institutes of Health (NIH). 2-Chloro-4-methoxytoluene | C8H9ClO | CID 6951757 - PubChem. [Link]
-
ChemSynthesis. Chemical Synthesis and Properties of Isocyanates. [Link]
-
ResearchGate. Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). [Link]
- Google Patents. CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
-
VanDeMark Chemical. Isocyanates - Phosgene Derivatives & Specialty Chemicals Manufacturing. [Link]
-
Cheméo. Chemical Properties of Benzene, 2-chloro-1-methoxy-4-nitro- (CAS 4920-79-0). [Link]
-
Chemsrc. (2025, August 25). 1-Chloro-4-methoxybenzene | CAS#:623-12-1. [Link]
- Google Patents. CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Chemsrc. (2025, August 26). 2-Chloro-1-methoxy-4-methylbenzene | CAS#:22002-44-4. [Link]
-
Organic Chemistry Portal. Isocyanate synthesis by substitution. [Link]
-
Chemical-Suppliers. 2-chloro-4-isocyanato-1-methyl-benzene | CAS 28479-22-3. [Link]
-
ResearchGate. Challenges and recent advances in bio-based isocyanate production. [Link]
-
Royal Society of Chemistry. Challenges and recent advances in bio-based isocyanate production - Green Chemistry (RSC Publishing). [Link]
Sources
- 1. sdlookchem.com [sdlookchem.com]
- 2. reddit.com [reddit.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. Phosgenation – a unique unit process of industrial importance - Prof Shreerang Joshi | Chemical Industry Digest [chemindigest.com]
- 11. researchgate.net [researchgate.net]
- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Managing the Moisture Sensitivity of 2-Chloro-4-isocyanato-1-methoxybenzene
Welcome to the technical support center for 2-Chloro-4-isocyanato-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on handling this moisture-sensitive reagent. As a substituted aromatic isocyanate, its reactivity is significantly influenced by environmental and procedural factors, primarily the presence of water. This document will equip you with the foundational knowledge and troubleshooting strategies to ensure the success and reproducibility of your experiments.
I. Understanding the Challenge: The Chemistry of Isocyanate Moisture Sensitivity
The isocyanate group (–N=C=O) is highly electrophilic, making it susceptible to reaction with various nucleophiles, most notably water. The reaction of this compound with water proceeds through a well-defined pathway that can significantly impact your desired chemical transformation.
Initially, the isocyanate reacts with water to form an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield a primary amine and carbon dioxide gas. The newly formed amine is nucleophilic and can react with a second molecule of the isocyanate to produce a stable, and often insoluble, disubstituted urea.
This side reaction has several detrimental consequences in a laboratory setting:
-
Reagent Consumption: Two equivalents of the isocyanate are consumed for every mole of water present, leading to a significant reduction in the amount of isocyanate available for your primary reaction.
-
Reduced Yields: The consumption of the starting material directly translates to lower yields of your target molecule.
-
Byproduct Formation: The formation of the insoluble urea byproduct can complicate reaction work-up and product purification.
-
Pressure Buildup: The evolution of carbon dioxide gas can lead to a dangerous increase in pressure within a sealed reaction vessel.
Due to the lack of specific published kinetic data on the hydrolysis of this compound, the following guidance is based on established best practices for handling moisture-sensitive aromatic isocyanates.
II. Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of moisture contamination in my reaction involving this compound?
A1: The most common indicators of water contamination include the formation of a white or off-white precipitate (the diaryl urea byproduct), unexpected gas evolution or foaming (due to carbon dioxide release), and a lower than expected yield of your desired product. In some cases, you may observe inconsistent reaction kinetics or the complete failure of the reaction.[1]
Q2: How should I properly store an opened container of this compound?
A2: Once a container is opened, it is crucial to minimize its exposure to atmospheric moisture. If you have partially used a bottle, the headspace should be purged with a dry, inert gas such as nitrogen or argon before resealing the container tightly.[2] For long-term storage, consider using a desiccator or a glove box with a controlled inert atmosphere. Store the container in a cool, dry, and well-ventilated area away from incompatible materials like alcohols, amines, and strong bases.[1][3]
Q3: Can I use a drying tube to protect my reaction from moisture?
A3: While a drying tube filled with a desiccant like calcium chloride can prevent bulk moisture from entering the reaction vessel, it is not sufficient to exclude atmospheric oxygen and may not be completely effective against ambient humidity, especially in humid environments. For reactions that are highly sensitive to moisture, a positive pressure of an inert gas (nitrogen or argon) vented through an oil bubbler is the recommended method for maintaining an inert atmosphere.[3]
Q4: My this compound appears cloudy or has solidified in the container. Is it still usable?
A4: Cloudiness or the presence of solid precipitates in the isocyanate container are strong indicators of moisture contamination and the formation of insoluble urea byproducts.[2] Using this contaminated reagent will likely lead to poor results. It is recommended to use a fresh, unopened container of the isocyanate for your experiment.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
| Issue | Probable Cause(s) | Troubleshooting Steps & Explanations |
| 1. Formation of a White Precipitate & Low Yield | Moisture Contamination: This is the most likely cause. Water reacts with the isocyanate to form an insoluble urea byproduct. | a. Verify Solvent Anhydrousness: Ensure your solvent is rigorously dried. Use freshly distilled solvent from a suitable drying agent or a commercially available anhydrous solvent stored under an inert atmosphere. For demanding reactions, consider titrating the solvent to determine its water content (e.g., Karl Fischer titration).b. Dry All Reagents: Other reagents, especially hygroscopic ones, can introduce water. Dry them appropriately before addition.c. Oven-Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., 120 °C for several hours) and cooled under a stream of inert gas immediately before use.[3]d. Maintain a Positive Inert Gas Pressure: Use a Schlenk line or a similar setup to maintain a slight positive pressure of dry nitrogen or argon throughout the experiment. |
| 2. Reaction Foaming or Bubbling; Pressure Increase | Significant Water Contamination: The reaction between the isocyanate and water produces carbon dioxide gas, leading to foaming and pressure buildup. | a. Immediate Action: Do not seal the reaction vessel. Ensure it is vented to a fume hood through an oil bubbler to prevent dangerous pressure buildup.[1]b. Identify the Source of Water: This level of gas evolution points to a significant source of moisture. Re-evaluate all potential sources: solvents, reagents, glassware, and the reaction atmosphere.c. Catalyst Consideration: Be aware that some catalysts, particularly tertiary amines and some organometallic compounds, can also catalyze the isocyanate-water reaction. Review your catalyst choice if applicable. |
| 3. Reaction Fails to Initiate or Proceeds Very Slowly | a. Inactive Reagent: The isocyanate may have degraded due to prior moisture exposure.b. Low Reaction Temperature: The activation energy for the desired reaction may not be met.c. Inappropriate Solvent: The solvent may not be suitable for the reaction. | a. Use a Fresh Bottle of Isocyanate: If there is any doubt about the quality of the isocyanate, start with a fresh, unopened container.b. Optimize Reaction Temperature: If the reaction is known to require heating, ensure the temperature is appropriate and stable.c. Solvent Selection: Isocyanates are generally soluble in aprotic solvents like THF, dichloromethane, toluene, and ethyl acetate. Avoid protic solvents like alcohols unless they are intended reactants.[4] |
Troubleshooting Decision Workflow
Caption: Troubleshooting decision tree for isocyanate reactions.
IV. Experimental Protocols
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere
This protocol describes a standard setup using a Schlenk line for running reactions with this compound.
Materials:
-
Schlenk flask and other required glassware
-
Schlenk line with a dual vacuum/inert gas manifold
-
Source of dry nitrogen or argon gas
-
Oil bubbler
-
Heat gun
-
Septa, syringes, and needles
Procedure:
-
Glassware Preparation: Thoroughly clean and oven-dry all glassware at a minimum of 120 °C for at least 4 hours.[3]
-
Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line via flexible tubing.
-
Evacuate-Refill Cycles: Carefully evacuate the air from the flask using the vacuum on the Schlenk line. Be cautious to avoid pulling fine powders into the line.
-
Refill the flask with the inert gas. Repeat this evacuate-refill cycle at least three times to ensure the removal of atmospheric gases.[5]
-
Solvent and Reagent Addition: Add anhydrous solvents and liquid reagents via a syringe through a rubber septum. Solid reagents can be added under a positive flow of inert gas.
-
Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be monitored by the gentle bubbling of the oil bubbler connected to the exhaust of the Schlenk line.[3]
Inert Atmosphere Reaction Setup
Caption: Diagram of a standard Schlenk line setup.
Protocol 2: Solvent Purification (Example: Tetrahydrofuran - THF)
This protocol describes the purification of THF using sodium and benzophenone, a common method for obtaining anhydrous and oxygen-free solvent.
Caution: This procedure involves metallic sodium, which is highly reactive. Perform this procedure with extreme care and appropriate safety measures.
Materials:
-
Still for solvent distillation
-
Sodium metal
-
Benzophenone
-
Anhydrous THF (pre-dried over a less reactive agent if necessary)
Procedure:
-
Initial Setup: Assemble the distillation apparatus and flush it thoroughly with an inert gas.
-
Addition of Drying Agents: To a flask containing pre-dried THF, add small pieces of sodium metal and a small amount of benzophenone.
-
Reflux: Gently heat the mixture to reflux under an inert atmosphere. A deep blue or purple color will develop, indicating the formation of the sodium-benzophenone ketyl radical, which signifies that the solvent is anhydrous and oxygen-free. If the color fades, it indicates the presence of water or oxygen, and more sodium may be needed.
-
Distillation: Once the blue/purple color is stable, distill the solvent directly into the reaction flask or a storage vessel containing activated molecular sieves under an inert atmosphere.
-
Storage: Use the freshly distilled anhydrous solvent immediately or store it under a positive pressure of inert gas.
V. Conclusion
The successful use of this compound in research and development hinges on the meticulous exclusion of moisture. By understanding the fundamental reactivity of the isocyanate group and implementing robust anhydrous techniques, researchers can mitigate side reactions, improve product yields, and ensure the reproducibility of their results. This guide provides a framework for troubleshooting common issues and establishing reliable experimental protocols. Always consult the Safety Data Sheet (SDS) for this compound and adhere to your institution's safety guidelines when handling this and any other chemical reagent.
References
-
ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]
-
Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Managing Isocyanate Reactions. Retrieved from a general understanding of isocyanate chemistry as specific URLs may not be stable.
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 4-Chlorophenyl isocyanate.
-
ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes. Retrieved from [Link]
-
Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link]
-
Reddit. (2010, July 29). Isocyanate Chemistry. Retrieved from [Link]
Sources
Validation & Comparative
A Technical Guide to the Synthetic Utility of 2-Chloro-4-isocyanato-1-methoxybenzene in Comparison to Other Isocyanates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, isocyanates stand as versatile and highly reactive intermediates, pivotal in the construction of a multitude of functional groups, most notably ureas and carbamates. The reactivity of the isocyanate moiety is exquisitely sensitive to the electronic and steric nature of its substituents, allowing for a tunable reactivity profile. This guide provides an in-depth comparison of 2-Chloro-4-isocyanato-1-methoxybenzene with other commonly employed isocyanates, offering insights into its unique reactivity and applications, supported by experimental data and detailed protocols.
The Isocyanate Functional Group: A Primer on Reactivity
The isocyanate group (-N=C=O) is characterized by a highly electrophilic central carbon atom, making it susceptible to nucleophilic attack. The general mechanism for the reaction of an isocyanate with a nucleophile, such as an amine or an alcohol, involves the attack of the nucleophile on the carbonyl carbon, followed by proton transfer to the nitrogen atom.
The reactivity of aromatic isocyanates is significantly influenced by the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the isocyanate carbon, thereby increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and slow down the reaction.[1][2]
This compound presents an interesting case with both an electron-withdrawing chloro group and an electron-donating methoxy group. The chloro group, through its inductive effect (-I), deactivates the ring and enhances the reactivity of the isocyanate. The methoxy group, via its resonance effect (+M), donates electron density to the ring, which would typically decrease reactivity. The overall reactivity of this molecule is a result of the interplay between these opposing electronic effects.
Comparative Analysis of Isocyanate Reactivity
To contextualize the reactivity of this compound, we will compare it with several standard aromatic isocyanates: Phenyl Isocyanate, 4-Chlorophenyl Isocyanate, 4-Methoxyphenyl Isocyanate, and 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate.
| Isocyanate | Structure | Key Features | Expected Reactivity Rank (vs. Phenyl Isocyanate) |
| This compound | Contains both an EWG (Cl) and an EDG (OCH₃). The ortho-chloro group provides steric hindrance. | Moderate | |
| Phenyl Isocyanate | Unsubstituted aromatic isocyanate, serving as a baseline. | Baseline | |
| 4-Chlorophenyl Isocyanate | Contains a strong EWG (Cl) in the para position, increasing reactivity. | High | |
| 4-Methoxyphenyl Isocyanate | Contains a strong EDG (OCH₃) in the para position, decreasing reactivity. | Low | |
| 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate | Contains two strong EWGs (Cl and CF₃), leading to very high reactivity.[3] | Very High |
The expected reactivity is a qualitative assessment based on the electronic properties of the substituents. Quantitative comparisons often rely on kinetic studies, such as those that generate Hammett plots, which correlate reaction rates with substituent constants (σ).[4][5] For the reaction of substituted phenyl isocyanates, a positive slope (ρ) in the Hammett plot indicates that electron-withdrawing groups accelerate the reaction.[4][5]
Applications in Synthesis: Ureas and Carbamates
The primary application of isocyanates in synthetic chemistry is the formation of ureas and carbamates, which are key structural motifs in many pharmaceuticals, agrochemicals, and materials.[6]
Urea Synthesis
The reaction between an isocyanate and a primary or secondary amine is typically a rapid and high-yielding process for the synthesis of unsymmetrical ureas.[7]
Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-3-phenylurea
This protocol provides a general method for the synthesis of a diaryl urea.
Materials:
-
4-Chloroaniline (1.0 eq)
-
Phenyl Isocyanate (1.0 eq)
-
Toluene (or other suitable aprotic solvent like DCM or THF)
Procedure:
-
Dissolve 4-chloroaniline in toluene in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add phenyl isocyanate to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The product often precipitates out of the solution upon formation. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 1-(4-chlorophenyl)-3-phenylurea.
This straightforward procedure can be adapted for other isocyanates and amines, with adjustments to reaction time and purification methods as needed.
Carbamate Synthesis
The reaction of isocyanates with alcohols to form carbamates is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine (e.g., triethylamine) or an organometallic compound (e.g., dibutyltin dilaurate), especially with less reactive alcohols.[8]
Experimental Protocol: Synthesis of Ethyl N-(4-methoxyphenyl)carbamate
This protocol illustrates a typical procedure for carbamate synthesis.
Materials:
-
4-Methoxyphenyl Isocyanate (1.0 eq)
-
Ethanol (excess, can be used as solvent)
-
Triethylamine (catalytic amount, e.g., 0.1 eq)
-
Dichloromethane (DCM) as an optional co-solvent
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenyl isocyanate in a mixture of ethanol and DCM.
-
Add a catalytic amount of triethylamine to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the isocyanate peak around 2250-2275 cm⁻¹).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure ethyl N-(4-methoxyphenyl)carbamate.
Industrial Application: The Case of Sorafenib
A prominent example of the use of a highly substituted phenyl isocyanate in drug synthesis is the production of the anticancer drug Sorafenib.[3][9] The key step in the synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a substituted aminophenol to form a diaryl urea linkage.[9] The presence of the two strong electron-withdrawing groups (chloro and trifluoromethyl) on the isocyanate makes it highly reactive, facilitating an efficient coupling reaction.[3]
Conclusion
This compound occupies a unique position in the spectrum of isocyanate reactivity due to its combination of electron-withdrawing and electron-donating substituents. While the chloro group enhances reactivity through induction, the methoxy group tempers it through resonance. This balanced electronic profile, coupled with potential steric effects from the ortho-chloro group, makes it a valuable reagent for syntheses requiring moderate reactivity.
In comparison, isocyanates with purely electron-withdrawing substituents, such as 4-chlorophenyl isocyanate and 4-chloro-3-(trifluoromethyl)phenyl isocyanate, exhibit significantly higher reactivity, making them ideal for reactions with less nucleophilic partners or when rapid reaction rates are desired. Conversely, isocyanates with electron-donating groups, like 4-methoxyphenyl isocyanate, are less reactive and may require more forcing conditions or potent catalysts.
The choice of isocyanate in a synthetic route is a critical decision that can significantly impact reaction efficiency, selectivity, and the need for catalysts. Understanding the interplay of electronic and steric effects, as exemplified by the comparison of this compound with other isocyanates, empowers researchers to make informed decisions in the design and execution of their synthetic strategies.
References
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-
Isocyanate Reactions, Poliuretanos. [Link]
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4-Chloro-3-(trifluoromethyl)phenyl isocyanate, Sorafenib intermediate, LookChem. [Link]
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Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium, OSTI.GOV. [Link]
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Kinetics and mechanism of urethane reactions: Phenyl isocyanate–alcohol systems, OiPub. [Link]
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Introduction to Polyurethane Chemistry, ACS Publications. [Link]
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3,4-Dichlorophenyl isocyanate, PubChem. [Link]
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KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS, ResearchGate. [Link]
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The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism, ACS Publications. [Link]
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Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate, NASA Technical Reports Server. [Link]
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Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies, PubMed Central. [Link]
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Initial reaction rate constants (k) for urethane formation in the presence of the stud, ResearchGate. [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds, Organic Syntheses. [Link]
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of the reaction between, AUB ScholarWorks. [Link]
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Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions, PubMed Central. [Link]
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ethyl n-methylcarbamate, Organic Syntheses. [Link]
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Problem Set #3 – Solutions Q1, 3, 5, 7, University of Calgary. [Link]
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Urea, phenyl-, and, Organic Syntheses. [Link]
- Preparation method of 1-(2-chloro-4-pyridyl)
- US5925762A - Practical synthesis of urea derivatives, Google P
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A Publication of Reliable Methods for the Preparation of Organic Compounds, Organic Syntheses. [Link]
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Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents, ResearchGate. [Link]
-
2-Chloro-4-isocyano-1-methoxybenzene - High purity | EN, Georganics. [Link]
-
Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate, University of Michigan. [Link]
-
Applications of Hammett Equation: Substituent and Reaction Constants, University of Calgary. [Link]
-
Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate, NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry, PubMed Central. [Link]
-
Convenient synthesis of carbamates, S-alkyl thiocarbamates, and N,N0-disubstituted urea, CONICET. [Link]
- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives, Google P
-
The Reaction of Amides with Isocyanates. II. N-Substituted Amides, ResearchGate. [Link]
-
26.6: Correlations of Structure with Reactivity of Aromatic Compounds, Chemistry LibreTexts. [Link]
-
Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety, PubMed Central. [Link]
-
Process for preparing organic isocyanates, European Patent Office. [Link]
- CN102372652A - Method for preparing N-substituted ethyl carbamate, Google P
-
1 The Hammett cp relationship, Cambridge University Press. [Link]
-
Production of isocyanate compounds, European Patent Office. [Link]
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A Comparative Guide to the Reaction Products of 2-Chloro-4-isocyanato-1-methoxybenzene for Researchers in Drug Development
This guide provides an in-depth technical analysis of the reaction products of 2-chloro-4-isocyanato-1-methoxybenzene, a versatile reagent in the synthesis of novel molecular entities for drug discovery and development. We will explore its reactivity with common nucleophiles, present detailed experimental protocols for the synthesis of its urea and carbamate derivatives, and compare its performance with alternative reagents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both practical guidance and a deeper understanding of the underlying chemical principles.
Introduction to the Reactivity of this compound
This compound is an aromatic isocyanate containing an electron-donating methoxy group and an electron-withdrawing chloro group. This substitution pattern influences the electrophilicity of the isocyanate carbon, making it a reactive building block for the formation of ureas and carbamates through reactions with amines and alcohols, respectively. The general reaction schemes are depicted below:
-
Urea Formation: The reaction with primary or secondary amines yields N,N'-disubstituted ureas.
-
Carbamate Formation: The reaction with alcohols or phenols results in the formation of carbamates.
The presence of the chloro and methoxy substituents on the phenyl ring can modulate the biological activity and pharmacokinetic properties of the resulting derivatives, making this reagent particularly interesting for medicinal chemistry applications.
Characterization of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₂ | |
| Molecular Weight | 183.59 g/mol | |
| Appearance | White to off-white solid | Typical for similar compounds |
| Key IR Peaks (predicted) | ~2270 cm⁻¹ (N=C=O stretch) | [1] |
Synthesis and Characterization of N-(2-chloro-4-methoxyphenyl) Urea Derivatives
The synthesis of ureas from this compound is a straightforward and high-yielding reaction. The general procedure involves the dropwise addition of the isocyanate to a solution of the desired amine in an anhydrous aprotic solvent.
Experimental Protocol: General Synthesis of N-(2-chloro-4-methoxyphenyl)-N'-alkyl/aryl Ureas
Caption: General workflow for the synthesis of ureas.
Materials:
-
This compound
-
Primary or secondary amine (aliphatic or aromatic)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the isocyanate solution to the amine solution dropwise at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within 1-4 hours), the urea product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization Data for a Representative Urea Derivative: 1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea[2]
| Analysis | Key Findings |
| ¹H NMR (DMSO-d₆) | Singlets for the two N-H protons of the urea group are expected between δ 9.0 and 9.5 ppm. The methoxy group protons will appear as a singlet around δ 3.7 ppm. Aromatic protons will be observed in the range of δ 6.5-8.5 ppm. |
| ¹³C NMR (DMSO-d₆) | The urea carbonyl carbon typically resonates around δ 150-155 ppm. The methoxy carbon will be observed around δ 55 ppm. Aromatic carbons will appear in the δ 110-160 ppm region. |
| FTIR (cm⁻¹) | A strong absorption band for the urea C=O stretching vibration is expected around 1640-1660 cm⁻¹. N-H stretching vibrations will appear in the range of 3200-3400 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product should be observed. |
Synthesis and Characterization of O-(2-chloro-4-methoxyphenyl) Carbamate Derivatives
The reaction of this compound with alcohols or phenols provides a straightforward route to carbamate derivatives. The reaction can often be performed under mild conditions, sometimes requiring a catalyst for less reactive alcohols.
Experimental Protocol: General Synthesis of O-alkyl/aryl (2-chloro-4-methoxyphenyl)carbamates
Caption: General workflow for the synthesis of carbamates.
Materials:
-
This compound
-
Alcohol or phenol
-
Anhydrous toluene or THF
-
Optional: Dibutyltin dilaurate (DBTDL) or other suitable catalyst
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
In a dry round-bottom flask, dissolve the alcohol or phenol (1.0 equivalent) in anhydrous toluene or THF.
-
Add a catalytic amount of DBTDL if required (for less reactive alcohols).
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the alcohol solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux if necessary. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization Data for a Representative Carbamate Derivative
The following table provides expected characterization data for a generic O-alkyl (2-chloro-4-methoxyphenyl)carbamate, based on literature for similar compounds.[3][4]
| Analysis | Expected Key Findings |
| ¹H NMR | The N-H proton of the carbamate group will appear as a singlet or broad singlet. The chemical shift of the protons on the alkyl/aryl group will be indicative of the specific alcohol/phenol used. The methoxy protons will be a singlet around δ 3.8 ppm. |
| ¹³C NMR | The carbamate carbonyl carbon is expected to resonate in the range of δ 150-155 ppm. |
| FTIR (cm⁻¹) | A strong C=O stretching vibration for the carbamate group will be observed around 1680-1730 cm⁻¹. An N-H stretching band will be present around 3300-3400 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak [M+H]⁺ corresponding to the product. |
Comparison with Alternative Reagents
While this compound is a valuable reagent, several alternatives exist for the synthesis of ureas and carbamates. The choice of reagent often depends on factors such as substrate scope, reaction conditions, and safety considerations.
| Reagent/Method | Advantages | Disadvantages |
| Other Aryl Isocyanates (e.g., Phenyl Isocyanate) | Readily available, well-established reactivity. | Lacks the specific substitution pattern of the title compound, which may be crucial for desired biological activity. |
| Triphosgene/Phosgene | Highly reactive, can be used with a wide range of amines and alcohols. | Extremely toxic and hazardous, requires special handling procedures.[2] |
| Carbonyl diimidazole (CDI) | Safer alternative to phosgene, good for forming symmetrical and unsymmetrical ureas. | Can be less reactive than isocyanates, may require heating.[5] |
| Chloroformates | Readily available, react with amines to form carbamates. | Can be lachrymatory and corrosive. |
| In situ generation of isocyanates | Avoids the handling and storage of potentially hazardous isocyanates. | May involve multi-step procedures and require optimization.[2] |
Safety and Handling of this compound
Isocyanates are known respiratory and skin sensitizers and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6][7][8]
Recommended PPE:
-
Nitrile gloves
-
Safety goggles
-
Lab coat
-
Respiratory protection may be necessary depending on the scale of the reaction and ventilation.
Handling Precautions:
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as amines and alcohols.
-
In case of a spill, absorb with an inert material and dispose of as hazardous waste.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a diverse range of urea and carbamate derivatives. Its unique substitution pattern offers opportunities for fine-tuning the properties of target molecules in drug discovery. The synthetic protocols outlined in this guide are robust and can be adapted for various substrates. By understanding the reactivity, proper handling procedures, and available alternatives, researchers can effectively and safely utilize this reagent to advance their research and development efforts.
References
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1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. Available at: [Link]
-
Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
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Supporting Information For Efficient Preparation of Carbamates by Rh-Catalysed Oxidative Carbonylation: Unveiling the Role of th. The Royal Society of Chemistry. Available at: [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Available at: [Link]
-
Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. The Royal Society of Chemistry. Available at: [Link]
- Synthesis of carbamate compounds. Google Patents.
- Process for the N-alkylation of urea. Google Patents.
-
The Acclaim Carbamate Column—A Superior Solution. cromlab-instruments.es. Available at: [Link]
-
1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). ResearchGate. Available at: [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. Available at: [Link]
-
Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. ResearchGate. Available at: [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Publications. Available at: [Link]
-
N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available at: [Link]
-
CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. National Center for Biotechnology Information. Available at: [Link]
-
Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. NIST WebBook. Available at: [Link]
-
Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available at: [Link]
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. Available at: [Link]
-
Carbamate‐Functionalized NLOphores via a Formal [2+2] Cycloaddition‐Retroelectrocyclization Strategy. National Center for Biotechnology Information. Available at: [Link]
-
Convenient Synthesis of N-alkyl-3,1-Benzoxazin-2-ones from Carbamate Protected Anthranil Aldehydes and Ketones via One-step Alkylation/Alkoxy Rearrangement. ResearchGate. Available at: [Link]
-
Mass Spectrometric Characterization of N,N-bis(2,4,6-Trichlorophenyl) urea. DTIC. Available at: [Link]
-
A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. Arkivoc. Available at: [Link]
-
Revealing CSA Tensors and Hydrogen Bonding in Methoxycarbonyl Urea: A combined 13C, 15N and 13C14N2 Dipolar Chemical Shift NMR a. Available at: [Link]
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Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Center for Biotechnology Information. Available at: [Link]
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Characterization of alkyl carbon in forest soils by CPMAS 13C NMR spectroscopy and dipolar dephasing. USGS Publications Warehouse. Available at: [Link]
-
Safety Data Sheet: Methoxybenzene. Carl ROTH. Available at: [Link]
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(Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide. MDPI. Available at: [Link]
-
N-{2-chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N'-(5-methyl-3-isoxazolyl)urea methanesulfonate. PubChem. Available at: [Link]
-
1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... ResearchGate. Available at: [Link]
-
Urea, (4-methoxyphenyl)-. SIELC Technologies. Available at: [Link]
-
N-(1-adamantyl)-N'-(5-chloro-2,4-dimethoxyphenyl)urea - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
2-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of 2-Chloro-4-isocyanato-1-methoxybenzene Derivatives
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 2-Chloro-4-isocyanato-1-methoxybenzene serves as a valuable scaffold in medicinal chemistry due to its unique combination of reactive and modifiable functional groups. The isocyanate group is a versatile handle for forming urea, urethane, and amide linkages, while the substituted methoxybenzene (anisole) ring provides a platform for further functionalization. However, the synthesis of derivatives from this parent molecule can often lead to a mixture of regioisomers or unexpected side products. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical cornerstone for ensuring efficacy, safety, and reproducibility in the drug development pipeline.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the utility of various analytical methods, grounded in authoritative references.
The Analytical Gauntlet: A Multi-Pronged Strategy for Unambiguous Structure Determination
A single analytical technique is rarely sufficient to provide the complete structural picture of a novel compound. A robust and trustworthy characterization relies on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the puzzle, and together they form a self-validating system. Our recommended workflow prioritizes a tiered approach, starting with rapid, high-level assessments and progressing to definitive, high-resolution analysis.
Caption: A multi-technique workflow for structural confirmation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy is an invaluable first-pass technique. Its speed and simplicity provide a quick confirmation of the presence or absence of key functional groups, particularly the highly characteristic isocyanate (N=C=O) group. The asymmetric stretch of the isocyanate group appears in a relatively "quiet" region of the spectrum, making it an excellent diagnostic peak.[1][2]
Trustworthiness: The presence of a strong, sharp absorbance band between 2240 and 2280 cm⁻¹ is a highly reliable indicator of the isocyanate group.[1] Its absence would immediately signal a failed reaction or the presence of a side product where the isocyanate has reacted (e.g., hydrolysis to an amine).
Key IR Absorbances for this compound Derivatives
| Functional Group | Expected Absorbance Range (cm⁻¹) | Intensity | Notes |
| Isocyanate (–N=C=O) | 2240 - 2280 | Strong, Sharp | A key diagnostic peak. Its intensity is proportional to concentration.[3] |
| Aromatic C=C | 1450 - 1600 | Medium to Weak | Multiple bands are expected, confirming the benzene ring. |
| C–O Stretch (Aryl Ether) | 1230 - 1270 (asymmetric) & 1020 - 1075 (symmetric) | Strong | Characteristic of the methoxy group on the aromatic ring. |
| C–Cl Stretch | 700 - 850 | Medium to Strong | Confirms the presence of the chlorine substituent. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid derivative or a single drop of a liquid derivative directly onto the ATR crystal.
-
Background Scan: With a clean ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply the sample to the crystal, ensure good contact using the pressure arm, and acquire the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: MS provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a definitive signature.
Trustworthiness: Observing the correct molecular ion (M⁺) or pseudomolecular ion (e.g., [M+H]⁺, [M+Na]⁺) with the characteristic isotopic pattern for a chlorine-containing compound provides very strong evidence for the proposed structure. This data is self-validating when it aligns perfectly with the molecular formula derived from other techniques.
Caption: Key structural features for confirmation.
Expected Mass Spectrum Data
For the parent compound, C₈H₆ClNO₂, the monoisotopic mass is 183.0087 Da.[4] A derivative will have a correspondingly higher mass.
-
Molecular Ion (M⁺): Will appear as a pair of peaks separated by ~2 Da.
-
The peak at m/z corresponding to the ³⁵Cl isotope will be the base peak of the pair.
-
The peak at m/z+2 corresponding to the ³⁷Cl isotope will have roughly one-third the intensity.
-
-
Fragmentation: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can provide valuable fragmentation patterns that help piece the structure together.[5][6]
Experimental Protocol: Direct Infusion Electrospray Ionization (ESI) HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the isotopic pattern to confirm the presence of one chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: While IR and MS confirm functional groups and molecular weight, NMR spectroscopy reveals the carbon-hydrogen framework and the precise connectivity of the atoms. For substituted benzene rings, ¹H NMR is particularly powerful for determining the substitution pattern through the analysis of chemical shifts, coupling constants (J-values), and integration. ¹³C NMR complements this by showing all unique carbon environments.
Trustworthiness: The combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) provides a self-consistent and definitive map of the molecule's structure. The data allows for the direct assignment of each proton and carbon, leaving little room for ambiguity.
Expected ¹H NMR Spectral Features (in CDCl₃)
For the parent this compound, we would predict:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| -OCH₃ | ~3.8 - 3.9 | Singlet | N/A | 3H | Methoxy protons |
| H-5 | ~6.9 - 7.0 | Doublet of doublets | J ≈ 8.8, 2.5 | 1H | Aromatic proton ortho to -OCH₃, meta to -NCO |
| H-6 | ~7.0 - 7.1 | Doublet | J ≈ 8.8 | 1H | Aromatic proton meta to -OCH₃, ortho to -Cl |
| H-3 | ~7.1 - 7.2 | Doublet | J ≈ 2.5 | 1H | Aromatic proton meta to -OCH₃, ortho to -NCO |
Note: These are predicted values. The actual spectrum of a derivative will be influenced by the newly added substituent. The electron-donating methoxy group shifts ortho and para protons upfield, while the electron-withdrawing chloro and isocyanato groups shift them downfield.[7]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be locked, tuned, and shimmed to ensure high resolution.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended for better resolution of multiplets.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Integrate the peaks and analyze the chemical shifts and coupling patterns to assign the structure.
Comparative Analysis of Core Techniques
| Technique | Information Provided | Strengths | Limitations |
| IR Spectroscopy | Functional groups | Fast, inexpensive, excellent for specific functional groups like -NCO.[1][2] | Provides limited information on overall connectivity; not ideal for distinguishing isomers. |
| Mass Spectrometry | Molecular weight & elemental formula | High sensitivity, provides exact mass and isotopic information.[8][9] | Does not provide information on atom connectivity; isomers often indistinguishable. |
| NMR Spectroscopy | Complete C-H framework & connectivity | Provides the most detailed structural information; definitive for isomer identification.[10][11] | Slower, requires more sample, more expensive instrumentation. |
| X-ray Crystallography | Absolute 3D structure in solid state | Unambiguous, "gold standard" for structural proof. | Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution-state. |
Conclusion
The structural confirmation of novel derivatives of this compound is a critical process that demands a rigorous, multi-faceted analytical approach. By systematically employing IR spectroscopy for functional group analysis, mass spectrometry for molecular weight and formula determination, and NMR spectroscopy for definitive connectivity mapping, researchers can build a self-validating and unassailable case for their proposed structure. This methodical workflow not only ensures scientific integrity but also accelerates the drug development process by providing a solid foundation of chemical certainty.
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- Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
- An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin.CDC Stacks.
- Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry.
- Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different M
- Quality Control of Isocyan
- IR Spectrometry - Polyurethanes science, technology, markets, and trends.ScienceDirect.
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- Analysis of chlorinated compounds...in fuel oil by headspace GC-MS.Longdom Publishing.
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A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Chloro-4-isocyanato-1-methoxybenzene
This guide provides a comparative analysis of the potential biological activities of compounds derived from the versatile chemical intermediate, 2-Chloro-4-isocyanato-1-methoxybenzene. Designed for researchers, scientists, and drug development professionals, this document explores the synthesis, mechanisms of action, and comparative performance of two major classes of compounds accessible from this starting material: diaryl ureas and carbamates. We will delve into their potential as anticancer and antimicrobial agents, supported by experimental data from analogous compounds reported in the literature.
Introduction: The Potential of this compound in Medicinal Chemistry
This compound is a valuable starting material in organic synthesis due to its reactive isocyanate group and substituted aromatic ring. The chloro and methoxy substituents on the benzene ring can influence the electronic and steric properties of the final compounds, potentially modulating their biological activity and pharmacokinetic profiles. The isocyanate functionality serves as a key building block for the synthesis of ureas and carbamates, two classes of compounds with a rich history in drug discovery.[1]
The urea moiety, in particular, is a privileged scaffold in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets such as protein kinases.[2][3] This has led to the development of numerous urea-based drugs, most notably in the field of oncology.[2] Carbamates also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][4] This guide will explore the synthesis of these two classes of compounds from this compound and compare their potential biological activities based on existing research on structurally related molecules.
Diaryl Ureas: Potent Kinase Inhibitors for Cancer Therapy
The reaction of an isocyanate with a primary or secondary amine is a robust and efficient method for the synthesis of urea derivatives.[5][6] By reacting this compound with various aromatic amines, a library of novel diaryl ureas can be generated. Many diaryl urea derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[2][5]
Mechanism of Action: Targeting Oncogenic Signaling Pathways
Diaryl ureas often target serine-threonine or tyrosine kinases involved in cancer cell proliferation and angiogenesis.[3] A prominent example is Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[6][7] Sorafenib inhibits the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation, and also targets receptor tyrosine kinases like VEGFR and PDGFR that are involved in angiogenesis.[5][7] The urea moiety in these inhibitors typically forms key hydrogen bonds within the ATP-binding pocket of the target kinase, contributing to their high affinity and inhibitory activity.[2]
Workflow for Synthesis and Evaluation of Diaryl Urea Derivatives
Caption: Workflow for the synthesis and biological evaluation of diaryl urea derivatives.
Comparative Performance Data
While specific data for derivatives of this compound is not available, we can draw comparisons from studies on other diaryl ureas. The following table summarizes the in vitro anticancer activity of several diaryl urea derivatives against various cancer cell lines, with Sorafenib as a benchmark.
| Compound Reference | Target Cell Line | IC50 (µM) | Reference |
| Sorafenib | A549 (Lung) | 3.9 | [8] |
| MDA-MB-231 (Breast) | 4.5 | [8] | |
| Compound 1b | A549 (Lung) | 1.8 | [8] |
| Compound 1d | A549 (Lung) | 2.1 | [8] |
| Compound 1f | MDA-MB-231 (Breast) | 3.2 | [8] |
| Compound 1i | MDA-MB-231 (Breast) | 2.7 | [8] |
| Compound 3c | Huh-7 (Liver) | Potent Inhibition at 50 µM | [9] |
Note: The compounds listed are structurally related diaryl ureas, not direct derivatives of this compound.
The data indicates that novel diaryl ureas can exhibit potent antiproliferative activity, in some cases exceeding that of the established drug Sorafenib.[8] This highlights the potential for discovering highly active anticancer agents through the synthesis and screening of new diaryl urea libraries.
Carbamates: Exploring Antimicrobial and Anticancer Potential
The reaction of this compound with alcohols or phenols provides a straightforward route to carbamate derivatives.[10] Carbamates are another class of compounds with diverse biological activities, including use as antimicrobial and anticancer agents.[1][11]
Mechanism of Action
The biological activity of carbamates can vary widely depending on their overall structure. As anticancer agents, they can act through various mechanisms, including the inhibition of enzymes involved in cell proliferation and survival.[1] In the context of antimicrobial activity, carbamates can interfere with essential cellular processes in bacteria and fungi.[1][11]
General Synthetic Pathway for Carbamates
Caption: General synthesis of carbamates from an isocyanate and an alcohol/phenol.
Comparative Performance Data
The following table presents antimicrobial activity data for a series of synthesized carbamate derivatives, demonstrating their potential as antibacterial and antifungal agents.
| Compound Reference | Target Organism | Zone of Inhibition (mm) | Reference |
| Carbamate 5a | E. coli | 12 | [1] |
| V. cholerae | 14 | [1] | |
| Carbamate 5b | E. coli | 13 | [1] |
| V. cholerae | 15 | [1] | |
| Carbamate 5c | E. coli | 11 | [1] |
| V. cholerae | 13 | [1] |
Note: The compounds listed are naphthofuran-based carbamates and are presented to illustrate the potential antimicrobial activity of this class of compounds.
These results show that carbamates can exhibit significant antimicrobial activity, suggesting that novel carbamates derived from this compound could be promising candidates for the development of new anti-infective agents.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Diaryl Ureas
-
Dissolve the desired aromatic amine (1.0 eq) in a suitable anhydrous solvent (e.g., acetone, THF) under an inert atmosphere (e.g., nitrogen, argon).
-
To this stirred solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product often precipitates from the solution. Collect the solid by filtration.
-
Wash the collected solid with a small amount of cold solvent and dry under vacuum to yield the pure diaryl urea derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).[5]
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds and a positive control (e.g., Sorafenib) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]
Conclusion
This compound is a promising starting material for the synthesis of biologically active compounds, particularly diaryl ureas and carbamates. Based on the extensive literature on analogous structures, diaryl urea derivatives are strong candidates for development as anticancer agents, likely acting as kinase inhibitors. Carbamates derived from this precursor also warrant investigation for their potential antimicrobial and anticancer activities. The comparative data presented in this guide, drawn from closely related compounds, underscores the potential for discovering novel and potent therapeutic agents. Further synthesis and biological evaluation of compounds derived from this compound are highly encouraged to fully explore their therapeutic potential.
References
- Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. (2025). Preprints.org.
- Sun, M., Wu, X., Chen, J., Cai, J., Cao, M., & Ji, M. (2010). Design, Synthesis, and in Vitro Antitumor Evaluation of Novel Diaryl Ureas Derivatives. European Journal of Medicinal Chemistry, 45(6), 2299-306.
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Oriental Journal of Chemistry, 27(3), 935-942.
- Ghosh, A. K., & Brindisi, M. (2020). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 8, 613.
- Daryasafar, A., Mohammadi-Far, M., & Zarghi, A. (2016). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 11(5), 369–376.
- Ferreira, R. J., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. Molecules, 27(19), 6529.
- Design, Synthesis, Characterization of New Carbamates of 4-Nitrophenylchloroformate and Their Antimicrobial and Antioxidant Activities: an In Vitro and In Silico Approach. (2021).
- Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research, 5(4), 47-51.
- Ferreira, R. J., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. ULisboa Research Portal.
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- Diarylureas as Antitumor Agents. (2021). MDPI.
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Carbamate. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link].
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- Protein kinase inhibitors from the urea class. (2004).
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A Comparative Guide to Kinase Inhibitors Derived from 2-Chloro-4-isocyanato-1-methoxybenzene
For researchers, scientists, and drug development professionals, the journey from a chemical precursor to a clinically effective inhibitor is one of meticulous design, synthesis, and rigorous evaluation. This guide provides an in-depth technical comparison of prominent kinase inhibitors derived from the common chemical starting material, 2-Chloro-4-isocyanato-1-methoxybenzene. We will delve into the performance of the flagship compound, Sorafenib, its close analogue Regorafenib, and other key derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Diarylurea Scaffold and its Progenitor
This compound, also known as 3-chloro-4-methoxyphenyl isocyanate, serves as a critical building block in the synthesis of a class of potent multi-kinase inhibitors characterized by a diarylurea pharmacophore. This functional group is adept at forming crucial hydrogen bonds within the ATP-binding pockets of various kinases, leading to the inhibition of their catalytic activity.[1] The most notable inhibitors synthesized from this precursor are Sorafenib and Regorafenib, both of which have garnered significant attention in oncology for their dual action against tumor cell proliferation and angiogenesis.[2][3]
This guide will compare these inhibitors based on their target specificity, potency, and cellular effects, providing a comprehensive resource for selecting and evaluating these compounds in a research setting.
Sorafenib: The Archetype Multi-Kinase Inhibitor
Sorafenib (Nexavar®) is an oral multi-kinase inhibitor that has become a standard of care for advanced renal cell carcinoma and hepatocellular carcinoma.[1] Its therapeutic efficacy stems from its ability to simultaneously target two critical cancer-promoting signaling pathways: the RAF/MEK/ERK pathway, which governs cell proliferation, and the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, a key driver of angiogenesis.[1][2]
Mechanism of Action
Sorafenib's diarylurea structure enables it to bind to the ATP-binding site of both serine/threonine and receptor tyrosine kinases. By inhibiting Raf-1, wild-type B-Raf, and the oncogenic B-RafV600E mutant, Sorafenib effectively shuts down the MAPK signaling cascade, leading to an arrest in tumor cell proliferation.[4] Concurrently, its inhibition of VEGFR-2, VEGFR-3, and Platelet-Derived Growth Factor Receptor (PDGFR)-β disrupts the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2]
Regorafenib: A Close and Potent Analogue
Regorafenib (Stivarga®) is a structural analogue of Sorafenib, with the key difference being the addition of a fluorine atom to the central phenyl ring.[3] This seemingly minor modification results in a distinct, albeit overlapping, kinase inhibition profile. Approved for metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma, Regorafenib is also an oral multi-kinase inhibitor targeting angiogenic, stromal, and oncogenic receptor tyrosine kinases.
Comparative Potency
Direct comparative studies highlight the nuanced differences in potency between Sorafenib and Regorafenib. While both inhibit a similar spectrum of kinases, their half-maximal inhibitory concentrations (IC50) vary. For instance, in a study on malignant meningioma cells, the IC50 for Regorafenib was determined to be 15 µM, whereas for Sorafenib it was between 7.5 and 15 µM, suggesting comparable antiproliferative activity in this cell line.[3] However, in biochemical assays, Regorafenib often demonstrates greater potency against specific targets.
Other Sorafenib Analogues: Exploring the Chemical Space
The foundational structure of Sorafenib has inspired the development of numerous analogues aimed at improving potency, selectivity, and pharmacokinetic properties. These modifications often focus on the N-methylpicolinamide group, the central urea moiety, or the terminal phenyl ring.[5][6]
-
Chalcone Derivatives: Replacing the urea group with a chalcone moiety has yielded compounds with improved cytotoxic activity against several cancer cell lines.[1]
-
Sulfonylurea Derivatives: The introduction of a sulfonylurea unit in place of the urea group has also been explored, resulting in analogues with moderate cytotoxic activity.[1]
-
Pyrazine Analogues: Modifications involving the replacement of the pyridine ring with a pyrazine ring have also been investigated to explore the structure-activity relationship.[7]
Comparative Performance: Experimental Data
The following tables summarize the inhibitory activities of Sorafenib, Regorafenib, and selected analogues against key kinases and cancer cell lines. It is important to note that IC50 values can vary between different studies and experimental conditions.
Table 1: In Vitro Kinase Inhibition Profile
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| Sorafenib | Raf-1 | 6 | [4] |
| B-Raf | 22 | [4] | |
| B-Raf (V600E) | 38 | [8] | |
| VEGFR-2 | 90 | [4] | |
| VEGFR-3 | 20 | [8] | |
| PDGFR-β | 57 | [8] | |
| c-Kit | 68 | [8] | |
| Regorafenib | Raf-1 | 2.5 | [5] |
| B-Raf | 28 | [5] | |
| B-Raf (V600E) | 19 | [5] | |
| VEGFR-1 | 13 | [5] | |
| VEGFR-2 | 4.2 | [5] | |
| VEGFR-3 | 46 | [5] | |
| PDGFR-β | 22 | [5] | |
| c-Kit | 7 | [5] | |
| RET | 1.5 | [5] | |
| TIE-2 | 311 | [5] |
Table 2: In Vitro Antiproliferative Activity (IC50)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Sorafenib | IOMM-Lee | Meningioma | 7.5 - 15 | [3] |
| HepG2 | Hepatocellular Carcinoma | ~6 (at 48h) | [9] | |
| Regorafenib | IOMM-Lee | Meningioma | 15 | [3] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 4.1 | [10] | |
| Sorafenib Analogue (4c) | HepG2 | Hepatocellular Carcinoma | 21.12 µg/mL | [11] |
| Sorafenib Analogue (4b) | HepG2 | Hepatocellular Carcinoma | More potent than Sorafenib | [12] |
Experimental Methodologies
To ensure the reliability and reproducibility of the data presented, this section details the standard protocols for the key assays used to evaluate these inhibitors.
In Vitro Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed) and, consequently, weaker inhibition.
Step-by-Step Protocol:
-
Prepare 1x Kinase Buffer: Dilute a 5x kinase buffer stock solution with nuclease-free water.
-
Prepare Master Mix: For each reaction, combine the 1x kinase buffer, ATP solution, and the appropriate kinase substrate (e.g., a generic tyrosine kinase substrate for VEGFR-2).
-
Plate Setup:
-
Dispense the master mix into the wells of a solid white 96-well plate.
-
Add the serially diluted inhibitor to the "Test Inhibitor" wells.
-
Add kinase buffer with the same vehicle concentration (e.g., DMSO) to the "Positive Control" (100% kinase activity) and "Blank" (no enzyme) wells.
-
-
Enzyme Addition: Add the recombinant kinase (e.g., VEGFR-2) to the "Test Inhibitor" and "Positive Control" wells. Add an equal volume of 1x kinase buffer to the "Blank" wells.
-
Kinase Reaction: Gently mix the plate and incubate at 30°C for a specified time (e.g., 45 minutes).
-
Signal Generation:
-
Add a reagent like ADP-Glo™ to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Add a kinase detection reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive and blank controls. Determine the IC50 value from the resulting dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.[11]
Discussion and Conclusion
The inhibitors derived from this compound, particularly Sorafenib and Regorafenib, represent a significant class of anti-cancer agents. Their multi-targeted approach, inhibiting both cell proliferation and angiogenesis, provides a robust mechanism for combating tumor growth.
-
Sorafenib vs. Regorafenib: While structurally very similar, the data suggests that Regorafenib may offer a more potent inhibition of key angiogenic kinases like VEGFR-2. However, their cellular activities can be comparable, as seen in the meningioma cell line study.[3] The choice between these two inhibitors in a research context may depend on the specific kinase or cellular pathway being investigated.
-
Sorafenib Analogues: The development of Sorafenib analogues highlights the plasticity of the diarylurea scaffold. Modifications to different regions of the molecule can fine-tune its activity. For instance, some analogues have demonstrated superior cytotoxicity in specific cell lines compared to the parent compound.[12] However, many of these novel compounds require further characterization to determine their full kinase inhibition profiles and mechanisms of action.
References
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Evolving role of Sorafenib in the management of hepatocellular carcinoma. (URL: [Link])
-
Comparison of sorafenib analogs 6a–i and the parent molecule. (URL: [Link])
-
Regorafenib (BAY 73-4506) | VEGFR inhibitor. (URL: [Link])
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Evolution in medicinal chemistry of sorafenib derivatives for hepatocellular carcinoma. (URL: [Link])
-
Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (URL: [Link])
-
Novel Sorafenib-Based Structural Analogues: In Vitro Anticancer Evaluation of t-MTUCB and t-AUCMB. (URL: [Link])
-
Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. (URL: [Link])
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Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. (URL: [Link])
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New developments in management of gastrointestinal stromal tumors: a molecularly driven approach. (URL: [Link])
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Sorafenib, a multikinase inhibitor, enhances the response of melanoma to regional chemotherapy. (URL: [Link])
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Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. (URL: [Link])
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A Senior Application Scientist's Guide to Purity Analysis of Synthesized "2-Chloro-4-isocyanato-1-methoxybenzene"
Introduction: The Critical Role of Intermediate Purity in Drug Synthesis
In the landscape of pharmaceutical development, the journey from a promising molecule to an approved therapeutic is paved with rigorous quality control. The chemical intermediates, such as 2-Chloro-4-isocyanato-1-methoxybenzene, are the foundational building blocks of Active Pharmaceutical Ingredients (APIs). The purity of these intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety, efficacy, and stability.[1][2][3] Impurities introduced at an early stage can lead to unwanted side reactions, reduce yields, and generate potentially toxic byproducts that are difficult and costly to remove in downstream processes.[1]
This compound is a highly reactive aromatic isocyanate, a class of compounds known for their utility in synthesizing a wide range of biologically active molecules, including ureas and carbamates. However, the very reactivity that makes the isocyanate group (-N=C=O) valuable also presents significant analytical challenges. This guide provides a comparative analysis of robust analytical methodologies for assessing the purity of this key intermediate, grounding our discussion in the principles of method validation and scientific integrity as mandated by guidelines from bodies like the International Council for Harmonisation (ICH).
The Cornerstone of Purity Assessment: High-Performance Liquid Chromatography (HPLC)
For non-volatile and thermally labile compounds like aromatic isocyanates, High-Performance Liquid Chromatography (HPLC) is the undisputed cornerstone for purity and impurity profiling.[4][5] Direct analysis is often impractical due to the isocyanate's high reactivity and poor UV absorption. Therefore, a validated derivatization strategy is essential.
The Rationale for Derivatization
The primary driver for derivatization is the transformation of the reactive isocyanate group into a stable, readily detectable derivative.[6][7] This process achieves two critical goals:
-
Stabilization: It quenches the reactivity of the -NCO group, preventing degradation or reaction with the solvent, column, or other sample components during analysis.
-
Enhanced Detection: By reacting the isocyanate with a derivatizing agent containing a strong chromophore or fluorophore, the sensitivity of the method is significantly increased, allowing for the detection and quantification of trace-level impurities.[8]
Common derivatizing agents for isocyanates include amines like 1-(2-pyridyl)piperazine (1,2-PP) or dibutylamine (DBA), which form stable urea derivatives.[6][9][10] The following protocol details a self-validating HPLC-UV method using DBA.
Workflow for Purity Analysis via HPLC
Caption: HPLC analytical workflow from sample preparation to final report.
Detailed Experimental Protocol: HPLC-UV Method
This protocol is designed to be self-validating by incorporating system suitability tests (SST) as per ICH Q2(R2) guidelines.[11]
1. Materials and Reagents:
-
Sample: Synthesized this compound
-
Derivatizing Reagent: 0.01 M Dibutylamine (DBA) in anhydrous toluene.
-
Solvents: HPLC-grade acetonitrile (ACN), water, and anhydrous toluene.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh ~20 mg of a well-characterized reference standard of this compound into a 10 mL volumetric flask. Dissolve in 5 mL of anhydrous toluene. Add 2 mL of the DBA solution, cap tightly, and heat at 60°C for 1 hour. Cool, dilute to volume with ACN, and mix. Further dilute an aliquot of this solution with mobile phase to a final concentration of ~0.1 mg/mL.
-
Sample Preparation: Follow the same procedure as the standard, using the synthesized batch of the intermediate.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 240 nm
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 50% B
-
18.1-25 min: 50% B (re-equilibration)
-
4. System Suitability Test (SST):
-
Procedure: Inject the standard solution five times consecutively.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD): The RSD of the peak area for the main derivative peak must be ≤ 2.0%.[12]
-
Tailing Factor (T): Must be ≤ 2.0.
-
Theoretical Plates (N): Must be ≥ 2000.
-
Causality: These criteria ensure the chromatographic system is precise, providing symmetrical peaks and adequate separation efficiency, which is fundamental for trustworthy quantification.[13][14]
-
5. Analysis and Calculation:
-
Inject the prepared sample solution.
-
Identify the peak corresponding to the derivatized this compound by comparing its retention time with the standard.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
A Comparative Guide to Alternative Analytical Techniques
While HPLC is the primary workhorse for purity assessment, a multi-faceted approach employing other techniques provides a more complete picture of the compound's identity and quality.
Technique Comparison Overview
| Technique | Principle | Primary Use Case | Sample Prep | Key Advantages | Key Limitations |
| HPLC-UV | Differential partitioning between mobile/stationary phases. | Purity & Impurity Quantification | Derivatization required | High sensitivity, high resolution for complex mixtures, robust quantification.[4][5] | Requires derivatization, longer analysis time. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Volatile Impurities, Identity Confirmation | Hydrolysis & derivatization often needed.[15] | Excellent for volatile/semi-volatile impurities (e.g., residual solvents), provides mass for identification.[16] | Not suitable for non-volatile compounds; thermal degradation risk. |
| FT-IR | Absorption of infrared radiation by molecular bonds. | Identity Confirmation, Reaction Monitoring | Minimal (neat or solution) | Fast, non-destructive, confirms presence of functional groups (esp. -NCO at ~2270 cm⁻¹).[17][18] | Low sensitivity for impurities, not a separative technique. |
| NMR | Nuclear spin transitions in a magnetic field. | Unambiguous Structural Elucidation & ID | Dissolution in deuterated solvent. | Gold standard for structure confirmation, can be quantitative (qNMR). | Lower sensitivity than HPLC, expensive, complex spectra for mixtures. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Use: GC-MS is the preferred method for analyzing residual solvents (ICH Q3C) and other volatile process impurities.[19] For the isocyanate itself, direct analysis is impossible. The compound must first be hydrolyzed to its corresponding amine (2-chloro-4-methoxyaniline) and then derivatized to increase its volatility and thermal stability for GC analysis.[15][20]
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A Comparative Spectroscopic Guide to 2-Chloro-4-isocyanato-1-methoxybenzene and Its Analogues
This guide provides an in-depth spectroscopic comparison of 2-Chloro-4-isocyanato-1-methoxybenzene, a key intermediate in pharmaceutical and agrochemical synthesis, with its structural analogues. By examining the nuances in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, researchers can gain a deeper understanding of how substituent changes on the benzene ring influence spectroscopic signatures. This knowledge is critical for reaction monitoring, quality control, and the structural elucidation of novel compounds.
Introduction: The Significance of Spectroscopic Fingerprints
This compound is a trisubstituted aromatic compound featuring an electron-donating methoxy group (-OCH₃), an electron-withdrawing chloro group (-Cl), and a highly reactive isocyanate group (-NCO). The interplay of these substituents creates a unique electronic environment, which is reflected in its characteristic spectroscopic data. Understanding these "fingerprints" is paramount for chemists. When a substituent is altered—for instance, by removing the chloro group to yield 4-isocyanato-1-methoxybenzene or shifting its position—the resulting changes in the spectra provide invaluable information about the molecule's structure and electronic distribution.
This guide will systematically deconstruct the spectroscopic data for the parent compound and selected analogues, offering insights into the underlying principles that govern these observations.
Experimental Methodologies: Ensuring Data Integrity
The data presented herein is based on standardized protocols designed to ensure reproducibility and accuracy.
2.1 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol: Spectra are acquired using an Attenuated Total Reflectance (ATR) FTIR spectrometer. A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (typically diamond or zinc selenide). Data is collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Rationale: The ATR technique is ideal for these compounds as it requires minimal sample preparation and provides high-quality spectra of both liquids and solids. The isocyanate group has a very strong and characteristic absorption, making FTIR an excellent tool for identifying its presence and monitoring its reactions.[1][2]
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz spectrometer.[3][4] Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
-
Rationale: CDCl₃ is a standard solvent for many organic compounds, offering good solubility without interfering with the aromatic or methoxy proton signals. High-field NMR provides better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.[5][6]
2.3 Mass Spectrometry (MS)
-
Protocol: Mass spectra are obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.
-
Rationale: EI is a classic and robust ionization method that generates a characteristic molecular ion peak and a reproducible fragmentation pattern.[7][8] This pattern is crucial for confirming the molecular weight and deducing the structure of the compound and its analogues.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of the target compounds.
Caption: Workflow for Spectroscopic Analysis.
Comparative Analysis: Structures and Key Spectroscopic Data
The following section compares the spectroscopic data of this compound with three selected analogues. The structural differences are designed to illustrate the electronic effects of the chloro and methoxy substituents.
Caption: Molecular Structures of the Compared Analogues.
Table 1: Comparative FTIR Data (cm⁻¹)
| Compound | -N=C=O Stretch | C-O Stretch (Aromatic) | C-Cl Stretch | Aromatic C-H Bending |
| A: this compound | ~2270 (strong, sharp) | ~1250 | ~780 | ~830 |
| B: 4-Isocyanato-1-methoxybenzene | ~2265 (strong, sharp) | ~1245 | N/A | ~835 |
| C: 1-Chloro-4-isocyanatobenzene | ~2275 (strong, sharp) | N/A | ~790 | ~825 |
| D: 3-Chloro-4-methoxyphenyl isocyanate | ~2272 (strong, sharp) | ~1255 | ~775 | ~810, ~870 |
-
Interpretation: The most prominent feature in the IR spectra is the intense, sharp peak for the asymmetric stretch of the isocyanate (-N=C=O) group, typically found between 2285 and 2250 cm⁻¹.[2][9] The presence of the electron-withdrawing chlorine atom (Compounds A, C, D) slightly increases the frequency of this vibration compared to the analogue without chlorine (Compound B). This is a subtle but consistent electronic effect. The presence or absence of the C-O and C-Cl stretches are clear diagnostic markers for the respective functional groups.
Table 2: Comparative ¹H NMR Data (δ ppm in CDCl₃)
| Compound | Aromatic Protons | Methoxy Protons (-OCH₃) |
| A: this compound | ~7.0-7.3 (3H, complex multiplet) | ~3.85 (3H, s) |
| B: 4-Isocyanato-1-methoxybenzene | ~6.9 (2H, d), ~7.2 (2H, d) | ~3.80 (3H, s) |
| C: 1-Chloro-4-isocyanatobenzene | ~7.1 (2H, d), ~7.3 (2H, d) | N/A |
| D: 3-Chloro-4-methoxyphenyl isocyanate | ~6.9 (1H, dd), ~7.1 (1H, d), ~7.4 (1H, d) | ~3.90 (3H, s) |
-
Interpretation: The substitution pattern on the benzene ring has a profound effect on the chemical shifts and splitting patterns of the aromatic protons.[5][10][11]
-
In the para-substituted compounds (B and C), the symmetry results in two distinct doublet signals, each integrating to 2 protons.[10]
-
The methoxy group in Compound B is electron-donating, shielding the aromatic protons and shifting them slightly upfield (~6.9, ~7.2 ppm) compared to Compound C, which only has the electron-withdrawing chloro group (~7.1, ~7.3 ppm).
-
The trisubstituted compounds (A and D) lack this symmetry, leading to more complex multiplet or distinct dd (doublet of doublets) and d signals for each of the three aromatic protons. The electron-donating methoxy group generally shifts adjacent protons to a higher field (lower ppm).[12]
-
Table 3: Comparative ¹³C NMR Data (δ ppm in CDCl₃)
| Compound | Aromatic Carbons | -N=C=O Carbon | -OCH₃ Carbon |
| A: this compound | ~112-155 (6 signals) | ~128 | ~56.5 |
| B: 4-Isocyanato-1-methoxybenzene | ~115-158 (4 signals) | ~127 | ~55.5 |
| C: 1-Chloro-4-isocyanatobenzene | ~120-135 (4 signals) | ~129 | N/A |
| D: 3-Chloro-4-methoxyphenyl isocyanate | ~110-159 (6 signals) | ~128 | ~56.0 |
-
Interpretation: The number of signals in the aromatic region (110-160 ppm) is a direct indicator of the molecule's symmetry.[5][6]
-
The para-substituted, symmetric analogues (B and C) show only 4 signals for the 6 aromatic carbons.
-
The less symmetric trisubstituted analogues (A and D) display 6 distinct signals for each of the aromatic carbons.
-
The chemical shift of the carbon attached to the methoxy group is significantly shielded (~155-159 ppm), while the carbon attached to the chloro group is also found downfield.
-
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | [M]⁺ (m/z) | Key Fragment |
| A: this compound | C₈H₆ClNO₂ | 183/185 | [M-NCO]⁺, [M-Cl]⁺ |
| B: 4-Isocyanato-1-methoxybenzene | C₈H₇NO₂ | 149 | [M-NCO]⁺, [M-CH₃]⁺ |
| C: 1-Chloro-4-isocyanatobenzene | C₇H₄ClNO | 153/155 | [M-NCO]⁺ |
| D: 3-Chloro-4-methoxyphenyl isocyanate | C₈H₆ClNO₂ | 183/185 | [M-NCO]⁺, [M-Cl]⁺ |
-
Interpretation: The molecular ion peak ([M]⁺) is the most critical piece of information, confirming the molecular weight of each compound.
-
For the chlorine-containing compounds (A, C, D), the molecular ion appears as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
A common fragmentation pathway for aromatic isocyanates is the loss of the NCO group (a loss of 42 Da).[13][14][15] Another typical fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (a loss of 15 Da).
-
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound and its analogues. Each spectroscopic method provides a unique and complementary piece of the structural puzzle. FTIR is highly effective for identifying the key isocyanate functional group, while NMR spectroscopy reveals the precise substitution pattern on the aromatic ring through chemical shifts and coupling patterns. Finally, mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation. By understanding how subtle changes in molecular structure manifest in the spectral data, researchers can confidently identify intermediates, impurities, and final products in their synthetic workflows.
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Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
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Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Available at: [Link]
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Chem.ucla.edu. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
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MDPI. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Available at: [Link]
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PubMed. (2008). Theory analysis of mass spectra of long-chain isocyanates. Available at: [Link]
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CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. Available at: [Link]
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Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]
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PubChem. (n.d.). 4-Isocyanato-1,2-dimethoxybenzene. Available at: [Link]
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Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Available at: [Link]
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ResearchGate. (2008). Theory analysis of mass spectra of long-chain isocyanates | Request PDF. Available at: [Link]
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Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Available at: [Link]
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NIST WebBook. (n.d.). Benzene, 1-isocyanato-4-methoxy-. Available at: [Link]
-
NIST WebBook. (n.d.). Benzene, 1-isocyanato-4-methoxy-. Available at: [Link]
-
AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Available at: [Link]
-
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-
PubChemLite. (n.d.). 2-chloro-1-isocyanato-4-methoxybenzene (C8H6ClNO2). Available at: [Link]
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-
Conier Chem&Pharma Limited. (n.d.). Buy 3-CHLORO-4-METHOXYPHENYL ISOCYANATE. Available at: [Link]
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-
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-
NIST WebBook. (n.d.). Benzene, 1-chloro-4-isocyanato-. Available at: [Link]
-
Chemsrc. (2025). 1-Chloro-4-methoxybenzene | CAS#:623-12-1. Available at: [Link]
-
SpectraBase. (n.d.). 2-CHLORO-4-ISOPROPYL-3-NITROPHENOL. Available at: [Link]
-
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-
NIST WebBook. (n.d.). Phenol, 2-chloro-4-nitro-. Available at: [Link]
-
Chemsrc. (2025). 2-Chloro-1-methoxy-4-methylbenzene | CAS#:22002-44-4. Available at: [Link]
-
NIST WebBook. (n.d.). Phenol, 2-chloro-4-nitro-. Available at: [Link]
-
SpectraBase. (n.d.). 2-Chloro-1-(4-chlorophenoxy)-4-methoxybenzene - Optional[13C NMR]. Available at: [Link]
-
NIST WebBook. (n.d.). Benzene, 1-chloro-4-methoxy-. Available at: [Link]
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A Senior Application Scientist's Guide to Bioassay Validation for 2-Chloro-4-isocyanato-1-methoxybenzene Derivatives
This guide provides an in-depth comparative analysis of bioassay validation strategies for derivatives of 2-Chloro-4-isocyanato-1-methoxybenzene. As a versatile chemical intermediate, this compound serves as a scaffold for synthesizing molecules with potential applications in both pharmacology and agriculture.[1][2] Consequently, robust and validated bioassays are paramount for accurately determining the biological activity of its derivatives and guiding development efforts.
We will explore two distinct, real-world application scenarios to illustrate the principles of bioassay validation:
-
Case Study 1: Kinase Inhibitor Screening for drug development applications.
-
Case Study 2: Herbicidal Activity Assessment for agrochemical research.
This dual-case approach highlights how the fundamental principles of validation—accuracy, precision, reproducibility, and robustness—are applied within different biological contexts and experimental frameworks.
Case Study 1: Validation of a Kinase Inhibition Assay
Protein kinases are a critical class of enzymes in cellular signaling, and their dysregulation is linked to diseases like cancer, making them prime targets for drug discovery.[3] Derivatives of our core compound may be designed to inhibit specific kinases. Validating an assay to screen for such inhibitors is a crucial first step. Here, we compare two common high-throughput screening (HTS) formats: a luminescence-based assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Comparative Analysis of Kinase Assay Formats
Luminescence-based assays, such as ADP-Glo®, measure kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[3] In contrast, TR-FRET assays, like LanthaScreen®, can be configured as either activity or binding assays, offering flexibility in mechanism-of-action studies.[4]
The choice between these formats depends on the specific research question. Luminescence assays are often robust and less prone to interference from fluorescent compounds, while TR-FRET assays can provide direct evidence of an inhibitor binding to the kinase.[3][4]
Table 1: Comparative Validation Data for Kinase Inhibition Assays
| Parameter | Luminescence Assay (ADP-Glo) | TR-FRET Assay (LanthaScreen) | Reference Inhibitor (Staurosporine) | Causality & Significance |
| Derivative A IC₅₀ (nM) | 125.4 | 132.8 | 8.2 | Demonstrates consistent inhibitory potency across different platforms. |
| Derivative B IC₅₀ (nM) | >10,000 | >10,000 | 8.2 | Confirms inactivity, validating assay specificity. |
| Z'-factor | 0.82 | 0.79 | N/A | Values > 0.5 indicate excellent assay quality suitable for HTS.[5][6] |
| Signal-to-Background | 15.2 | 9.8 | N/A | A high ratio ensures a clear distinction between active and inactive wells. |
| DMSO Tolerance | ≤ 1.0% | ≤ 0.5% | N/A | Defines the maximum solvent concentration that does not impact assay performance.[3] |
Experimental Workflow: Kinase Assay Validation
The following diagram outlines the logical flow for developing and validating a robust kinase inhibition assay.
Caption: Workflow for kinase assay development and validation.
Protocol: Validation of a Luminescence-Based Kinase Assay
This protocol outlines the steps to validate an assay for screening this compound derivatives.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare stock solutions of kinase, substrate peptide, and ATP in the kinase buffer.
-
Prepare test derivatives and a reference inhibitor (e.g., Staurosporine) in 100% DMSO. Create a serial dilution series.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of kinase buffer containing 2x concentration of the kinase to all wells.
-
Add 25 nL of serially diluted test compounds, reference inhibitor, or DMSO (for controls) to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature. This pre-incubation allows compounds to bind to the kinase before the reaction starts.[6]
-
Initiate the kinase reaction by adding 2.5 µL of a 2x ATP/substrate mixture.
-
Incubate for the pre-determined optimal reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect ADP formation by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.
-
-
Validation & Data Analysis:
-
Z'-factor Calculation: Use high controls (DMSO only) and low controls (no enzyme or potent inhibitor) to calculate the Z'-factor. A score >0.5 is considered excellent for HTS.
-
IC₅₀ Determination: Plot the normalized luminescence signal against the compound concentration. Fit the data to a four-parameter logistic (4PL) model to determine the IC₅₀ value.[7]
-
Assay Robustness: Evaluate parameters like accuracy, precision, and linearity according to established guidelines to ensure the assay is reliable and reproducible.[8][9]
-
Case Study 2: Validation of a Herbicidal Activity Bioassay
Derivatives of this compound may also be developed as herbicides. Bioassays for herbicidal activity often use whole organisms, such as plants or algae, to assess phytotoxicity.[10] These assays are fundamentally different from biochemical assays and require a unique set of validation considerations.
Comparative Analysis of Herbicide Bioassay Formats
We compare two common whole-plant bioassays: a seed germination assay and a root elongation assay. Both are effective, but they measure different aspects of phytotoxicity. Seed germination assays assess the impact on the initial life stage, while root elongation assays are often more sensitive indicators of sublethal toxicity.[11][12] A simple algal lawn assay can also be used for rapid, semi-quantitative screening.[13]
The choice of assay and indicator species is critical. A sensitive species, such as lettuce (Lactuca sativa) or ryegrass (Lolium perenne), is often chosen to ensure that even low levels of herbicidal activity can be detected.[10]
Table 2: Comparative Validation Data for Herbicidal Bioassays
| Parameter | Seed Germination Assay (L. sativa) | Root Elongation Assay (L. sativa) | Reference Herbicide (Glyphosate) | Causality & Significance |
| Derivative C GR₅₀ (µM) | 85.2 | 42.5 | 15.8 | Indicates higher sensitivity of the root elongation assay. |
| Derivative D GR₅₀ (µM) | 112.9 | 68.3 | 15.8 | Confirms Derivative C is more potent than Derivative D. |
| No-Observed-Effect Concentration (NOEC) | 10 µM | 1 µM | 0.5 µM | Defines the highest concentration with no statistically significant effect compared to the control. |
| Coefficient of Variation (CV%) | 18% | 12% | <15% | Lower CV in the root elongation assay suggests higher precision. |
Experimental Workflow: Herbicide Bioassay Validation
The decision-making and validation process for a whole-organism herbicide bioassay involves careful control of biological and environmental variables.
Caption: Decision and validation workflow for herbicide bioassays.
Protocol: Plant-Based Herbicide Bioassay (Root Elongation)
This protocol is designed to assess the phytotoxicity of chemical derivatives on a sensitive indicator plant.
-
Preparation:
-
Prepare a dilution series of the test derivatives and a reference herbicide in water or a suitable solvent. The final solvent concentration should be non-toxic to the plants.
-
Prepare Petri dishes containing a sterile growth medium (e.g., filter paper moistened with a defined volume of test solution or agar mixed with the test solution).
-
Select viable seeds of a sensitive indicator species (e.g., Lactuca sativa).
-
-
Assay Procedure:
-
Place a set number of seeds (e.g., 10-20) onto the surface of the prepared medium in each Petri dish.
-
Include multiple replicates for each concentration, as well as an untreated control and a solvent control.[14]
-
Seal the Petri dishes with parafilm to maintain humidity and place them in a controlled growth chamber with defined light/dark cycles and temperature (e.g., 16h light/8h dark, 24°C).
-
Incubate for a specified period (e.g., 5-7 days).
-
-
Validation & Data Analysis:
-
Endpoint Measurement: After incubation, carefully remove the seedlings and measure the length of the primary root for each.
-
GR₅₀ Calculation: Calculate the percent inhibition of root growth for each concentration relative to the solvent control. Plot the percent inhibition against the log of the concentration and fit the data to a suitable regression model to determine the GR₅₀ (the concentration causing 50% growth reduction).
-
Statistical Validity: Use statistical tests (e.g., ANOVA followed by Dunnett's test) to determine the NOEC. The overall variability of the assay should be assessed to ensure reproducibility.[15][16]
-
Conclusion: A Unified Approach to Validation
This guide demonstrates that while the experimental techniques for assessing kinase inhibitors and herbicides are vastly different, the underlying principles of bioassay validation remain universal. A successful validation process hinges on demonstrating that the assay is fit for its intended purpose.
For researchers and drug development professionals working with derivatives of this compound, the key is to:
-
Understand the Biological Context: Choose an assay format that is relevant to the derivative's intended application.
-
Establish Robust Controls: Use both positive and negative controls to ensure the assay is performing correctly.
-
Quantify Performance: Use statistical metrics like Z'-factor, signal-to-background, and GR₅₀ to objectively measure assay performance.
-
Ensure Reproducibility: A validated assay must produce consistent results over time and between different operators.
By adhering to these principles, scientists can generate high-quality, reliable data, enabling confident decision-making in the advancement of new pharmaceutical and agrochemical products.
References
-
North Carolina State Extension. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
-
BioAssay Systems. EnzyChrom™ Kinase Assay Kit. [Link]
-
Lancaster, S., & Falk Jones, J. (2024). Conduct soil bioassays to determine herbicide carryover potential. Kansas State University Agronomy eUpdates. [Link]
-
ServiTech. 3.06.202 Bioassays for Herbicide Carryover. ServiTech's Cultivated Knowledge. [Link]
-
Beckie, H.J., et al. Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan HARVEST. [Link]
-
Teo, L., et al. (2010). A Rapid and Simple Bioassay Method for Herbicide Detection. National Center for Biotechnology Information (NCBI). [Link]
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BioAssay Systems. Kinase Inhibitor Screening Services. [Link]
-
Quantics Biostatistics. (2025). Defining a Statistical Analysis for Bioassay: Response Modelling. [Link]
-
Stelzer, G. T., et al. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part I - rationale and aims. PubMed. [Link]
-
Findlay, J. W. A., & Dillard, R. (Eds.). (2007). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link]
-
Alm Törnkvist. (2011). Statistical analysis of experimental designs applied to biological assays. Lund University Publications. [Link]
-
Pluristem. (2021). Applying analytical method validation to cell-based potency assays. BioProcess International. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
PPD. (2013). Development & Validation of Cell-based Assays. YouTube. [Link]
-
Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. [Link]
-
Thai Pharmacopoeia. STATISTICAL ANALYSIS OF RESULTS OF BIOLOGICAL ASSAYS AND TESTS. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
Unistat Statistics Software. Bioassay Analysis-Overview. [Link]
-
The Friendly Statistician. (2025). What Is Bioassay Analysis?. YouTube. [Link]
-
Georganics. 2-Chloro-4-isocyano-1-methoxybenzene - High purity. [Link]
-
ChemSynthesis. Chemical Synthesis and Properties of Isocyanates. [Link]
-
National Center for Biotechnology Information. 2-Chloro-4-methoxytoluene. PubChem. [Link]
- Alper, H., et al. (1988). Process for the synthesis of isocyanates and of isocyanate derivatives.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-isocyanato-1-methoxybenzene
This document provides essential operational and disposal protocols for 2-Chloro-4-isocyanato-1-methoxybenzene, designed for researchers, scientists, and drug development professionals. The procedures outlined herein are grounded in established safety principles for handling highly reactive isocyanate compounds, ensuring the protection of laboratory personnel and environmental integrity.
Part 1: Core Hazard Assessment and Immediate Safety
The primary reactive and hazardous functional group in this compound is the isocyanate (-N=C=O). This group is highly susceptible to nucleophilic attack, most notably by water, alcohols, and amines. Understanding this reactivity is fundamental to its safe handling and disposal. Isocyanates are known respiratory and skin sensitizers, and exposure can lead to severe allergic reactions.[1]
Hazard Summary Table
| Hazard Category | Description | Key Precaution |
| Acute Toxicity | Fatal if inhaled and toxic if swallowed.[2] Causes severe skin burns and serious eye damage.[3] | All handling must be performed in a certified chemical fume hood. |
| Sensitization | May cause allergy or asthma-like symptoms (respiratory sensitization) and allergic skin reactions upon exposure.[1] Subsequent exposures to even low concentrations can trigger severe responses in a sensitized individual. | Avoid all direct contact. Individuals with prior isocyanate sensitivity or respiratory issues must not handle this compound.[1] |
| Reactivity | Highly moisture-sensitive. Reacts with water to produce an unstable carbamic acid, which decomposes to form an amine and carbon dioxide (CO₂) gas.[4][5] This reaction can lead to a dangerous pressure buildup and potential rupture if it occurs in a sealed container.[6][7] | Store in a cool, dry, well-ventilated area under an inert atmosphere.[3] Never seal a container holding isocyanate waste that may be wet or undergoing neutralization.[6][8] |
| Environmental | Very toxic to aquatic life with long-lasting effects.[2][9] | Prevent release into the environment. Do not flush down drains or dispose of in general waste.[9] |
Mandatory Personal Protective Equipment (PPE)
-
Respiratory Protection: A NIOSH-approved air-purifying respirator with an organic vapor cartridge is required for handling small quantities in a fume hood. For spill response or situations with potential for higher exposure, a positive-pressure, self-contained breathing apparatus is necessary.[1][10]
-
Eye/Face Protection: Chemical safety goggles combined with a full-face shield are mandatory.[7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Thin latex gloves are not suitable.[11] Inspect gloves for integrity before each use and dispose of them as contaminated waste after handling.
-
Body Protection: A chemically resistant lab coat, worn over personal clothing, and closed-toe shoes are required. For spill cleanup, a chemical-resistant apron or disposable coveralls should be used.[7]
Part 2: The Chemistry of Isocyanate Neutralization
The cornerstone of safe isocyanate disposal is chemical neutralization. The goal is to convert the highly reactive isocyanate group into a more stable and less hazardous derivative, such as a urea or a urethane, before it is collected for final disposal by a licensed hazardous waste contractor.
-
Reaction with Water/Ammonia: Isocyanates react with water to form an amine and CO₂. In the presence of a base like ammonia, this reaction is accelerated, and the resulting amine can further react with another isocyanate molecule to form a stable urea compound.[4] The generation of CO₂ gas is a critical safety consideration.
-
Reaction with Alcohols: Alcohols react with isocyanates to form stable urethane linkages. This reaction does not produce CO₂ gas, making it a valuable component in some neutralization strategies.[4]
Part 3: Disposal Decision Workflow
The appropriate disposal protocol depends on the form of the waste. The following workflow provides a clear decision-making path.
Caption: Decision workflow for selecting the correct disposal protocol.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Neutralization of Unused Reagent or Dilute Solutions
This protocol is for small quantities (<100 mL) of the isocyanate compound or its solutions.
-
Prepare Neutralization Solution: In a chemical fume hood, prepare one of the following decontamination solutions in a beaker or flask that is at least 10 times the volume of the isocyanate waste to be neutralized.
-
Select a Suitable Container: Choose a chemically resistant, open-top container (e.g., a large beaker or plastic pail) for the reaction. Ensure it is placed in a secondary containment tray within the fume hood.
-
Perform Neutralization: Slowly and in small increments, add the isocyanate waste to the stirring neutralization solution.[5] Never add the solution to the isocyanate. Be prepared for gas evolution (CO₂).
-
Allow for Reaction: Once all the waste has been added, continue stirring for at least one hour. Then, leave the open container in the back of the fume hood for at least 48 hours to ensure the reaction is complete and all CO₂ has dissipated.[7]
-
Final Disposal: The neutralized waste is still considered hazardous. Affix a hazardous waste label to the container and arrange for pickup through your institution's Environmental Health & Safety (EHS) department.
Protocol B: Management of Contaminated Solids
This includes gloves, wipes, and other solid materials contaminated with this compound.
-
Segregation: Immediately place all contaminated solid waste into a designated, labeled, open-top container or a clear plastic bag kept inside a fume hood.
-
Neutralization: Prepare one of the decontamination solutions from Protocol A. Lightly spray the contaminated items with the solution or add a small amount to the container to wet the materials.
-
Venting: Leave the container or bag open in the fume hood for at least 24 hours to allow for reaction and venting.
-
Final Disposal: Seal the bag or container, place it in a secondary container for solid hazardous waste, and arrange for EHS pickup.
Protocol C: Decontamination of Empty Containers
Empty containers will still contain hazardous residue and must be decontaminated.[5][12]
-
Initial Rinse: In a fume hood, rinse the empty container three times with a solvent in which the isocyanate is soluble (e.g., acetone or ethyl acetate). Collect these rinses as hazardous waste and treat them according to Protocol A.
-
Decontamination: Add a volume of decontamination solution (from Protocol A) equal to about 10% of the container's volume.[5]
-
Venting and Soaking: Cap the container loosely to allow for the escape of CO₂.[5] Swirl to coat all interior surfaces and let it sit in a well-ventilated area for at least 48 hours.
-
Final Disposal: Empty the decontamination solution and manage it as hazardous waste. The container can now be disposed of according to institutional guidelines, often as scrap metal or glass after defacing the label.
Protocol D: Emergency Spill Management
-
Evacuate and Ventilate: Immediately alert personnel in the area and evacuate. Ensure the area is well-ventilated; if possible, increase the fume hood sash height remotely.[7]
-
Assemble PPE: Do not re-enter the area without the appropriate PPE, including respiratory protection.[7]
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as vermiculite, clay absorbent, or sand.[7][8] Do not use combustible materials like sawdust or paper towels. [8]
-
Collect Absorbent: After a few minutes, carefully shovel the absorbed material into a designated, open-top, and clearly labeled container.[6][8] Do not seal the container.[6]
-
Decontaminate the Area: Mop or wipe the spill area with one of the decontamination solutions from Protocol A. Allow the solution to remain on the surface for at least 15 minutes before wiping it up with fresh absorbent material.[10]
-
Dispose of Waste: All cleanup materials are hazardous waste. Move the open container of absorbed spill material to a fume hood to vent for at least 48 hours before sealing and arranging for EHS pickup.[7]
References
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from Safe Work Australia. [Link]
-
American Chemistry Council. (n.d.). SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. Retrieved from American Chemistry Council. [Link]
-
International Science Community Association. (2013). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. Retrieved from International Science Community Association. [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from Actsafe Safety Association. [Link]
-
Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from Foam Supplies, Inc. [Link]
-
Safe Work Australia. (2015). guide-to-handling-isocyanates.pdf. Retrieved from Safe Work Australia. [Link]
-
Reddit. (2021). Safety measures for working with isocyanate. Retrieved from r/chemistry. [Link]
-
American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from American Chemistry Council. [Link]
-
Georganics. (n.d.). 2-Chloro-4-isocyano-1-methoxybenzene. Retrieved from Georganics. [Link]
-
Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from Covestro Solution Center. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
